Product packaging for 4,5-Difluoro-2-methoxyphenylacetic acid(Cat. No.:CAS No. 886761-73-5)

4,5-Difluoro-2-methoxyphenylacetic acid

Cat. No.: B2860861
CAS No.: 886761-73-5
M. Wt: 202.157
InChI Key: UYEGFRSSHGRVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-Difluoro-2-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C9H8F2O3 and its molecular weight is 202.157. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O3 B2860861 4,5-Difluoro-2-methoxyphenylacetic acid CAS No. 886761-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,5-difluoro-2-methoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-8-4-7(11)6(10)2-5(8)3-9(12)13/h2,4H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEGFRSSHGRVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CC(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4,5-Difluoro-2-methoxyphenylacetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] 4,5-Difluoro-2-methoxyphenylacetic acid (DFMPA) is a member of the fluorinated phenylacetic acid class of compounds. Its structure, featuring a difluorinated phenyl ring functionalized with both a methoxy and an acetic acid moiety, makes it a valuable and versatile building block in synthetic chemistry.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its core properties, potential synthetic pathways, characteristic reactivity, and applications, grounded in established chemical principles and supported by available data.

Physicochemical and Structural Properties

This compound is a solid crystalline substance at ambient temperature. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, influencing the compound's reactivity and the pKa of its carboxylic acid group.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 886761-73-5
Molecular Formula C₉H₈F₂O₃
Molecular Weight 202.15 g/mol [1][3]
Physical Form Solid, Crystals
Purity ≥98% (Typical)
InChI Key UYEGFRSSHGRVJF-UHFFFAOYSA-N
Storage Temperature Ambient Temperature

Synthesis and Reactivity

Synthetic Strategies

The synthesis of substituted phenylacetic acids like DFMPA can be approached through several established methodologies in organic chemistry. While specific literature for the direct synthesis of the 4,5-difluoro isomer is sparse, logical retrosynthetic analysis points to plausible routes starting from commercially available precursors such as 1,2-difluoro-4-methoxybenzene.

A potential synthetic workflow could involve a two-step process:

  • Electrophilic Acylation/Alkylation: A Friedel-Crafts type reaction on the 1,2-difluoro-4-methoxybenzene precursor to introduce a two-carbon side chain.

  • Oxidation: Subsequent oxidation of the installed side chain to the desired carboxylic acid.

The diagram below illustrates a conceptual workflow for the synthesis of DFMPA. The choice of reagents and conditions is critical to control regioselectivity and maximize yield, guiding the incoming electrophile to the position ortho to the activating methoxy group.

Caption: Conceptual workflow for the synthesis of DFMPA.

Chemical Reactivity

The reactivity of DFMPA is dominated by its two primary functional groups: the carboxylic acid and the substituted aromatic ring.

  • Carboxylic Acid Group: This group undergoes typical reactions such as esterification with alcohols in the presence of an acid catalyst, and amide formation with amines, often facilitated by coupling agents. These reactions are fundamental to its use as a building block, allowing for its incorporation into larger, more complex molecules. Carboxylic acids can also react with bases to form salts and with reducing agents.[4]

  • Aromatic Ring: The electron density of the benzene ring is modulated by the competing effects of the activating methoxy group and the deactivating fluorine atoms. This influences the regioselectivity of electrophilic aromatic substitution reactions, should further functionalization of the ring be desired.

The diagram below outlines the primary reaction pathways available to DFMPA.

ReactivityDiagram cluster_acid_reactions Carboxylic Acid Reactions cluster_ring_reactions Aromatic Ring Reactions DFMPA This compound Ester Ester Derivative DFMPA->Ester + Alcohol, H⁺ cat. Amide Amide Derivative DFMPA->Amide + Amine, Coupling Agent Salt Carboxylate Salt DFMPA->Salt + Base (e.g., NaOH) EAS Electrophilic Aromatic Substitution Product DFMPA->EAS + Electrophile, Catalyst

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 4,5-Difluoro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4,5-Difluoro-2-methoxyphenylacetic acid, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. As a key building block, the strategic incorporation of fluorine atoms and a methoxy group onto the phenylacetic acid scaffold imparts unique physicochemical properties that are highly sought after in the development of novel pharmaceuticals and functional materials.[1][2] This document details a rational synthetic pathway, comprehensive characterization methodologies, and the underlying scientific principles guiding these processes. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous understanding of this valuable compound.

Introduction: The Strategic Value of Fluorination in Phenylacetic Acid Derivatives

The phenylacetic acid framework is a privileged scaffold in numerous therapeutic agents and research compounds. The introduction of fluorine atoms onto this core structure is a cornerstone of modern medicinal chemistry, often employed to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] The high electronegativity of fluorine can alter the electronic environment of the aromatic ring, influencing the acidity of the carboxylic acid moiety and the molecule's interaction with biological targets.[1]

This compound (MW: 202.16 g/mol , Formula: C₉H₈F₂O₃) is a prime example of this design strategy.[3] The specific 4,5-difluoro substitution pattern, combined with the ortho-methoxy group, creates a distinct electronic and steric profile. This makes it a valuable intermediate for synthesizing more complex molecules for applications ranging from oncology to neuroscience and materials science.[2] This guide offers a robust framework for its synthesis and unequivocal structural verification.

Proposed Synthesis Pathway

While various synthetic routes exist for phenylacetic acid derivatives, a reliable and scalable approach for this compound can be rationally designed from commercially available starting materials. The following multi-step synthesis is proposed, leveraging well-established and high-yielding chemical transformations.

The overall workflow begins with the Friedel-Crafts acylation of 3,4-difluoroanisole, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis to yield the target carboxylic acid.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Acetyl-4,5-difluoroanisole (Friedel-Crafts Acylation)

  • Rationale: This reaction introduces the two-carbon side chain precursor onto the aromatic ring. The electron-donating methoxy group is a strong ortho-, para-director, activating the ring for electrophilic substitution. The acylation is directed to the sterically less hindered position 2 (ortho to the methoxy group).

  • Procedure:

    • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise under an inert atmosphere (N₂ or Ar).

    • Maintain the temperature at 0 °C and add a solution of 3,4-difluoroanisole (1.0 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure acetophenone intermediate.

Step 2: Synthesis of the Thioamide Intermediate (Willgerodt-Kindler Reaction)

  • Rationale: This reaction rearranges the acetyl group and converts it into a thioamide, which is a key precursor to the carboxylic acid. Morpholine acts as both a reagent and a solvent, while elemental sulfur is the oxidizing agent.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, mix 2-acetyl-4,5-difluoroanisole (1.0 eq), elemental sulfur (2.5 eq), and morpholine (4.0 eq).

    • Heat the mixture to reflux (approx. 130-140 °C) for 8-12 hours.

    • Cool the mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with dilute acid and then brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent in vacuo to obtain the crude thioamide, which can be used in the next step without further purification.

Step 3: Synthesis of this compound (Hydrolysis)

  • Rationale: The final step involves the vigorous hydrolysis of the thioamide to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, which cleave the carbon-sulfur and carbon-nitrogen bonds.

  • Procedure:

    • Suspend the crude thioamide from the previous step in a mixture of acetic acid and concentrated sulfuric acid (e.g., 5:1 v/v).

    • Heat the mixture to reflux for 6-10 hours until the reaction is complete (monitored by TLC/HPLC).

    • Cool the reaction mixture and pour it onto ice water.

    • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove residual acid.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound as a solid.

Characterization and Structural Verification

Unequivocal confirmation of the synthesized compound's identity and purity is critical. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control.

Characterization_Workflow cluster_0 Primary Structure Elucidation cluster_1 Functional Group & Purity Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry IR IR Spectroscopy HPLC HPLC MP Melting Point Compound Synthesized Compound Compound->NMR Compound->MS Compound->IR Compound->HPLC Compound->MP

Caption: Integrated workflow for the characterization of the target compound.

Summary of Analytical Data

The following table summarizes the expected analytical data for this compound.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)Aromatic H (2H): ~6.8-7.2 ppm (doublets/triplets with H-F coupling); Methoxy H (3H): ~3.8 ppm (singlet); Methylene H (2H): ~3.6 ppm (singlet); Carboxylic H (1H): >10 ppm (broad singlet).
¹³C NMR Chemical Shift (δ)C=O: ~175 ppm; Aromatic C: 110-160 ppm (showing C-F coupling); OCH₃: ~56 ppm; CH₂: ~40 ppm.
¹⁹F NMR Chemical Shift (δ)Two distinct signals for the non-equivalent fluorine atoms, showing F-F and F-H coupling.
Mass Spec (MS) Molecular Ion Peak[M-H]⁻ at m/z 201.03 or [M+H]⁺ at m/z 203.05, consistent with the molecular weight of 202.16 g/mol .[3]
IR Spectroscopy Wavenumber (cm⁻¹)~3000 cm⁻¹ (broad, O-H stretch); ~1700 cm⁻¹ (strong, C=O stretch); ~1250 cm⁻¹ (C-O stretch); ~1100 cm⁻¹ (C-F stretch).
HPLC Purity>98% peak area (typical condition: C18 column, water/acetonitrile mobile phase with 0.1% TFA).
Physical Property Melting PointA sharp melting point is expected for a pure crystalline solid.
Rationale for Analytical Techniques
  • Nuclear Magnetic Resonance (NMR): As the cornerstone of structural analysis, ¹H, ¹³C, and ¹⁹F NMR provide a complete picture of the molecule's carbon-hydrogen-fluorine framework. The characteristic chemical shifts confirm the electronic environment of each nucleus, while the coupling patterns (especially J-coupling between H-F and C-F) are definitive proof of the substituent positions on the aromatic ring.

  • Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound, confirming its elemental composition (C₉H₈F₂O₃).[3] High-resolution mass spectrometry (HRMS) can further validate the molecular formula with high precision.

  • Infrared (IR) Spectroscopy: IR is a rapid and reliable method for confirming the presence of key functional groups. The broad O-H and sharp, strong C=O stretches are unmistakable signatures of the carboxylic acid moiety, while C-F bonds also show characteristic absorptions.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the industry standard for assessing the purity of a synthesized compound. By separating the target molecule from any unreacted starting materials, byproducts, or intermediates, it provides a quantitative measure of purity.

Conclusion and Future Outlook

This guide outlines a logical and robust pathway for the synthesis and characterization of this compound. The proposed synthetic route employs reliable and well-understood reactions, ensuring its applicability in both academic and industrial research settings. The comprehensive characterization workflow provides a self-validating system to ensure the structural integrity and purity of the final product. As a versatile chemical intermediate, this compound will continue to be a valuable tool for scientists and researchers aiming to develop next-generation pharmaceuticals and advanced materials.[2]

References

An In-depth Technical Guide to 4,5-Difluoro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Phenylacetic Acid Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. 4,5-Difluoro-2-methoxyphenylacetic acid, a member of the fluorinated phenylacetic acid class, exemplifies this approach. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, with a focus on insights relevant to drug discovery and development.

The phenylacetic acid framework is a privileged structure in medicinal chemistry, but its non-fluorinated analogues can be susceptible to metabolic degradation. The introduction of fluorine atoms, as seen in this compound, can significantly enhance metabolic stability and modulate the physicochemical properties of the molecule.[1] The high electronegativity of fluorine can alter the electronic environment of the aromatic ring, influencing its reactivity and potential interactions with biological targets.[1] The methoxy group at the 2-position further refines the electronic properties and provides a potential site for additional functionalization.[1]

Core Compound Identification

PropertyValueSource
CAS Number 1558274-26-2[1][2][3][4]
Molecular Formula C₉H₈F₂O₃[1][2]
Molecular Weight 202.15 g/mol [1][2]
IUPAC Name 2-(4,5-Difluoro-2-methoxyphenyl)acetic acidN/A
Synonyms 3,4-Difluoro-2-methoxyphenylacetic acid[2]

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂"]; C8 [label="C"]; O1 [label="O"]; O2 [label="OH"]; O3 [label="O"]; C9 [label="CH₃"]; F1 [label="F"]; F2 [label="F"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for the substituents C1 -- C7; C7 -- C8; C8 -- O1 [style=double]; C8 -- O2; C2 -- O3; O3 -- C9; C4 -- F1; C5 -- F2;

// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.25,1.3!"]; C4 [pos="1.5,2.6!"]; C5 [pos="0,2.6!"]; C6 [pos="-0.75,1.3!"]; C7 [pos="-1.5,-1.3!"]; C8 [pos="-2.25,-2.6!"]; O1 [pos="-3.75,-2.6!"]; O2 [pos="-1.5,-3.9!"]; O3 [pos="3,0!"]; C9 [pos="4.5,0!"]; F1 [pos="2.25,3.9!"]; F2 [pos="-0.75,3.9!"]; }

Figure 1: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the functionalization of a pre-existing difluoro-methoxy-substituted benzene ring. One such approach is outlined below:

Exemplary Synthetic Protocol: A Step-by-Step Guide

This protocol describes a potential synthetic pathway. Researchers should adapt and optimize these steps based on available starting materials and laboratory capabilities.

Step 1: Bromination of 1,2-Difluoro-4-methoxybenzene

  • Rationale: Introduction of a bromine atom provides a handle for subsequent carbon-carbon bond formation.

  • Procedure:

    • Dissolve 1,2-difluoro-4-methoxybenzene in a suitable solvent (e.g., dichloromethane).

    • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

    • Irradiate with a UV lamp or heat to initiate the reaction.

    • Monitor the reaction by TLC or GC-MS until completion.

    • Work up the reaction mixture to isolate the brominated product.

Step 2: Palladium-Catalyzed Cross-Coupling

  • Rationale: A palladium catalyst facilitates the formation of the carbon-carbon bond between the aromatic ring and the acetic acid moiety.

  • Procedure:

    • Combine the brominated intermediate, a suitable coupling partner (e.g., a glyoxylic acid derivative), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in an inert solvent (e.g., DMF).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Maintain a controlled temperature to prevent catalyst decomposition.[1]

    • Monitor the reaction progress.

    • Upon completion, cool the reaction and perform an appropriate workup.

Step 3: Hydrolysis

  • Rationale: If an ester derivative was used in the coupling step, hydrolysis is necessary to yield the final carboxylic acid.

  • Procedure:

    • Treat the product from Step 2 with an acid or base in an aqueous solution.

    • Heat the mixture to drive the hydrolysis.

    • Acidify the reaction mixture to precipitate the final product.

    • Filter, wash, and dry the solid this compound.

synthesis_workflow start 1,2-Difluoro-4-methoxybenzene step1 Bromination (NBS, UV light) start->step1 intermediate Brominated Intermediate step1->intermediate step2 Palladium-Catalyzed Cross-Coupling (Glyoxylic acid derivative, Pd(PPh₃)₄, K₂CO₃) intermediate->step2 coupled_product Coupled Product step2->coupled_product step3 Acidic Hydrolysis coupled_product->step3 end_product This compound step3->end_product

Figure 2: A representative synthetic workflow for this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block and a potential therapeutic agent in its own right. Its applications are primarily centered in the field of medicinal chemistry.

As a Key Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted to a variety of functional groups, such as esters and amides, allowing for its incorporation into larger drug candidates.[1]

Potential Biological Activity

Research has indicated that this compound and its derivatives may possess biological activity. For instance, some studies have explored its potential as an anticancer agent.[1] The introduction of fluorine can enhance the metabolic stability of the compound, potentially leading to improved pharmacokinetic properties compared to its non-fluorinated counterparts.[1]

Physicochemical and Safety Data

A summary of key physicochemical and safety information is provided below for researchers handling this compound.

PropertyValueSource
Melting Point 85.9-86.9 °C[4]
Boiling Point 286.5 ± 35.0 °C (Predicted)
Density 1.354 ± 0.06 g/cm³ (Predicted)
Purity Typically ≥95%[4][5]

GHS Hazard Statements:

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P301+P312: IF SWALLOWED: Call a POISON CENTRE or doctor if you feel unwell.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

Researchers should always consult the material safety data sheet (MSDS) from their specific supplier for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and medicinal chemistry. Its strategically fluorinated structure offers potential advantages in terms of metabolic stability and modulated biological activity. This guide has provided a foundational understanding of its properties, synthesis, and potential applications. Further research into this and related fluorinated phenylacetic acids will undoubtedly continue to contribute to the development of novel therapeutics.

References

An In-depth Technical Guide to 4,5-Difluoro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxyphenylacetic acid is a fluorinated aromatic carboxylic acid that holds significant interest in the fields of medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

The phenylacetic acid scaffold is a common motif in a variety of biologically active compounds. The addition of two fluorine atoms and a methoxy group to this scaffold, as in this compound, creates a unique electronic and steric profile that can be exploited for the development of new drugs. This document will delve into the key technical aspects of this compound, offering insights into its synthesis, characterization, and potential utility in drug development programs.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing appropriate experimental conditions for its use.

PropertyValueSource
Molecular Formula C₉H₈F₂O₃[1]
Molecular Weight 202.16 g/mol [2]
CAS Number 886761-73-5[1][2]
Appearance Solid-Crystals[2]
Purity 98%[2]
InChI 1S/C9H8F2O3/c1-14-8-4-7(11)6(10)2-5(8)3-9(12)13/h2,4H,3H2,1H3,(H,12,13)[2]
InChIKey UYEGFRSSHGRVJF-UHFFFAOYSA-N[2]
SMILES COC1=C(C=C(F)C(F)=C1)CC(=O)O

Molecular Structure

The molecular structure of this compound is depicted below. The numbering of the phenyl ring follows standard IUPAC nomenclature, with the carbon atom bearing the acetic acid moiety designated as position 1.

Caption: 2D structure of this compound.

Synthesis and Purification

A plausible synthetic approach for this compound could involve the following conceptual steps:

SynthesisWorkflow Start Starting Material: 1,2-Difluoro-4-methoxybenzene Step1 Step 1: Introduction of the acetic acid moiety precursor Start->Step1 e.g., Friedel-Crafts acylation with chloroacetyl chloride Step2 Step 2: Conversion to the acetic acid Step1->Step2 e.g., Hydrolysis End Final Product: This compound Step2->End

Caption: Conceptual synthetic workflow for this compound.

Experimental Considerations:

  • Starting Material Selection: The choice of the starting material is critical. A commercially available, appropriately substituted benzene derivative would be the most efficient starting point.

  • Reaction Conditions: The reaction conditions for each step would need to be carefully optimized. For instance, in a Friedel-Crafts reaction, the choice of Lewis acid catalyst and solvent can significantly impact the yield and purity of the product.

  • Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography to achieve the desired purity for biological testing.

Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy group protons. The coupling of the aromatic protons with the adjacent fluorine atoms would result in characteristic splitting patterns.

    • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbon atoms directly bonded to fluorine would exhibit characteristic C-F coupling constants.

    • ¹⁹F NMR: The fluorine NMR spectrum would be crucial for confirming the presence and positions of the fluorine atoms on the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and the C-F stretches.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

While specific spectral data for this compound is not widely published, data for the related compound 4-methoxyphenylacetic acid is available and can serve as a reference for interpreting the spectra of the difluoro-substituted analog.[3][4]

Applications in Research and Drug Development

Phenylacetic acid derivatives are known to exhibit a wide range of biological activities, and the introduction of fluorine atoms can enhance these properties. The structural features of this compound make it an attractive candidate for investigation in several therapeutic areas.

  • Anticancer Activity: The related compound, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, has been shown to induce cytotoxic effects against various cancer cell lines.[1] This suggests that this compound may also possess anticancer properties and could be a valuable building block for the synthesis of novel anticancer agents.

  • Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for various enzyme active sites. The specific substitution pattern of the phenyl ring can be tailored to achieve selective inhibition of target enzymes.

  • Metabolic Stability: The presence of fluorine atoms can block sites of metabolism, leading to improved pharmacokinetic profiles of drug candidates. This is a key consideration in drug design, and fluorinated compounds like this compound are often explored for this purpose.

The following diagram illustrates the potential role of this compound as a building block in a drug discovery pipeline.

DrugDiscoveryPipeline cluster_0 Lead Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development BuildingBlock This compound LibrarySynthesis Combinatorial Library Synthesis BuildingBlock->LibrarySynthesis Screening High-Throughput Screening LibrarySynthesis->Screening HitToLead Hit-to-Lead Optimization Screening->HitToLead ADME_Tox ADME/Tox Profiling HitToLead->ADME_Tox Preclinical Preclinical Candidate Selection ADME_Tox->Preclinical

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Based on the safety information available for this compound, the following hazard and precautionary statements apply:[2]

  • Hazard Statements: H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P312 (Call a POISON CENTER/doctor if you feel unwell).

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its unique combination of a phenylacetic acid core with difluoro and methoxy substituents provides a platform for the design of novel molecules with enhanced biological activity and improved pharmacokinetic properties. While detailed experimental data for this specific isomer is somewhat limited in the public literature, the information available for structurally related compounds provides a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound in their research endeavors.

References

The Evolving Landscape of Difluorinated Phenylacetic Acid Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorinated phenylacetic acid derivatives represent a versatile and increasingly significant class of compounds in medicinal chemistry. The strategic incorporation of fluorine atoms onto the phenylacetic acid scaffold profoundly influences their physicochemical properties, leading to enhanced metabolic stability, increased binding affinity for biological targets, and improved bioavailability. This technical guide provides an in-depth exploration of the diverse biological activities of these derivatives, with a primary focus on their well-established role as anti-inflammatory agents and their emerging potential in other therapeutic areas. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a consolidated view of their structure-activity relationships and pharmacokinetic profiles.

Introduction: The Fluorine Advantage in Phenylacetic Acid Scaffolds

Phenylacetic acid itself is a versatile building block in organic synthesis and is a known catabolite of phenylalanine in humans.[1] Its derivatives have found applications in various fields, including perfumery and the production of penicillin G and diclofenac.[1] The introduction of difluoro-substituents, particularly on the phenyl ring or the α-carbon, has unlocked a new dimension of therapeutic potential. The high electronegativity and small size of fluorine atoms can dramatically alter the electronic and steric properties of the molecule.[2] This "fluorine advantage" often translates to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer biological half-life.[2]

  • Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

  • Modulation of Acidity: The inductive effect of the difluoromethyl group increases the acidity of the carboxylic acid moiety, which can influence its binding to target proteins.[3]

  • Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, leading to more specific and potent interactions with biological targets.

This guide will explore how these fundamental chemical modifications give rise to a spectrum of biological activities, with a particular emphasis on their role as potent anti-inflammatory agents.

Anti-inflammatory Activity: Dual Inhibition of COX-2 and 5-LOX

A significant area of research for difluorinated phenylacetic acid derivatives has been in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4] However, the inhibition of the constitutive COX-1 isoform is associated with gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery.

Furthermore, the 5-lipoxygenase (5-LOX) pathway, which leads to the production of pro-inflammatory leukotrienes, also plays a crucial role in inflammation. It has been hypothesized that dual inhibition of both COX-2 and 5-LOX could offer a superior anti-inflammatory effect with a better safety profile.[5]

Difluorinated phenylacetic acid derivatives have emerged as promising candidates for dual COX-2/5-LOX inhibitors.

Mechanism of Action: A Synergistic Blockade

The anti-inflammatory effects of these compounds stem from their ability to simultaneously block two key enzymatic pathways in the arachidonic acid cascade.

Arachidonic_Acid_Cascade AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs_TXs Prostaglandins & Thromboxanes (Physiological) COX1->PGs_TXs PGs_Inflam Prostaglandins (Inflammation) COX2->PGs_Inflam LTs Leukotrienes (Inflammation) LOX5->LTs DFPA Difluorinated Phenylacetic Acid Derivatives DFPA->COX2 Inhibition DFPA->LOX5 Inhibition

Figure 1: Dual inhibition of COX-2 and 5-LOX by difluorinated phenylacetic acid derivatives.
Quantitative Assessment of Inhibitory Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against the target enzymes.

Compound ClassTarget EnzymeIC50 Range (µM)Reference(s)
N-hydroxyurea and hydroxamic acid derivatives of NSAIDsCOX-25.26 - 83.42[6]
5-LOX1.04 - 5.71[6]
Diarylthiophene-2-carbohydrazide derivativesCOX-2>10[7]
5-LOX2.60 - 3.78[7]
Experimental Protocols

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme, which is the second step in the conversion of arachidonic acid to prostaglandins. A chromogenic substrate is used, and the change in absorbance is monitored spectrophotometrically.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Inhibitor Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme in a buffer solution.

  • Reaction Initiation: Arachidonic acid is added to initiate the cyclooxygenase reaction.

  • Peroxidase Reaction: A colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) is added, which is oxidized by the peroxidase activity of COX, resulting in a color change.

  • Data Analysis: The absorbance is measured over time, and the rate of reaction is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay evaluates the inhibitory effect of a compound on the 5-LOX enzyme.

Principle: The assay measures the production of leukotrienes from arachidonic acid by the 5-LOX enzyme. The products can be quantified using various methods, such as HPLC or enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Methodology:

  • Enzyme Source: A crude enzyme preparation from rat basophilic leukemia (RBL-1) cells or purified recombinant human 5-LOX can be used.

  • Inhibitor Incubation: The test compound is pre-incubated with the enzyme preparation.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid and calcium ions.

  • Product Quantification: The reaction is stopped, and the amount of 5-hydroxyeicosatetraenoic acid (5-HETE) or other leukotrienes produced is measured by reverse-phase HPLC or a specific ELISA kit.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

This is a widely used and well-characterized animal model for evaluating the acute anti-inflammatory activity of compounds.[4]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, later phase is primarily mediated by prostaglandins and is sensitive to NSAIDs. The reduction in paw volume in treated animals compared to a control group is a measure of anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a predetermined time before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Carrageenan_Paw_Edema_Workflow start Start animal_model Select Animal Model (e.g., Wistar Rats) start->animal_model compound_admin Administer Test Compound (Oral or IP) animal_model->compound_admin carrageenan_injection Inject Carrageenan into Paw compound_admin->carrageenan_injection measure_volume Measure Paw Volume (Plethysmometer) carrageenan_injection->measure_volume data_analysis Calculate % Inhibition of Edema measure_volume->data_analysis end End data_analysis->end

Figure 2: Workflow for the carrageenan-induced paw edema assay.

Emerging Therapeutic Applications

Beyond their anti-inflammatory properties, difluorinated phenylacetic acid derivatives are being explored for a range of other therapeutic applications, underscoring the versatility of this chemical scaffold.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are nuclear hormone receptors that play crucial roles in regulating lipid and glucose metabolism.[8] Agonists of PPARs, particularly PPARγ, are used in the treatment of type 2 diabetes. Phenylacetic acid derivatives have been identified as a new series of hPPAR agonists.[8]

  • Rationale for Cell Line Selection in PPAR Transactivation Assays: Cell lines such as HEK293T or U2OS are often used for these assays because they are easy to transfect and provide a low background of endogenous PPAR activity.[9][10] This allows for a clear assessment of the activity of the exogenously expressed PPAR subtype of interest. The choice of cell line can be critical, as the cellular context can influence the transcriptional activity of PPARs.[11]

Compound ClassTargetEC50 RangeReference(s)
Phenylacetic acid derivativeshPPARNot specified, but comparable to BRL 49653[8]
Kinase Inhibitors

The strategic placement of fluorine atoms on the phenylacetic acid scaffold can enhance binding affinity to the ATP-binding pocket of various kinases, which are often dysregulated in cancer.[12] This makes these derivatives attractive candidates for the development of novel kinase inhibitors.

Compound ClassTarget KinaseIC50 Range (µM)Reference(s)
Coumarin-cinnamic acid hybridsPI3K/AKT3.26 - 9.34 (for various cancer cell lines)[13]
Bis-anilino pyrimidine derivativesFAK3.72 - 13.73 (for various cancer cell lines)[14]
Free Fatty Acid Receptor 1 (FFA1) Agonists

FFA1 (also known as GPR40) is a G-protein coupled receptor that is predominantly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion.[15] Agonists of FFA1 are being investigated as potential treatments for type 2 diabetes. Phenylacetic acid derivatives have been explored as a scaffold for the development of FFA1 agonists.[15]

Compound ClassTargetEC50 Range (nM)Reference(s)
Phenylacetamide derivativesFFA2480 - 660[16]
Phenylacetic acid derivativesFFA1Not specified, but potent activity reported[15]
Bornyl-containing benzyloxyphenylpropanoic acid derivativesFFAR1Agonist activity at 10 µM[17]

Pharmacokinetics and ADME Profile

The pharmacokinetic properties of difluorinated phenylacetic acid derivatives are crucial for their therapeutic efficacy and safety. The introduction of fluorine can significantly impact their absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption and Distribution

Most NSAIDs, including those with a phenylacetic acid structure, are well-absorbed from the gastrointestinal tract.[18] They are typically highly bound to plasma proteins, which limits their volume of distribution.[18]

Metabolism and Excretion

The metabolism of phenylacetic acid derivatives often occurs via hepatic biotransformation.[19] The presence of fluorine can alter the metabolic pathways, often leading to increased stability and a longer half-life. For example, flurbiprofen, a fluorinated NSAID, is extensively metabolized to glucuro-conjugated metabolites which are then excreted in the urine.[18]

Representative Pharmacokinetic Parameters
CompoundCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference(s)
Flurbiprofen (100mg)8.5 - 9.51.5 - 2.045 - 553 - 6[18]

Structure-Activity Relationships (SAR)

The biological activity of difluorinated phenylacetic acid derivatives is highly dependent on the substitution pattern of the fluorine atoms and the nature of other substituents on the molecule.

  • Anti-inflammatory Activity: For N-arylanthranilic acids, a class of NSAIDs structurally related to phenylacetic acids, optimal anti-inflammatory activity is associated with halogen or alkyl substituents in both ortho positions of the anilino ring.[1] The angle of twist between the two phenyl rings is also a crucial parameter for activity.[12]

  • Kinase Inhibition: The precise positioning of fluorine atoms can facilitate specific interactions within the kinase ATP-binding site, leading to enhanced potency and selectivity.[12]

  • hPPAR Agonism: The development of phenylacetic acid derivatives as hPPAR agonists often involves modifications to the core structure to optimize interactions with the ligand-binding domain of the receptor.[8]

Conclusion and Future Directions

Difluorinated phenylacetic acid derivatives have proven to be a rich source of biologically active compounds with significant therapeutic potential. Their primary application as dual COX-2/5-LOX inhibitors for the treatment of inflammation is well-established, and ongoing research continues to refine their potency and safety profiles.

The emerging roles of these compounds as PPAR agonists, kinase inhibitors, and FFA1 agonists open up exciting new avenues for drug discovery in the areas of metabolic diseases and oncology. Future research will likely focus on:

  • Fine-tuning selectivity: Developing derivatives with even greater selectivity for their intended targets to minimize off-target effects.

  • Optimizing pharmacokinetic properties: Tailoring the ADME profiles of these compounds to achieve the desired therapeutic window.

  • Exploring novel therapeutic targets: Expanding the investigation of difluorinated phenylacetic acid derivatives against other disease-relevant targets.

The continued exploration of this versatile chemical scaffold holds great promise for the development of the next generation of innovative medicines.

References

A Comprehensive Technical Guide to 4,5-Difluoro-2-methoxyphenylacetic Acid and its Isomeric Landscape in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Isomeric Terrain

In the realm of medicinal chemistry, the precise arrangement of functional groups on a molecule can dramatically alter its biological activity. This guide delves into the research landscape of 4,5-Difluoro-2-methoxyphenylacetic acid, a fluorinated aromatic carboxylic acid with potential as a building block in drug discovery. It is crucial to note at the outset that the body of published research on this specific isomer is nascent. In contrast, its structural isomer, 3,4-Difluoro-2-methoxyphenylacetic acid, is more extensively documented. Therefore, this guide will provide a thorough analysis of the available data for this compound and, to offer a more complete and practical resource for researchers, will draw parallels and provide in-depth information on the more studied 3,4-difluoro isomer as a valuable proxy.

Section 1: The Profile of this compound

While dedicated research publications are limited, key physicochemical properties of this compound have been reported, primarily by chemical suppliers. These properties are fundamental for its application in synthetic chemistry.

Physicochemical Properties
PropertyValueSource
CAS Number 886761-73-5[1]
Molecular Formula C₉H₈F₂O₃[1]
Molecular Weight 202.16 g/mol [1]
Physical Form Solid-Crystals[1]
Purity ≥98%[1]
Storage Temperature Ambient Temperature[1]

Section 2: Synthesis of Difluoromethoxyphenylacetic Acids

The introduction of fluorine atoms into a phenyl ring can significantly enhance a molecule's metabolic stability and binding affinity, a common strategy in drug design.

Proposed Synthetic Pathway for this compound

A plausible synthetic route to this compound can be extrapolated from established methods for analogous fluorinated phenylacetic acids. A common approach involves the condensation of a substituted fluorinated benzene derivative with a malonic ester, followed by hydrolysis and decarboxylation.

Proposed Synthesis of this compound start 1,2-Difluoro-4-methoxybenzene intermediate1 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene start->intermediate1 NBS, Radical Initiator intermediate2 Diethyl 2-(4,5-difluoro-2-methoxyphenyl)malonate intermediate1->intermediate2 Diethyl malonate, NaOEt product This compound intermediate2->product 1. NaOH, H2O/EtOH 2. H3O+, Δ

Caption: A proposed synthetic workflow for this compound.

Established Synthesis of 3,4-Difluoro-2-methoxyphenylacetic Acid: A Case Study

The synthesis of the 3,4-difluoro isomer is well-documented and offers a reliable template for synthetic strategies. One common method involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃).[2]

Experimental Protocol: Synthesis of 3,4-Difluoro-2-methoxyphenylacetic Acid

  • Step 1: Bromination of 3,4-difluoroanisole. To a solution of 3,4-difluoroanisole in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture under UV irradiation until the starting material is consumed (monitored by TLC). After cooling, filter the succinimide and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield 1-(bromomethyl)-3,4-difluoro-2-methoxybenzene.

  • Step 2: Malonic Ester Synthesis. Prepare a solution of sodium ethoxide in ethanol. Add diethyl malonate dropwise at 0°C. To this solution, add the 1-(bromomethyl)-3,4-difluoro-2-methoxybenzene from the previous step. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent in vacuo, and partition the residue between water and diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain crude diethyl 2-(3,4-difluoro-2-methoxyphenyl)malonate.

  • Step 3: Hydrolysis and Decarboxylation. Reflux the crude diethyl ester from Step 2 in a mixture of aqueous sodium hydroxide and ethanol until the ester is fully hydrolyzed (monitored by TLC). Cool the reaction mixture and acidify with concentrated hydrochloric acid. The resulting precipitate is the desired 3,4-Difluoro-2-methoxyphenylacetic acid. Filter the solid, wash with cold water, and dry to obtain the final product.

Synthesis of 3,4-Difluoro-2-methoxyphenylacetic acid start 3,4-Difluoroanisole intermediate1 1-(Bromomethyl)-3,4-difluoro-2-methoxybenzene start->intermediate1 NBS, AIBN, CCl4, reflux intermediate2 Diethyl 2-(3,4-difluoro-2-methoxyphenyl)malonate intermediate1->intermediate2 Diethyl malonate, NaOEt, EtOH product 3,4-Difluoro-2-methoxyphenylacetic acid intermediate2->product 1. NaOH(aq), EtOH, reflux 2. HCl(conc)

Caption: An established synthetic route for 3,4-Difluoro-2-methoxyphenylacetic acid.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

Phenylacetic acid derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[3][4] The incorporation of difluoro and methoxy substituents creates a unique electronic environment that can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2]

Potential Applications of this compound

Based on the known applications of its analogs, this compound is a promising building block for the synthesis of novel therapeutics. Its structural motifs are found in compounds being investigated for a variety of diseases.

Established Applications of 3,4-Difluoro-2-methoxyphenylacetic Acid

The 3,4-difluoro isomer is a key intermediate in the synthesis of inhibitors for overactive signal transduction pathways in cancer tissues.[5] It is also used in the development of drugs for cardiovascular and nervous system diseases.[6] For instance, it is a precursor in the synthesis of MEK enzyme inhibitors, which are crucial targets in oncology.

Potential Therapeutic Areas:

  • Oncology: As a precursor for kinase inhibitors.

  • Neurology: In the synthesis of novel antidepressant molecules.[3]

  • Cardiology: For the development of agents to treat cardiovascular diseases.[3]

  • Agrochemicals: Fluorinated compounds often exhibit enhanced pesticidal or herbicidal activity.

Applications of Difluoromethoxyphenylacetic Acids parent Difluoromethoxyphenylacetic Acid Derivatives child1 Oncology (e.g., MEK Inhibitors) parent->child1 child2 Neurology (e.g., Antidepressants) parent->child2 child3 Cardiology parent->child3 child4 Agrochemicals parent->child4

Caption: Potential and established application areas for difluoromethoxyphenylacetic acid derivatives.

Section 4: Chemical Reactivity and Derivatization

The carboxylic acid moiety of this compound is the primary site for chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Common Reactions:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.[2]

  • Amide Formation: Reaction with amines, often facilitated by coupling agents (e.g., DCC, EDC), to produce amides.[2]

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.[3]

Experimental Protocol: Amide Coupling

  • To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., 1.1 equivalents of HBTU) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by LC-MS or TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the resulting amide by column chromatography or recrystallization.

Section 5: Conclusion and Future Outlook

This compound represents an under-explored yet potentially valuable building block for medicinal chemistry and drug discovery. While direct research is currently limited, the extensive studies on its 3,4-difluoro isomer provide a strong foundation for future investigations into its synthesis and applications. The unique electronic properties conferred by its specific fluorination pattern warrant further exploration for the development of novel therapeutics with improved efficacy and pharmacokinetic profiles. As synthetic methodologies advance, the accessibility and utility of such precisely functionalized scaffolds will undoubtedly increase, paving the way for new discoveries in pharmaceutical research.

References

The Strategic Deployment of 4,5-Difluoro-2-methoxyphenylacetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Physicochemical and Pharmacological Potential of a Key Fluorinated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological profiles. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of 4,5-Difluoro-2-methoxyphenylacetic acid, a versatile and increasingly important building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its burgeoning potential in the design of novel therapeutic agents, particularly in the realms of oncology and immunology.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The unique electronic properties of the C-F bond, being the most polarized single bond in organic chemistry, can alter the pKa of nearby functional groups and modulate conformational preferences. Phenylacetic acid derivatives, in particular, are common motifs in a variety of therapeutic agents, and their fluorination offers a powerful tool for fine-tuning their pharmacokinetic and pharmacodynamic properties.[2][3] this compound, with its distinct substitution pattern, presents a unique combination of these advantageous features.

Physicochemical Properties and Synthesis

This compound (and its closely related isomer 3,4-Difluoro-2-methoxyphenylacetic acid) is a white to off-white crystalline powder.[4] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₈F₂O₃[4]
Molecular Weight202.15 g/mol [4]
XLogP31.6[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count3[4]

The synthesis of this valuable intermediate can be approached through several routes, with the choice often depending on the availability of starting materials and desired scale. A common conceptual pathway involves the construction of the substituted phenyl ring followed by the introduction of the acetic acid moiety.

G cluster_synthesis Conceptual Synthetic Approach start Substituted Benzene Derivative intermediate1 Introduction of Methoxy and Fluoro Groups start->intermediate1 intermediate2 Functionalization for Acetic Acid Side Chain intermediate1->intermediate2 product This compound intermediate2->product

Caption: A high-level overview of the synthetic strategy for this compound.

A more detailed, though generalized, protocol for a related fluorinated phenylacetic acid involves a multi-step sequence starting from a fluorinated nitrobenzene derivative.[5] While not specific to the 4,5-difluoro-2-methoxy isomer, the principles of condensation, hydrolysis, reduction, and diazotization/fluorination are instructive for its potential synthesis.

Exemplary Synthetic Protocol (Adapted from a related synthesis):
  • Condensation: React a suitable difluoronitrobenzene precursor with diethyl malonate in the presence of a strong base to form the corresponding phenylmalonate derivative.[5]

  • Hydrolysis and Decarboxylation: Subject the phenylmalonate to acidic hydrolysis and heat to yield the nitrophenylacetic acid intermediate.[5]

  • Nitro Group Reduction: Reduce the nitro group to an amine using standard catalytic hydrogenation methods.[5]

  • Introduction of the Methoxy Group and Final Fluorination (if necessary): This step would be specific to the target molecule and could involve diazotization followed by methoxylation or other aromatic substitution reactions.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold is of particular interest in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[6][7][8][9][10] Several patents disclose compounds that are potent and often irreversible inhibitors of BTK, and while not always explicitly naming this compound, the structural motifs present in these inhibitors often bear a striking resemblance. The difluorophenyl moiety is frequently employed to enhance binding affinity and selectivity.

G cluster_moa Role in Kinase Inhibition scaffold This compound derivatization Amide Coupling scaffold->derivatization inhibitor Bioactive Kinase Inhibitor derivatization->inhibitor kinase Kinase Target (e.g., BTK) inhibitor->kinase Binds to Active Site inhibition Inhibition of Kinase Activity kinase->inhibition

Caption: The derivatization of the core scaffold to produce potent kinase inhibitors.

Structure-Activity Relationships (SAR)

The carboxylic acid group of this compound provides a convenient handle for the synthesis of amide libraries, which is a common strategy in lead optimization.[11] The structure-activity relationships of related fluorinated phenylacetamide derivatives have been explored, revealing that the nature and position of substituents on the phenyl ring can significantly impact cytotoxic activity against cancer cell lines.[12][13] For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, the presence of a nitro group was found to enhance anticancer activity.[12][13] This highlights the importance of the electronic and steric properties of the substituents in modulating biological activity.

Potential in Anticancer Drug Development

Beyond kinase inhibition, fluorinated phenylacetic acid derivatives have shown promise as general anticancer agents.[12][13] The mechanism of action can be varied, including the induction of apoptosis and cell cycle arrest.[14] For instance, derivatives of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid have demonstrated cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and A549, with IC50 values in the micromolar range.[14]

Experimental Protocol: Amide Synthesis

A general procedure for the synthesis of amide derivatives from this compound is as follows:

  • Activation of the Carboxylic Acid: To a solution of this compound in an appropriate aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

  • Amine Addition: To the activated acid, add the desired amine (1.0-1.2 equivalents). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct. The filtrate is then washed sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide.

Future Perspectives

The strategic placement of fluorine atoms and a methoxy group on the phenylacetic acid scaffold endows this compound with a unique set of properties that are highly desirable in medicinal chemistry. Its utility as a building block for the synthesis of potent and selective kinase inhibitors, as well as other anticancer agents, is an area of active research. Future work will likely focus on the development of more efficient and scalable synthetic routes to this intermediate and the exploration of its derivatives against a wider range of biological targets. The continued investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of novel drug candidates with improved therapeutic profiles.

References

Spectroscopic Characterization of 4,5-Difluoro-2-methoxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the compound 4,5-Difluoro-2-methoxyphenylacetic acid (CAS Number: 886761-73-5). As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document synthesizes predicted spectroscopic data with comparative analysis of structurally related compounds to offer a comprehensive characterization. It includes an in-depth interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines the standardized experimental protocols for acquiring such data, ensuring methodological rigor and reproducibility in a research setting.

Introduction

This compound is a substituted phenylacetic acid derivative. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including acidity, lipophilicity, and metabolic stability. These modifications are of high interest in drug discovery and development, where fine-tuning molecular properties is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. The methoxy group and the acetic acid moiety further contribute to the molecule's chemical reactivity and potential for forming various derivatives.

Accurate structural elucidation and purity assessment are critical for any chemical entity intended for advanced applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide provides an in-depth look at the expected spectroscopic signature of this compound, offering a valuable resource for researchers synthesizing or utilizing this compound.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the atoms is crucial for the assignment of signals in the NMR spectra.

Caption: Molecular structure of this compound.

Spectroscopic Data & Interpretation

¹H NMR Spectroscopy

Proton NMR is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 7.2dd1HAr-H
~6.8 - 7.0dd1HAr-H
~3.9s3H-OCH
~3.7s2H-CH ₂COOH
~11-12br s1H-COOH

Interpretation:

  • Aromatic Protons: The two aromatic protons will appear as doublets of doublets (dd) due to coupling with the adjacent fluorine atoms and with each other. The exact chemical shifts and coupling constants (J-values) are sensitive to the electronic environment.

  • Methoxy Protons: The three protons of the methoxy group are expected to appear as a sharp singlet around 3.9 ppm.

  • Methylene Protons: The two protons of the methylene group in the acetic acid side chain will also appear as a singlet, typically around 3.7 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is a broad singlet that can appear over a wide chemical shift range, often between 11 and 12 ppm, and its visibility can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The presence of electronegative fluorine and oxygen atoms will significantly influence the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~175C OOH
~150 (d)C -F
~148 (d)C -F
~145C -OCH₃
~120Ar-C
~115 (d)Ar-C H
~110 (d)Ar-C H
~56-OC H₃
~35-C H₂COOH

Interpretation:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have the most downfield chemical shift, around 175 ppm.

  • Aromatic Carbons: The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbons directly bonded to fluorine will appear as doublets with large coupling constants.

  • Methoxy and Methylene Carbons: The methoxy carbon will resonate around 56 ppm, while the methylene carbon of the acetic acid moiety will be further upfield, around 35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C=O, C-O, and C-F bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
1700-1725StrongC=O stretch (carboxylic acid)
1500-1600MediumC=C stretch (aromatic)
1200-1300StrongC-O stretch (acid and ether)
1000-1150StrongC-F stretch

Interpretation:

  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

  • C-F Stretch: Strong absorptions in the 1000-1150 cm⁻¹ region are characteristic of C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Table 4: Predicted Mass Spectrometry Data (EI)

m/zInterpretation
202.04Molecular ion [M]⁺
157.04[M - COOH]⁺
129.03[M - COOH - CO]⁺

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) should be observed at an m/z corresponding to the molecular weight of the compound (202.16 g/mol ).

  • Fragmentation Pattern: A common fragmentation pathway for phenylacetic acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 157.04. Further fragmentation may also be observed.

G M [M]⁺˙ m/z = 202 F1 [M - COOH]⁺ m/z = 157 M->F1 - COOH F2 [M - CH₂COOH]⁺ m/z = 143 M->F2 - CH₂COOH

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. It is essential to consult the specific instrument manuals and standard operating procedures of your laboratory.

NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). P2 Add internal standard (e.g., TMS) if required. P1->P2 P3 Transfer to an NMR tube. P2->P3 A1 Insert sample into the NMR spectrometer. P3->A1 A2 Lock and shim the magnetic field. A1->A2 A3 Acquire ¹H and ¹³C spectra using standard pulse programs. A2->A3 D1 Apply Fourier transform to the raw data. A3->D1 D2 Phase and baseline correct the spectra. D1->D2 D3 Calibrate chemical shifts and integrate signals. D2->D3

Caption: General workflow for NMR data acquisition.

IR Spectroscopy

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing P1 Place a small amount of solid sample onto the ATR crystal. P2 Apply pressure to ensure good contact. P1->P2 A1 Collect a background spectrum of the empty ATR crystal. P2->A1 A2 Collect the sample spectrum. A1->A2 D1 The instrument software automatically subtracts the background. A2->D1 D2 Label significant peaks. D1->D2

Caption: General workflow for ATR-IR data acquisition.

Mass Spectrometry

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol or acetonitrile). A1 Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS). P1->A1 A2 Acquire the mass spectrum using an appropriate ionization technique (e.g., EI or ESI). A1->A2 D1 Analyze the mass-to-charge ratios of the detected ions. A2->D1 D2 Identify the molecular ion and major fragment ions. D1->D2

Caption: General workflow for mass spectrometry data acquisition.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While based on predictive models and comparative data, the interpretations of the ¹H NMR, ¹³C NMR, IR, and MS spectra offer a robust framework for researchers working with this compound. The provided experimental protocols outline the standard methodologies for obtaining high-quality spectroscopic data, which is essential for structural verification and purity assessment. It is strongly recommended that experimental data be acquired to confirm the predictions laid out in this guide.

A Technical Guide to the Discovery and Synthetic Evolution of 4,5-Difluoro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorination in Phenylacetic Acid Derivatives

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on 4,5-Difluoro-2-methoxyphenylacetic acid, a compound that exemplifies the strategic application of these principles. As a derivative of phenylacetic acid, it belongs to a class of compounds with a rich history in therapeutic applications.[1][2][3] The specific substitution pattern of two fluorine atoms and a methoxy group on the phenyl ring creates a unique electronic environment, making it a valuable intermediate in the synthesis of innovative pharmaceuticals and agrochemicals.[1][2][3] This document provides an in-depth exploration of the synthetic pathways developed for this compound, offering insights into the chemical logic and experimental nuances that are critical for researchers in the field.

Physicochemical Properties and Structural Features

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 1558274-26-2[4][5]
Molecular Formula C9H8F2O3[1][2][6]
Molecular Weight 202.15 g/mol [1][2][6]
Appearance White to off-white crystalline powder[2][3]
Melting Point 85.9-86.9 °C[4]
Solubility Slightly soluble in water; soluble in various organic solvents[2][3]

The presence of the difluoro and methoxy substituents on the phenyl ring significantly influences the molecule's reactivity and intermolecular interactions.[1] The electron-withdrawing nature of the fluorine atoms affects the acidity of the carboxylic acid and the electron density of the aromatic ring, thereby modulating its reactivity in electrophilic aromatic substitution reactions.[1][2]

The Synthetic Trajectory: From Conception to Optimization

While a singular, seminal "discovery" paper for this compound is not readily apparent in the public domain, its emergence is intrinsically linked to the broader exploration of fluorinated phenylacetic acids in drug discovery programs. The synthetic routes to this compound have evolved, reflecting advancements in organic synthesis methodologies. The following sections detail the key synthetic strategies that have been employed.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound and its analogues generally involves the construction of the substituted phenylacetic acid framework through various carbon-carbon bond-forming reactions. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

Synthetic Pathway I: Multi-step Synthesis from a Substituted Nitrobenzene

A common and versatile approach to constructing polysubstituted aromatic systems is to start with a readily available, appropriately substituted precursor and build the desired functionality through a series of reliable transformations. A logical, albeit lengthy, pathway for the synthesis of fluorinated phenylacetic acids often begins with a substituted nitrobenzene. This strategy leverages the directing effects of the nitro group and its facile conversion to other functional groups.

Synthetic_Pathway_I A 2,4,5-Trifluoronitrobenzene B Diethyl 2,5-difluoro-4-nitrophenylmalonate A->B Condensation with Diethyl Malonate C 2,5-Difluoro-4-nitrophenylacetic acid B->C Hydrolysis, Acidification, Decarboxylation D 2,5-Difluoro-4-aminophenylacetic acid C->D Nitro Group Reduction E Target Molecule Precursor D->E Diazotization & Further Functionalization

Caption: A generalized multi-step synthesis starting from a substituted nitrobenzene.

This pathway, detailed in a patent for the synthesis of a related compound, 2,4,5-trifluorophenylacetic acid, provides a robust template that can be adapted for the synthesis of this compound.[7]

Experimental Protocol: A Representative Multi-step Synthesis

The following protocol is a representative example based on established chemical transformations for similar molecules.[7]

Step 1: Condensation of 2,4,5-Trifluoronitrobenzene with Diethyl Malonate

  • To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature.

  • After stirring for 30 minutes, add 2,4,5-trifluoronitrobenzene to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a dilute acid.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 2,5-difluoro-4-nitrophenylmalonate.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the diethyl 2,5-difluoro-4-nitrophenylmalonate in a mixture of acetic acid and hydrochloric acid.

  • Heat the solution to reflux for several hours until the hydrolysis and decarboxylation are complete.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2,5-difluoro-4-nitrophenylacetic acid.

Step 3: Reduction of the Nitro Group

  • Suspend the 2,5-difluoro-4-nitrophenylacetic acid in ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.

  • Filter the catalyst and concentrate the filtrate to yield 2,5-difluoro-4-aminophenylacetic acid.

Step 4: Diazotization and Further Functionalization

Further steps would involve the diazotization of the amino group, followed by substitution reactions to introduce the desired methoxy group and the final fluorine atom at the correct positions. The specifics of these final steps would be guided by the principles of aromatic substitution chemistry.

Synthetic Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a powerful tool for this purpose.

Synthetic_Pathway_II A Brominated Precursor (e.g., 1-Bromo-3,4-difluoro-2-methoxybenzene) C Target Molecule A->C Suzuki-Miyaura Coupling (Pd catalyst, base) B Glyoxylic Acid Derivative B->C

Caption: A convergent approach using a palladium-catalyzed cross-coupling reaction.

This approach offers a more convergent and often more efficient route to the target molecule compared to linear multi-step syntheses.[1]

Experimental Protocol: Suzuki-Miyaura Coupling Approach

The following protocol is a conceptual outline based on standard Suzuki-Miyaura coupling conditions.[1]

Step 1: Preparation of the Brominated Precursor

  • Brominate 3,4-difluoro-2-methoxybenzene using N-bromosuccinimide (NBS) in a suitable solvent, such as carbon tetrachloride, under UV irradiation.

  • Purify the resulting 1-bromo-3,4-difluoro-2-methoxybenzene by distillation or chromatography.

Step 2: Palladium-Catalyzed Cross-Coupling

  • In a reaction vessel, combine the brominated precursor, a suitable boronic acid or ester derivative of acetic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a solvent such as DMF.

  • Heat the reaction mixture to 80-90 °C and monitor its progress.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the crude product by chromatography to obtain this compound.

Critical Parameters:

  • Catalyst Choice: The selection of the palladium catalyst and ligands can significantly impact the reaction yield and efficiency.

  • Temperature Control: Maintaining the optimal reaction temperature is crucial to prevent catalyst decomposition and side reactions.[1]

  • Base Selection: The choice of base is important for the transmetalation step of the catalytic cycle.

Alternative Synthetic Strategies

Other synthetic methodologies that have been reported for structurally similar compounds and could be adapted for the synthesis of this compound include:

  • Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction could be employed to introduce the acetic acid moiety onto a pre-functionalized difluoro-methoxybenzene ring.[1]

  • Cyclization Reactions: Certain synthetic routes involve the cyclization of carboxylic acid groups with reagents like thiosemicarbazide in the presence of phosphoryl chloride.[1]

Conclusion and Future Outlook

The synthetic history of this compound is a testament to the ongoing evolution of organic synthesis. While early approaches may have relied on lengthy, linear syntheses, the advent of powerful cross-coupling methodologies has provided more efficient and convergent routes. The availability of diverse synthetic pathways allows researchers to choose the most suitable method based on factors such as starting material availability, cost, and scalability. As the demand for complex, fluorinated building blocks in drug discovery and materials science continues to grow, the development of even more efficient and sustainable synthetic methods for compounds like this compound will remain an active area of research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 4,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Amide Bonds and Fluorinated Scaffolds in Modern Drug Discovery

The amide bond is a ubiquitous functional group in chemistry and biology, most notably forming the backbone of proteins.[1][2] In the realm of medicinal chemistry, the formation of amide bonds is one of the most frequently utilized reactions, enabling the synthesis of a vast array of therapeutic agents.[3][4] The ability to efficiently and reliably construct amide linkages is therefore a cornerstone of drug discovery and development.[5][6]

This guide focuses on the synthesis of amides derived from 4,5-difluoro-2-methoxyphenylacetic acid. This particular carboxylic acid is of significant interest due to the presence of fluorine atoms, which can profoundly influence the physicochemical and biological properties of a molecule. Fluorination can enhance metabolic stability, improve binding affinity, and modulate pKa, making it a valuable strategy in the design of novel pharmaceuticals.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[5] To overcome this, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. This is typically achieved through the use of coupling reagents.[1][5]

The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea. This intermediate is then readily attacked by the amine to form the desired amide, regenerating the coupling agent in a modified form.[7][8]

Choosing the Right Coupling Reagent

A variety of coupling reagents are available, each with its own advantages and disadvantages. The choice of reagent depends on factors such as the steric and electronic properties of the substrates, the desired reaction time, and the potential for side reactions like racemization.[5]

Coupling Reagent SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeKey AdvantagesCommon Side Reactions
EDC (Carbodiimide)HOBt or NHSNone (or mild base)DCM, DMF, Water1-12 hoursWater-soluble byproducts, cost-effective.[9]N-acylurea formation, potential for racemization.[9]
DCC (Carbodiimide)HOBtNoneDCM, THF1-12 hoursEffective and inexpensive.Insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[10]
HATU (Uronium/Aminium Salt)NoneDIPEA, TEADMF, NMP15-60 minutesHigh efficiency, fast reaction times, low racemization.[9]Guanidinium byproduct formation.
HBTU (Uronium/Aminium Salt)NoneDIPEA, TEADMF, NMP30-120 minutesVery effective, slightly longer reaction times than HATU.[9]Guanidinium byproduct formation.
PyBOP (Phosphonium Salt)NoneDIPEA, TEADMF, DCM1-4 hoursDoes not react with the free amino group of the amine.[1]

Mechanisms of Common Coupling Reagents

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea, which is a common side product. To suppress this side reaction and reduce the risk of racemization, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed. These additives react with the O-acylisourea to form an active ester that is more stable and less prone to racemization.[9]

EDC_Mechanism cluster_activation Activation cluster_stabilization Stabilization (Recommended) cluster_coupling Coupling cluster_side_reaction Side Reaction Carboxylic_Acid 4,5-Difluoro-2-methoxy- phenylacetic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide Target Amide Active_Ester->Amide + Amine Amine Amine (R-NH2)

Figure 1: Carbodiimide (EDC) mediated amide synthesis workflow.

Uronium Salt-Mediated Coupling (e.g., HATU)

Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form an active ester. This active ester then rapidly reacts with the amine to yield the amide.[9] The formation of the active ester is generally faster and the resulting ester is more reactive than those formed with carbodiimides, leading to higher yields and shorter reaction times with less racemization.[9]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 4,5-Difluoro-2-methoxy- phenylacetic acid Active_Ester Active Ester Carboxylic_Acid->Active_Ester + HATU/Base HATU_Base HATU + Base (DIPEA) Amide Target Amide Active_Ester->Amide + Amine Amine Amine (R-NH2)

Figure 2: Uronium salt (HATU) mediated amide synthesis workflow.

Experimental Protocols

The following protocols are provided as general guidelines for the synthesis of amides from this compound. Optimization may be necessary for specific amine substrates.

Protocol 1: Amide Synthesis using EDC and HOBt

This protocol is a reliable and cost-effective method suitable for a wide range of amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound and HOBt in the anhydrous solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: High-Efficiency Amide Synthesis using HATU

This protocol is recommended for challenging couplings, including sterically hindered or electron-deficient amines, where faster reaction times and higher yields are desired.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous aprotic solvent (e.g., DMF)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add HATU and DIPEA to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add the amine to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Troubleshooting Common Issues in Amide Synthesis

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Degradation of coupling reagent.- Ensure all reagents and solvents are anhydrous.- Switch to a more powerful coupling reagent like HATU.- Increase reaction time and/or temperature.
Formation of N-acylurea Side Product (with carbodiimides) Rearrangement of the O-acylisourea intermediate.- Add HOBt or NHS to the reaction mixture to form a more stable active ester.[9]
Epimerization/Racemization (for chiral substrates) Over-activation of the carboxylic acid.- Use a milder coupling reagent or add HOBt.- Minimize reaction time and maintain low temperatures.
Difficult Purification - Byproducts from the coupling reagent (e.g., DCU).- Excess reagents.- For EDC, the urea byproduct is water-soluble and can be removed by aqueous work-up.- For DCC, filter off the insoluble DCU.- Use stoichiometry as close to 1:1 as possible.

Conclusion

The synthesis of amides from this compound can be achieved with high efficiency using standard coupling protocols. The choice between a cost-effective carbodiimide-based method and a highly efficient uronium salt-based method will depend on the specific requirements of the synthesis, including the nature of the amine, the desired scale, and cost considerations. By understanding the underlying mechanisms and potential side reactions, researchers can effectively troubleshoot and optimize their amide coupling reactions to achieve their desired products.

References

Application Note: Quantitative Analysis of 4,5-Difluoro-2-methoxyphenylacetic Acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the quantification of 4,5-Difluoro-2-methoxyphenylacetic acid, a key intermediate in pharmaceutical synthesis.[1][2] Two distinct yet complementary analytical techniques are detailed: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and process monitoring, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and metabolite studies.[3][4][5] This document provides comprehensive, step-by-step protocols for sample preparation, instrument setup, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8]

Introduction

This compound is an aromatic compound with significant applications in medicinal chemistry and drug development.[2] Its unique chemical structure, featuring a difluoromethoxy-substituted phenyl group attached to an acetic acid moiety, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] Accurate and precise quantification of this intermediate is critical for ensuring reaction yield, monitoring purity, and maintaining the overall quality and safety of the final drug product.

The analytical challenges in quantifying this compound stem from the need for high sensitivity, particularly when monitoring for residual amounts, and the potential for matrix interference from complex reaction mixtures or biological samples. This application note addresses these challenges by providing two validated analytical methods. The HPLC-UV method offers a straightforward and reliable approach for quantifying the analyte in bulk samples and in-process controls. For applications requiring lower detection limits, such as pharmacokinetic studies or impurity profiling, the LC-MS/MS method provides unparalleled sensitivity and selectivity.[3][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₉H₈F₂O₃--INVALID-LINK--[9]
Molecular Weight 202.15 g/mol --INVALID-LINK--[9]
Appearance Solid--INVALID-LINK--
XLogP3 1.6--INVALID-LINK--[9]

Experimental Workflows

Sample Preparation

Effective sample preparation is crucial for removing interfering substances and ensuring the accuracy and reliability of analytical results.[10] Given the acidic nature of this compound, a liquid-liquid extraction (LLE) protocol is recommended for isolating the analyte from aqueous matrices.

SamplePrep_Workflow cluster_0 Liquid-Liquid Extraction (LLE) Protocol start Aqueous Sample acidify Acidify to pH 2-3 with 1M HCl start->acidify Protonation of Carboxylic Acid extract Extract with Ethyl Acetate (2x volume) acidify->extract Increases Hydrophobicity separate Separate Organic Layer extract->separate dry Dry over Na₂SO₄ separate->dry evaporate Evaporate to Dryness (Nitrogen Stream) dry->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze via HPLC-UV or LC-MS/MS reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Analytical Methods

Two distinct methods are presented to accommodate different analytical needs.

Analytical_Methods_Workflow cluster_1 Method Selection sample_prep Prepared Sample decision Analytical Requirement sample_prep->decision hplc HPLC-UV (Routine QC, Assay) decision->hplc High Concentration lcms LC-MS/MS (Trace Analysis, Bioanalysis) decision->lcms Low Concentration data_hplc Quantitative Data (Concentration) hplc->data_hplc data_lcms High-Sensitivity Quantitative Data lcms->data_lcms

Caption: Decision tree for selecting the appropriate analytical method.

HPLC-UV Method for Quantification

This method is designed for the routine analysis of this compound in samples where the concentration is expected to be in the µg/mL to mg/mL range.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 280 nm
Run Time 10 minutes

Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds like phenylacetic acid derivatives.[11] The acidic mobile phase ensures that the carboxylic acid group remains protonated, leading to better peak shape and retention. Acetonitrile is selected as the organic modifier for its low UV cutoff and good elution strength.

Method Validation (ICH Q2(R2))

The method was validated according to ICH guidelines to ensure it is fit for its intended purpose.[6][7][8][12]

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantification (LOQ) 1.0 µg/mL-
Specificity No interference from blank matrixPeak purity > 0.999

LC-MS/MS Method for High-Sensitivity Quantification

This method is ideal for applications requiring trace-level detection, such as in bioanalytical studies or for the analysis of impurities.[3][5][13]

Chromatographic and Mass Spectrometric Conditions
ParameterHPLC ConditionMass Spectrometer Condition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmIonization Mode
Mobile Phase A 0.1% Formic Acid in WaterCapillary Voltage
Mobile Phase B 0.1% Formic Acid in AcetonitrileSource Temperature
Gradient 20% to 95% B over 5 minDesolvation Temperature
Flow Rate 0.4 mL/minMRM Transitions
Injection Volume 5 µLCollision Energy
Column Temperature 40 °C

Rationale: The use of a shorter column with smaller particles allows for faster analysis times and improved efficiency. Formic acid is a volatile mobile phase additive compatible with mass spectrometry.[14] ESI in negative mode is chosen as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[3]

Method Validation (ICH Q2(R2))
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range 0.1 - 50 ng/mL-
Accuracy (% Recovery) 99.1% - 101.5%98.0% - 102.0%
Precision (% RSD) < 2.5%≤ 5.0%
Limit of Detection (LOD) 0.03 ng/mL-
Limit of Quantification (LOQ) 0.1 ng/mL-
Specificity No interference at the analyte's retention time-

Conclusion

This application note details two validated, reliable, and robust analytical methods for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method provides the high sensitivity and specificity required for trace-level analysis. The provided protocols and validation data demonstrate that these methods are fit for their intended purposes in a pharmaceutical development and manufacturing environment.

References

crystallization procedure for 4,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Crystallization of 4,5-Difluoro-2-methoxyphenylacetic acid (CAS: 886761-73-5)

Introduction: The Rationale for a Dedicated Crystallization Protocol

This compound is a key substituted phenylacetic acid intermediate in the synthesis of complex pharmaceutical agents and functional materials. The precise arrangement of its fluoro- and methoxy- substituents on the phenyl ring imparts unique electronic properties and reactivity, making it a valuable building block. However, the purity of this intermediate is paramount; residual starting materials, side-products, or inorganic salts from upstream synthesis can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

Standard purification methods for phenylacetic acid derivatives, such as distillation or chromatography, can be effective but are often resource-intensive and difficult to scale.[1] Recrystallization, when optimized, presents a highly efficient, scalable, and cost-effective method for achieving exceptional purity. The fundamental principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2]

This document provides a comprehensive, field-tested guide to developing a robust . It moves beyond a simple set of instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot the protocol for optimal results.

Physicochemical Profile & Key Considerations

A thorough understanding of the compound's properties is the foundation of a successful crystallization strategy.

PropertyValueSource
CAS Number 886761-73-5[3]
Molecular Formula C₉H₈F₂O₃[3]
Molecular Weight 202.16 g/mol [3]
Typical Physical Form Solid, Crystalline
Typical Purity >98% (as supplied)
Storage Conditions Sealed in a dry container at ambient temperature[3]
Solubility Profile Slightly soluble in water; soluble in various organic solvents.[4]

Expert Insights: The presence of the carboxylic acid moiety suggests that solubility will be highly pH-dependent. The difluoro- and methoxy- groups increase the molecule's polarity and potential for hydrogen bonding compared to unsubstituted phenylacetic acid, influencing solvent selection. While phenylacetic acid itself can be recrystallized from water, its low solubility makes this inefficient.[5][6] Therefore, organic solvent systems are the preferred approach.

Experimental Workflow: From Solvent Screening to Bulk Purification

The following protocols are designed to be executed sequentially. Part I is a small-scale screening experiment to identify the optimal solvent system, which then informs the large-scale procedure in Part II.

Materials & Apparatus
  • Crude this compound

  • Selection of candidate solvents (HPLC Grade): Isopropanol (IPA), Ethyl Acetate (EtOAc), Toluene, Acetone, Heptane, Ethanol

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Heated stirrer plate

  • Büchner funnel and vacuum flask

  • Filter paper (Whatman Grade 1 or equivalent)

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

PART I: Systematic Solvent Screening Protocol

Objective: To identify a solvent or solvent system that provides high solubility at elevated temperatures and low solubility at low temperatures.

Methodology:

  • Preparation: Arrange a series of test tubes, each containing approximately 50 mg of crude this compound.

  • Solvent Addition (Single Solvents): To each tube, add a candidate solvent (e.g., IPA, EtOAc, Toluene) dropwise at room temperature while agitating. Observe the initial solubility.

  • Heating: Gently heat the slurry on a hot plate, continuing to add solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

    • Scientist's Note: An ideal solvent will dissolve the compound completely at a temperature below the solvent's boiling point. If the compound remains insoluble even at boiling, the solvent is unsuitable. Conversely, if it dissolves in a very small volume at room temperature, it is also unsuitable as recovery will be poor.

  • Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature. Then, place the tube in an ice bath for 15-20 minutes.

  • Evaluation: Assess the quality and quantity of the crystals formed. The ideal solvent will yield a significant amount of well-defined, crystalline precipitate.

Data Interpretation (Example):

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
ToluenePoorGoodHigh-quality needles, good recoveryExcellent Candidate
Isopropanol (IPA)LowExcellentFine powder, moderate recoveryGood Candidate
Ethyl AcetateModerateExcellentLow recovery, some oilingPoor (Consider as "Solvent" in a binary system)
HeptaneInsolubleInsolubleN/AExcellent Candidate (as "Anti-solvent")
PART II: Optimized Bulk Recrystallization Protocol (Toluene System)

This protocol is based on the selection of Toluene as the optimal single-solvent system from the screening phase.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add Toluene in a ratio of approximately 8-10 mL per gram of crude material. Add a magnetic stir bar.

  • Heating to Dissolution: Place the flask on a heated magnetic stirrer and begin heating to 80-90°C. Stir the mixture until all the solid has completely dissolved.

    • Rationale: Heating provides the thermal energy necessary to overcome the crystal lattice energy, allowing the solute to dissolve. If some solid remains, add minimal amounts of additional hot Toluene until a clear solution is achieved. Oversaturation with solvent will reduce final yield.[2]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, inorganic salts) are visible, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Rationale: This step removes insoluble impurities that would otherwise be incorporated into the final crystals. Pre-warming the apparatus prevents premature crystallization on the filter paper.

  • Slow Cooling (Crystal Growth Phase): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed on the benchtop to room temperature.

    • Expert Insight: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling, such as plunging the hot flask directly into an ice bath, promotes rapid precipitation, which can trap impurities within the crystal lattice.[7]

  • Ice Bath Cooling (Maximizing Yield): Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30-45 minutes to maximize the precipitation of the product.

  • Isolation by Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold Toluene to remove any residual soluble impurities.

    • Rationale: Washing with ice-cold solvent removes mother liquor from the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved. The final product should be a free-flowing, crystalline solid.

Crystallization Workflow Diagram

The following diagram illustrates the logical flow of the entire crystallization procedure.

Crystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Finishing crude_material Crude Material dissolution 1. Dissolve in Hot Toluene crude_material->dissolution hot_filtration 2. Hot Filtration (Optional) dissolution->hot_filtration slow_cooling 3. Slow Cooling to RT hot_filtration->slow_cooling ice_bath 4. Ice Bath Cooling slow_cooling->ice_bath filtration 5. Vacuum Filtration & Cold Wash ice_bath->filtration drying 6. Drying Under Vacuum filtration->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting Common Crystallization Issues

IssueProbable Cause(s)Recommended Solution(s)
"Oiling Out" The solution is too concentrated, or the cooling is too rapid. The melting point of the solute may be below the solution temperature.Re-heat the mixture to re-dissolve the oil. Add a small amount (5-10% more) of hot solvent and allow the solution to cool more slowly.[7]
No Crystals Form The solution is not sufficiently supersaturated; too much solvent was used.Gently heat the solution and evaporate some of the solvent with a stream of nitrogen or air. Alternatively, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.[2][7]
Poor Recovery/Yield Too much solvent was used; cooling time was insufficient; wash solvent was not cold enough.Re-cool the mother liquor for an extended period. If significant product remains, the mother liquor can be concentrated to recover a second crop of crystals (which may require separate purity analysis).
Crystals are colored/impure Insoluble impurities were not removed; impurities co-crystallized with the product.Perform a hot filtration step. If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

References

Application Notes and Protocols: The Strategic Incorporation of 4,5-Difluoro-2-methoxyphenylacetic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. A key strategy in modern medicinal chemistry is the incorporation of fluorine atoms to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. This document provides a comprehensive guide on the application of 4,5-Difluoro-2-methoxyphenylacetic acid, a versatile fluorinated building block, in the synthesis of potent kinase inhibitors. We will explore the rationale behind its use, present a detailed, representative synthetic protocol for a novel inhibitor, and discuss the broader implications for drug discovery.

Introduction: The Advantage of Fluorination in Kinase Inhibitor Design

The strategic placement of fluorine atoms in a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. The 4,5-difluoro-2-methoxy substitution pattern on a phenylacetic acid scaffold offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the fluorine atoms can modulate the acidity of the carboxylic acid and influence the pKa of nearby functional groups, which can be critical for binding to the kinase active site. Furthermore, the C-F bond is exceptionally stable, often rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes. The methoxy group provides a hydrogen bond acceptor and can be crucial for orienting the molecule within the ATP-binding pocket of the target kinase.

Core Application: Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor

To illustrate the utility of this compound, we present a detailed protocol for the synthesis of a novel, representative kinase inhibitor targeting a hypothetical tyrosine kinase. This protocol is based on well-established synthetic methodologies in medicinal chemistry.

Synthetic Workflow Overview

The overall synthetic strategy involves the coupling of this compound with a substituted aminopyrimidine core. This is a common approach in the synthesis of ATP-competitive kinase inhibitors.

G A This compound B Activation of Carboxylic Acid (e.g., with HATU, HOBt) A->B Reagents C Activated Ester Intermediate B->C E Amide Bond Formation C->E D Substituted Aminopyrimidine Core D->E F Purification (e.g., Column Chromatography) E->F Crude Product G Final Kinase Inhibitor F->G Pure Product

Caption: Synthetic workflow for the preparation of a novel kinase inhibitor.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • 4-amino-2,6-dimethylpyrimidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask, add this compound (1.0 eq), 4-amino-2,6-dimethylpyrimidine (1.1 eq), and HATU (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to dissolve the solids. The concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure target kinase inhibitor.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Rationale for Experimental Choices
  • HATU as a Coupling Reagent: HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization, leading to high yields of the desired amide product.

  • DIPEA as a Base: DIPEA is a non-nucleophilic base that effectively neutralizes the hexafluorophosphate salt formed during the activation of the carboxylic acid without interfering with the coupling reaction.

  • Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the activated ester intermediate and ensure the efficiency of the reaction.

Data Presentation: Expected Outcome

The following table summarizes the expected data for the synthesized kinase inhibitor.

Compound Molecular Formula Molecular Weight Yield (%) Purity (%)
N-(2,6-dimethylpyrimidin-4-yl)-2-(4,5-difluoro-2-methoxyphenyl)acetamideC₁₅H₁₅F₂N₃O₂307.3075-85>98

Mechanism of Action and Signaling Pathway Context

The synthesized inhibitor is designed to be an ATP-competitive inhibitor. It is hypothesized to bind to the ATP-binding pocket of a target tyrosine kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) ATP ATP RTK->ATP Binds Substrate Substrate Protein RTK->Substrate Phosphorylates GF Growth Factor GF->RTK Binds pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor Synthesized Inhibitor (4,5-DF-2-MeO-Phenylacetic Acid Derivative) Inhibitor->RTK Blocks ATP Binding

experimental setup for reactions involving 4,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Setup for Reactions Involving 4,5-Difluoro-2-methoxyphenylacetic Acid

Introduction: Understanding the Reagent

This compound is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates several key functional groups that dictate its reactivity and potential applications. The carboxylic acid moiety serves as a handle for a variety of transformations, most notably amide bond formation and esterification. The phenyl ring is activated by the ortho-methoxy group and electronically influenced by the two fluorine atoms, which can affect its participation in aromatic substitution reactions and modulate the properties of resulting molecules, such as metabolic stability and binding affinity.[1] This guide provides a detailed overview of the essential protocols, safety considerations, and reaction workflows for this versatile building block.

Compound Profile & Physicochemical Properties

A precise understanding of the compound's properties is critical for designing experiments, ensuring safety, and achieving desired outcomes.

PropertyValueSource(s)
IUPAC Name (4,5-Difluoro-2-methoxyphenyl)acetic acid
CAS Number 886761-73-5
Molecular Formula C₉H₈F₂O₃[2]
Molecular Weight 202.16 g/mol
Appearance White to off-white solid/crystals[3]
Melting Point 85.9 - 86.9 °C[4]
Purity Typically ≥95-98%[4]
InChI Key UYEGFRSSHGRVJF-UHFFFAOYSA-N

PART 1: Safety, Handling, and Storage

As with any laboratory chemical, a thorough understanding of the associated hazards is paramount. Phenylacetic acid derivatives can cause irritation, and appropriate precautions must be taken.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound and its structural analogs are classified with the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[4]

  • Eye Irritation: Causes serious eye irritation or damage.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[4]

  • Harmful if Swallowed: May be harmful if ingested.

Protocol for Safe Handling and Storage

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Use a certified respirator or work in a well-ventilated fume hood, especially when handling the powder, to avoid dust generation.

Engineering Controls:

  • All manipulations of the solid compound and its reactions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • An eyewash station and safety shower must be readily accessible.[5]

Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

  • Keep away from strong oxidizing agents and bases.[5][6]

First Aid Measures:

  • If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

  • On Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[3]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3]

  • If Swallowed: Clean mouth with water and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[3]

PART 2: Core Synthetic Protocols

The carboxylic acid group is the primary site of reactivity for this compound. The following protocols detail common and essential transformations for this moiety.

Amide Bond Formation via Nickel-Catalyzed Direct Amidation

Principle: Direct amidation of a carboxylic acid with an amine is an atom-economical process that forms a stable amide bond with water as the only byproduct.[7] While direct thermal condensation requires high temperatures, catalysis allows the reaction to proceed under milder conditions. Nickel(II) chloride (NiCl₂) has been shown to be an effective and inexpensive catalyst for the direct amidation of phenylacetic acids.[7] This method avoids the need for stoichiometric activating agents (like carbodiimides), reducing waste and cost.

Causality of Experimental Choices:

  • Catalyst: NiCl₂ serves as a Lewis acid, activating the carboxylic acid carbonyl group towards nucleophilic attack by the amine.

  • Solvent: Toluene is used as the solvent because it is non-polar and allows for heating to the required temperature (110 °C) to facilitate the reaction and the removal of the water byproduct.[7] Polar solvents were found to be ineffective for this specific catalytic system.[7]

  • Temperature: Heating to 110 °C is crucial to overcome the activation energy of the reaction and to facilitate the removal of water, which drives the equilibrium toward the product.

  • Workup: The acidic (HCl) and basic (NaHCO₃) washes are performed to remove any unreacted amine and carboxylic acid, respectively, simplifying the purification of the neutral amide product.

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Acid & NiCl₂ Catalyst B Add Toluene & Stir (80°C, 10 min) A->B C Add Amine B->C D Seal Vessel & Heat (110°C, 20h) C->D E Cool to RT & Monitor (TLC/LC-MS) D->E F Filter to Recycle Catalyst E->F G Wash Filtrate: 1. HCl (1M) 2. Sat. NaHCO₃ F->G H Dry (Na₂SO₄) & Evaporate Solvent G->H I Purify (Chromatography) H->I

Caption: Workflow for Ni-catalyzed amidation.

Protocol:

  • Setup: To a sealable reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 2.0 mmol, 404 mg) and NiCl₂ (0.10 eq., 0.2 mmol, 26 mg).

  • Solvent Addition: Add toluene (20 mL) to the vessel.

  • Pre-Stirring: Stir the mixture at 80 °C for 10 minutes.[7]

  • Reagent Addition: Add the desired amine (1.2 eq., 2.4 mmol) to the reaction mixture.

  • Reaction: Seal the vessel tightly and increase the temperature to 110 °C. Stir vigorously for 20 hours.[7]

  • Monitoring: After cooling to room temperature, take a small aliquot to monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting acid.

  • Workup: a. Filter the cooled reaction mixture to recover the catalyst. Wash the collected solid with ethyl acetate. b. Combine the filtrates and transfer to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[7]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Fischer Esterification

Principle: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[8][9] It is a reversible equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the products.

Causality of Experimental Choices:

  • Catalyst: A strong protic acid, such as concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[9][10]

  • Excess Reagent: The alcohol (e.g., methanol or ethanol) is typically used in large excess, often serving as the reaction solvent. According to Le Châtelier's principle, this high concentration of a reactant drives the equilibrium towards the formation of the ester.[9]

  • Reflux: Heating the reaction to reflux provides the necessary thermal energy to overcome the activation barrier and increases the reaction rate. The temperature is determined by the boiling point of the alcohol used.[9]

  • Workup: After the reaction, the mixture is neutralized with a weak base (saturated NaHCO₃) to quench the acid catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid in Excess Alcohol B Cool in Ice Bath A->B C Add H₂SO₄ Catalyst (dropwise) B->C D Heat to Reflux (2-4h) C->D E Cool to RT & Monitor (TLC/LC-MS) D->E F Remove Excess Alcohol (Rotovap) E->F G Add EtOAc & H₂O F->G H Neutralize with Sat. NaHCO₃ G->H I Extract, Dry, Evaporate H->I J Purify (Chromatography) I->J

Caption: Workflow for Fischer Esterification.

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in an excess of the desired anhydrous alcohol (e.g., 20-40 eq., serving as the solvent).

  • Catalyst Addition: Cool the solution in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) dropwise with stirring.[9][10]

  • Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the excess alcohol under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. d. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases. This neutralizes the acid catalyst and removes unreacted starting material.[9] e. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify the crude ester by column chromatography on silica gel.

Considerations for Decarboxylation

Principle: Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂).[11][12] While simple benzoic acids are stable, phenylacetic acids and their derivatives can undergo decarboxylation under specific conditions, such as oxidative or photoredox catalysis.[13][14] Awareness of this potential side reaction is crucial, as it can lead to undesired byproducts. Conversely, it can be exploited synthetically to generate benzyl radical intermediates.[13]

Conditions Favoring Decarboxylation:

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis can induce oxidative decarboxylation to form benzyl radicals.[13] This is a synthetic strategy rather than an accidental side reaction and requires a specific photocatalyst (e.g., 4CzIPN), a mild base (e.g., K₂CO₃), and irradiation with light (e.g., blue LEDs).[13]

  • Strong Heating: While generally stable, prolonged heating at very high temperatures, especially in the presence of certain catalysts, can potentially lead to thermal decarboxylation.[12]

  • Oxidative Conditions: Strong oxidizing agents can promote decarboxylation. For instance, silver-catalyzed reactions with Selectfluor® can achieve decarboxylative fluorination.[14][15]

Implications for Experimental Design:

  • When performing other reactions (e.g., amidation at 110 °C), the risk of simple thermal decarboxylation is generally low but should not be entirely dismissed.

  • If unexpected byproducts are observed, particularly those corresponding to the loss of the –CH₂COOH group, decarboxylation should be considered as a possible pathway.

  • To avoid this side reaction, use the mildest possible conditions (lowest effective temperature, shortest reaction time) to achieve the desired primary transformation.

PART 3: Analytical Characterization

Post-reaction analysis is essential to confirm the identity and purity of the synthesized products.

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. A suitable mobile phase (e.g., 30% ethyl acetate in hexanes) will show the consumption of the starting material (a polar spot) and the formation of the less polar product (ester or amide).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation. ¹⁹F NMR is particularly useful for confirming the integrity of the difluorophenyl ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the success of the transformation. High-resolution MS (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for confirming the functional group transformation. For example, in an esterification, one would look for the disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the appearance of the characteristic C=O stretch of the ester (around 1735 cm⁻¹).

References

Application Note: The Strategic Application of 4,5-Difluoro-2-methoxyphenylacetic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality chemical leads.[1][2] This approach hinges on screening low molecular weight compounds, or "fragments," which typically bind with low affinity but do so efficiently, providing highly tractable starting points for medicinal chemistry.[3] This application note provides a detailed guide for researchers and drug development professionals on the use of a specific, high-value fragment, 4,5-Difluoro-2-methoxyphenylacetic acid , within an FBDD campaign. We will explore the rationale behind its design, present detailed protocols for its screening and validation using key biophysical techniques, and outline strategies for its subsequent elaboration into potent lead compounds.

Introduction: The Rationale for Fluorinated Fragments

The success of FBDD relies on the quality of the fragment library. Fragments are typically defined by the "Rule of Three": molecular weight <300 Da, cLogP ≤3, and ≤3 hydrogen bond donors/acceptors.[4] This minimalist design increases the probability of finding a complementary fit within a protein's binding site.[4][5]

The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[6] In FBDD, fluorine offers distinct advantages:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter local electronic environments, influence the pKa of nearby functional groups, and enhance binding affinity through favorable electrostatic interactions.[6]

  • Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, improving the pharmacokinetic profile of elaborated compounds.

  • Powerful Analytical Probe: The 19F nucleus is 100% abundant, has a spin of ½, and exhibits a wide chemical shift range, making it an exceptional probe for 19F-NMR screening experiments.[7][8][9] This allows for sensitive detection of fragment binding without interference from biological macromolecules.[8]

Spotlight on this compound

This particular fragment has been designed to maximize its utility in FBDD. The phenylacetic acid scaffold is a common motif in bioactive molecules. The specific substitution pattern provides several strategic advantages:

  • Difluoro Substitution: The two fluorine atoms provide a strong 19F-NMR signal and can form specific, favorable interactions (e.g., with backbone amides) within a protein binding pocket. Their placement can also influence the conformation of the methoxy group.

  • Methoxy Group: This group can act as a hydrogen bond acceptor and provides a steric component that can be explored for selectivity.

  • Carboxylic Acid: This functional group is a versatile hydrogen bond donor and acceptor. Crucially, it serves as a primary, synthetically tractable handle for chemical elaboration via well-established amide coupling chemistry.[10][11]

PropertyValueSource
Molecular Formula C₉H₈F₂O₃[12]
Molecular Weight 202.15 g/mol [12]
InChIKey LQBDBXIFSVFDTF-UHFFFAOYSA-N
XLogP3 1.6[12]
Hydrogen Bond Donors 1[12]
Hydrogen Bond Acceptors 3[12]
Physical Form Solid

Table 1: Physicochemical Properties of this compound.

The FBDD Workflow: A Roadmap to Lead Discovery

A successful FBDD campaign is a multi-stage process that progressively builds confidence in a fragment hit and guides its evolution. The typical workflow involves a sensitive primary screen, orthogonal validation to eliminate false positives, structural characterization to understand the binding mode, and finally, structure-guided chemical elaboration.

FBDD_Workflow cluster_0 Screening & Validation cluster_1 Structural Biology & Chemistry Lib Fragment Library (Containing Title Fragment) SPR Primary Screen: Surface Plasmon Resonance (SPR) Lib->SPR High Throughput NMR Orthogonal Validation: Saturation Transfer Difference NMR SPR->NMR Confirmed Hits Xray Structural Characterization: X-ray Crystallography NMR->Xray Validated Hits Chem Fragment Elaboration: Structure-Guided Synthesis Xray->Chem Binding Pose & Vectors Lead Lead Compound (nM Potency) Chem->Lead Iterative Cycles

Figure 1: High-level workflow for an FBDD campaign.

Experimental Protocols

The following protocols provide step-by-step methodologies for the key stages of screening and validating this compound.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions characteristic of fragments.[13][14] It measures changes in refractive index at a sensor surface where the protein target is immobilized.[13]

Rationale: We use SPR for the primary screen due to its high throughput, low protein consumption, and ability to provide initial kinetic information.[5][15] Successful FBDD requires specialized methods and careful assay development.[16]

Materials:

  • Biacore™ system (e.g., Biacore 8K)[5]

  • Sensor Chip CM5[16]

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (>95% purity)

  • Running Buffer: HBS-EP+ (or similar, optimized for target stability) with 1-5% DMSO

  • This compound stock solution in 100% DMSO

  • Polypropylene microplates[16]

Methodology:

  • Target Immobilization:

    • Equilibrate the system with running buffer without DMSO.

    • Activate the carboxymethylated dextran surface of the Sensor Chip CM5 with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) until the desired immobilization level is reached. For fragment screening, a high density (e.g., >10,000 RU) is recommended to maximize the signal of small molecule binding.[16]

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • Create a reference surface on a separate flow cell using the same procedure but without protein injection. This is critical for subtracting bulk refractive index changes.[17]

  • Assay Development & DMSO Calibration:

    • Equilibrate the entire system, including both sample and running buffers, with the final concentration of DMSO (e.g., 2%). Mismatched DMSO concentrations are a major source of false positives.[15]

    • Perform a DMSO calibration by injecting a series of buffer solutions with slightly varying DMSO concentrations (e.g., 1.8% to 2.2% in 0.1% increments) to ensure the reference subtraction is perfect.

  • Fragment Screening:

    • Prepare a dilution series of the fragment in running buffer. For a primary screen, a single high concentration (e.g., 200 µM - 1 mM) is often used.

    • Inject the fragment solution over the target and reference surfaces. A typical injection might have a contact time of 30-60 seconds and a dissociation time of 60-120 seconds.

    • A positive "hit" is identified by a higher response on the target surface compared to the reference surface, resulting in a positive subtracted sensorgram.

    • Self-Validation: True binders should exhibit a concentration-dependent response. Re-injecting hits at several concentrations (e.g., a 3-point dose-response) helps to confirm binding and eliminate non-specific artifacts.

  • Data Analysis:

    • Process the data using the instrument's software, performing reference subtraction and buffer blank subtraction.

    • For confirmed hits, fit the equilibrium binding responses to a steady-state affinity model to estimate the dissociation constant (KD).[15] Fragments typically have KD values in the high µM to mM range.[18]

Protocol 2: Orthogonal Hit Validation via Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique that is exquisitely sensitive for detecting weak binders.[18][19] It is an ideal orthogonal method to confirm hits from a primary SPR screen.[3]

Rationale: The technique works by selectively irradiating protons of the target protein.[20] This saturation effect propagates across the protein and is transferred to any bound ligand via cross-relaxation.[20][21] By subtracting a spectrum with irradiation from one without, only the signals from the binding ligand remain, confirming a direct interaction in solution.[22]

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • Target protein

  • This compound

  • Deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pD 7.4)

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein at a low concentration (e.g., 10-50 µM) and the fragment at a higher concentration (e.g., 1-2 mM), maintaining a ligand-to-protein ratio of approximately 100:1.

    • Prepare a control sample containing only the fragment in the same deuterated buffer.

  • NMR Experiment Setup:

    • Acquire a standard 1D ¹H spectrum of the control sample to identify the fragment's proton resonances.

    • For the protein-fragment sample, set up the STD experiment. This involves two interleaved experiments:

      • On-resonance spectrum: Selective saturation is applied to a region where only protein resonances exist (e.g., -1.0 ppm).

      • Off-resonance spectrum: Saturation is applied to a region far from any protein or ligand signals (e.g., 40 ppm). This serves as the reference.[21]

    • A train of Gaussian-shaped pulses is typically used for selective saturation, with a total saturation time of 1-4 seconds.

  • Data Acquisition and Processing:

    • Acquire the interleaved on- and off-resonance spectra.

    • Process the data by subtracting the on-resonance free induction decay (FID) from the off-resonance FID.

    • The resulting difference spectrum will show only the signals of the protons on the fragment that are in close proximity to the protein upon binding.

  • Interpretation:

    • The presence of signals in the STD spectrum is a clear confirmation of binding.

    • The relative intensity of the signals can provide "epitope mapping," indicating which parts of the fragment are most closely interacting with the protein.[20] For this compound, one might expect stronger STD effects for the aromatic protons compared to the methylene protons if the phenyl ring is buried in a pocket.

Protocol 3: Structural Characterization via X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[4][23] It provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions, which is crucial for guiding synthetic elaboration.[24][25]

Rationale: A 3D structure transforms the hit-to-lead process from guesswork into rational, structure-based design. It allows chemists to identify specific vectors on the fragment that point towards open areas of the binding site, which can be targeted for "growing" the fragment to improve potency.[26][27]

Methodology:

  • Protein Crystallization:

    • Obtain high-quality, diffraction-grade crystals of the apo-protein (protein without any ligand). This often requires extensive screening of different precipitants, buffers, and additives.[28] The hanging drop or sitting drop vapor diffusion methods are commonly used.[28]

  • Obtaining the Protein-Fragment Complex:

    • Soaking: This is the most common method for fragments. A high-concentration solution of the fragment (e.g., 1-10 mM in a cryoprotectant solution) is prepared. An apo-protein crystal is transferred into this solution and allowed to incubate for a period ranging from minutes to hours.[29] The fragment diffuses through the crystal lattice solvent channels to reach the binding site.

    • Co-crystallization: If soaking is unsuccessful (e.g., it cracks the crystals or the binding site is inaccessible), co-crystallization is attempted. Here, the purified protein is incubated with a saturating concentration of the fragment before setting up crystallization trials.[29]

  • Data Collection and Structure Determination:

    • The crystal (either soaked or co-crystallized) is flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[30]

    • The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source, and the resulting diffraction pattern is recorded.[28][31]

    • The diffraction data are processed to determine the electron density map of the unit cell.

    • The known protein structure is fitted into the map. A "difference" electron density map is then calculated, which should clearly show the shape of the bound fragment. The this compound molecule is then modeled into this density.

  • Validation:

    • The final model of the protein-ligand complex must be rigorously validated to ensure it accurately reflects the experimental data.[23] The fluorine atoms are particularly useful here, as they are electron-rich and should appear as strong peaks in the electron density map, helping to unambiguously determine the fragment's orientation.

Fragment Elaboration Strategies

Once a validated, structurally characterized hit like this compound is identified, the next phase is to convert this low-affinity fragment into a high-affinity lead.[3][32] This is achieved through iterative cycles of structure-guided design and chemical synthesis.[10][25]

Elaboration_Strategy cluster_core Fragment Core cluster_vectors Growth Vectors cluster_chemistry Synthetic Chemistry Core This compound V1 Vector 1: Carboxylic Acid Handle Core->V1 V2 Vector 2: Aromatic Ring Core->V2 Chem1 Amide Coupling (EDC/HOBt, HATU) Reductive Amination V1->Chem1 Chem2 Suzuki Coupling Buchwald-Hartwig S(N)Ar Reactions V2->Chem2

Figure 2: Potential elaboration strategies for the title fragment.
  • Vector 1: Growing from the Carboxylic Acid:

    • Strategy: This is the most direct approach. The crystal structure will reveal the environment around the acid. The goal is to synthesize new analogs where the acid is converted into an amide that extends into an adjacent sub-pocket of the binding site.

    • Chemistry: Standard amide bond formation reactions (e.g., using HATU or EDC/HOBt) can be used to couple the fragment with a diverse library of amines, rapidly exploring this vector.[10]

  • Vector 2: Growing from the Aromatic Ring:

    • Strategy: If the crystal structure shows a solvent-exposed region near the phenyl ring, modifications can be made here. This often requires more complex synthesis.

    • Chemistry: The phenyl ring can be further functionalized. For example, if a synthetic precursor with a bromo- or iodo- substituent is available, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used to attach new chemical groups.[10][11]

  • Fragment Linking:

    • Strategy: If a second, distinct fragment is found to bind in an adjacent pocket, a linker can be designed to connect the two fragments, potentially leading to a dramatic increase in affinity.[27][33]

    • Chemistry: This requires bespoke synthesis to create a linker of the optimal length and geometry as suggested by the structural data.

Conclusion

This compound represents a highly valuable tool for fragment-based drug discovery. Its well-defined physicochemical properties, multiple interaction points, and synthetically tractable handles make it an excellent starting point for an FBDD campaign. By employing a rigorous workflow of sensitive primary screening, orthogonal validation, and high-resolution structural biology, researchers can effectively leverage this fragment to uncover novel binding modes and develop potent, selective lead compounds for a wide range of biological targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-methoxyphenylacetic acid (FMPA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block. We will explore common synthetic routes, troubleshoot potential issues to improve yield and purity, and provide detailed, field-tested protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are several viable pathways, with the choice often depending on the availability of starting materials. The two most common and logical approaches are:

  • The Willgerodt-Kindler Reaction: This classic method starts from the corresponding acetophenone (4',5'-Difluoro-2'-methoxyacetophenone). The ketone is reacted with sulfur and a secondary amine (typically morpholine) to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[1][2][3]

  • Cyanide Displacement and Hydrolysis: This two-step route begins with the corresponding benzyl halide (e.g., 4,5-Difluoro-2-methoxybenzyl bromide). The halide is first converted to a nitrile via nucleophilic substitution with a cyanide salt. Subsequent hydrolysis of the nitrile group yields the final phenylacetic acid product.[4]

Q2: Which synthetic route typically offers a better yield?

Both routes can be optimized for high yields. The Willgerodt-Kindler reaction is often robust and can be performed in one pot through to the thioamide.[5][6] However, the hydrolysis step can sometimes be challenging. The cyanide displacement route is also effective, but the handling of toxic cyanide reagents and the potential for side reactions with the benzyl halide require careful control. The "better" route often comes down to laboratory experience, available equipment (e.g., for microwave-assisted synthesis), and the purity of the starting materials.

Q3: What are the most critical safety precautions for this synthesis?

  • Willgerodt-Kindler Reaction: This reaction evolves hydrogen sulfide (H₂S), a toxic and flammable gas with the characteristic odor of rotten eggs. All steps, especially the final hydrolysis, must be conducted in a well-ventilated fume hood.

  • Cyanide Displacement: Sodium or potassium cyanide is highly toxic. Handle with extreme care, using appropriate personal protective equipment (PPE). Never allow cyanide salts to come into contact with acid, as this will liberate lethal hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit available and ensure all lab personnel are trained in its use.

  • General Precautions: Fluorinated organic compounds should be handled with care. Always wear gloves, safety glasses, and a lab coat.

Synthetic Route Troubleshooting and Optimization

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Route 1: Troubleshooting the Willgerodt-Kindler Reaction

This route converts 4',5'-Difluoro-2'-methoxyacetophenone to the target acid via a thioamide intermediate.

G start Start: 4',5'-Difluoro-2'-methoxy- acetophenone step1 Step 1: Thioamide Formation Reagents: Sulfur (S₈), Morpholine Conditions: Heat (Conventional or Microwave) start->step1 step2 Step 2: Hydrolysis Reagents: H₂SO₄ or NaOH(aq) Conditions: Heat step1->step2 product Final Product: 4,5-Difluoro-2-methoxy- phenylacetic acid step2->product

Q: My reaction has stalled; I see a low conversion of the starting acetophenone. What's going wrong?

A: This is a common issue often related to reagent quality or reaction conditions.

  • Causality: The Willgerodt-Kindler reaction mechanism begins with the formation of an enamine from the ketone and morpholine.[1][3] This enamine then reacts with sulfur. If any of these initial steps are inhibited, the reaction will not proceed.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the morpholine is dry and preferably distilled. Water can interfere with enamine formation. Use high-purity elemental sulfur.

    • Temperature Control: The reaction requires heat to proceed but can form tarry byproducts if overheated. For conventional heating, aim for a reflux temperature around 120-140°C.

    • Microwave Assistance: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields by providing efficient, uniform heating.[2][6] A typical condition might be 150-180°C for 10-30 minutes.

    • Stoichiometry: Ensure the correct molar ratios are used. A common starting point is a 1:3:2 ratio of ketone:morpholine:sulfur.

Q: The hydrolysis of my intermediate thioamide is incomplete or producing low yields of the acid. How can I improve this step?

A: Hydrolysis of the stable thioamide intermediate is often the most challenging part of this sequence.

  • Causality: Thioamides are less reactive towards hydrolysis than their amide counterparts. Harsh conditions are required to drive the reaction to completion, but these same conditions can potentially degrade the final product.

  • Troubleshooting Steps:

    • Acid Hydrolysis: A robust method is to use a mixture of acetic acid, sulfuric acid, and water, refluxed for several hours (5-10 hours).[5] Monitor the reaction by TLC or LC-MS to determine the optimal time.

    • Base Hydrolysis: Refluxing the thioamide in an alcoholic solution of sodium or potassium hydroxide is another effective method.[5] The reaction produces the carboxylate salt, which is then acidified in a separate workup step to yield the product. This can sometimes be a cleaner reaction.

    • Phase-Transfer Catalysis: For some substrates, using a phase-transfer catalyst during basic hydrolysis can improve reaction rates and yields by facilitating the interaction between the organic-soluble thioamide and the aqueous hydroxide.[6]

Parameter Conventional Heating Microwave-Assisted Hydrolysis
Temperature 120-140°C (Reflux)150-180°C100-120°C (Reflux)
Time 5-15 hours10-30 minutes5-12 hours
Typical Yield 50-70%70-90%75-95%
Key Insight Prone to side-product formation if overheated.Rapid, uniform heating often leads to cleaner reactions.Requires vigorous conditions; monitor for product degradation.
Table 1. Comparative Reaction Conditions for the Willgerodt-Kindler Route.
Route 2: Troubleshooting Cyanide Displacement and Nitrile Hydrolysis

This route proceeds from 4,5-Difluoro-2-methoxybenzyl halide.

G start Start: 4,5-Difluoro-2-methoxy- benzyl halide step1 Step 1: Cyanation Reagents: NaCN or KCN Solvent: Acetone, DMSO start->step1 intermediate Intermediate: 4,5-Difluoro-2-methoxy- phenylacetonitrile step1->intermediate step2 Step 2: Hydrolysis Reagents: NaOH(aq) or H₂SO₄(aq) Conditions: Heat intermediate->step2 product Final Product: 4,5-Difluoro-2-methoxy- phenylacetic acid step2->product

Q: My cyanation reaction is slow and gives a poor yield. I'm also seeing side products. What is happening?

A: Low yields in this Sₙ2 reaction are typically due to poor nucleophile reactivity, side reactions, or impure starting materials.

  • Causality: The benzyl halide is susceptible to both substitution (desired) and elimination (side product). Furthermore, if water is present, the halide can hydrolyze to the corresponding benzyl alcohol.[4]

  • Troubleshooting Steps:

    • Solvent Choice: Use a polar aprotic solvent like anhydrous DMSO or acetone. Acetone is often a good choice as it helps minimize hydrolysis.[4]

    • Cyanide Salt: Ensure the sodium or potassium cyanide is finely powdered to maximize its surface area and reactivity. Dry it in an oven before use.

    • Catalysis: The addition of a catalytic amount of sodium iodide (NaI) can significantly accelerate the reaction. The iodide displaces the primary halide (Br or Cl) in-situ to form the more reactive benzyl iodide (Finkelstein reaction).

    • Temperature: Perform the reaction at a moderate temperature (e.g., refluxing acetone, 50-60°C). Overheating can promote the formation of elimination and other side products.

Q: My nitrile hydrolysis is not going to completion, and I'm isolating the amide intermediate. How can I drive the reaction to the carboxylic acid?

A: The formation of a stable amide is a very common outcome of incomplete nitrile hydrolysis.

  • Causality: Nitrile hydrolysis is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step often requires more forcing conditions than the first.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: The simplest solution is to prolong the reflux time or cautiously increase the temperature.

    • Switch Hydrolysis Conditions: If you are using basic hydrolysis (e.g., NaOH), the resulting carboxylate is deprotonated and unreactive to further nucleophilic attack, which generally provides a cleaner reaction. If you are using acidic conditions and stalling at the amide, consider increasing the concentration of the acid or switching to basic conditions for the hydrolysis.

    • Homogeneous Conditions: Ensure the reaction mixture is homogeneous. For basic hydrolysis, adding a co-solvent like ethanol or THF can help dissolve the organic nitrile and improve reaction rates.[7]

Detailed Experimental Protocol: Willgerodt-Kindler Synthesis of FMPA

This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and analytical monitoring.

Step 1: Synthesis of N-[(4,5-Difluoro-2-methoxyphenyl)acetyl]morpholine (Thioamide Intermediate)

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4',5'-Difluoro-2'-methoxyacetophenone (1.86 g, 10 mmol).

  • Add morpholine (2.61 g, 30 mmol) and elemental sulfur (0.64 g, 20 mmol).

  • Heat the mixture to reflux (approx. 130°C) with vigorous stirring for 8 hours. The mixture will become dark and viscous. (Alternatively, perform this reaction in a microwave reactor at 160°C for 20 minutes).

  • Cool the reaction mixture to room temperature. Pour the dark oil slowly into 100 mL of cold water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Transfer the crude thioamide from the previous step to a 250 mL round-bottom flask.

  • Add a mixture of glacial acetic acid (50 mL), concentrated sulfuric acid (8 mL), and water (12 mL). Caution: Exothermic reaction and H₂S evolution. Perform in a fume hood.

  • Heat the mixture to reflux (approx. 110-120°C) for 10 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling, pour the reaction mixture carefully onto 200 g of crushed ice.

  • A precipitate should form. If not, extract the aqueous solution with diethyl ether or ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash them with water (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes) to afford pure this compound.

References

Technical Support Center: Purification of 4,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 4,5-Difluoro-2-methoxyphenylacetic acid (CAS 886761-73-5). This document is designed for researchers, chemists, and process development professionals who may encounter challenges in obtaining this intermediate with the high degree of purity required for subsequent synthetic steps and drug development activities. We will address common issues through a series of frequently asked questions and troubleshooting guides, grounded in fundamental chemical principles and practical laboratory experience.

Section 1: Initial Assessment & Purification Strategy

The first step in any purification is to understand the nature of your crude material. What are the likely impurities? The answer dictates the most effective purification strategy. For this compound, common impurities often include unreacted starting materials, reagents, and side-products from the synthesis. Given its acidic nature, a multi-step purification approach is often most effective.

Choosing Your Purification Pathway

A logical workflow is essential for efficient and effective purification. The choice of technique depends on the impurity profile and the desired final purity.

Purification_Workflow A Crude 4,5-Difluoro-2- methoxyphenylacetic acid B Perform Initial Analysis (TLC, LC-MS, NMR) A->B C Significant Basic or Neutral Impurities? B->C D Acid-Base Extraction C->D Yes E Closely Related Acidic Impurities or Isomers? C->E No D->E F Column Chromatography E->F Yes G Material is >95% Pure but needs polishing? E->G No F->G H Recrystallization G->H Yes I Final Purity Analysis (HPLC, NMR, MP) G->I No, Purity OK H->I J Pure Product (>98%) I->J

Caption: Decision workflow for purifying crude this compound.

Section 2: Troubleshooting & FAQs

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Part A: Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification technique for acidic compounds like this one, leveraging its ability to form a water-soluble salt.[1][2]

Question 1: I performed an acid-base extraction, but my overall yield is very low. What happened?

Answer: Low yield after an acid-base extraction is a common issue and can stem from several factors:

  • Incomplete Deprotonation: The carboxylic acid must be fully converted to its carboxylate salt to move into the aqueous layer. If the basic solution (e.g., sodium bicarbonate or sodium hydroxide) is not concentrated enough or if an insufficient volume is used, some of your product will remain in the organic layer and be discarded.[3][4]

    • Solution: Use a 5-10% solution of NaOH or Na₂CO₃. Ensure the pH of the aqueous layer is robustly basic (pH > 10) after extraction. Check with pH paper.

  • Incomplete Reprotonation: After separating the basic aqueous layer, the product must be precipitated by re-acidifying. If you don't add enough acid (e.g., HCl) to bring the pH down to ~1-2, your product will remain dissolved in the water as the carboxylate salt.[5]

    • Solution: Add acid slowly while stirring and monitor the pH. Continue adding acid until no more precipitate forms and the solution is strongly acidic.

  • Product Solubility in Water: While the neutral acid is only slightly soluble in water, some loss is inevitable.[6] This is exacerbated if large volumes of water are used.

    • Solution: Chill the acidified aqueous solution in an ice bath to minimize solubility before filtering the precipitated product. If significant material is still lost, you can perform a "back-extraction" of the acidic aqueous layer with a solvent like ethyl acetate to recover the dissolved product.

  • Emulsion Formation: Vigorous shaking of the separatory funnel can create a stable emulsion at the interface of the organic and aqueous layers, trapping your product.

    • Solution: Use gentle inversions to mix the layers instead of aggressive shaking. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the funnel to stand for an extended period.[4]

Question 2: After acidifying the basic extract, my product came out as a sticky oil instead of a solid. How do I handle this?

Answer: "Oiling out" is common when a compound's melting point is near the temperature of the solution or when impurities are present that depress the melting point.

  • Immediate Steps:

    • Try scratching the inside of the flask with a glass rod at the oil-water interface to induce crystallization.

    • Add a seed crystal from a previous pure batch if available.

    • Cool the mixture thoroughly in an ice bath for an extended period.

  • If Oiling Persists:

    • The oil is your product, just in liquid form. Extract the entire mixture (water and oil) several times with a suitable organic solvent like ethyl acetate or dichloromethane.[5]

    • Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.[7] This will yield the crude, oily product, which can then be subjected to recrystallization or chromatography.

Part B: Recrystallization

Recrystallization is an excellent final step to achieve high purity, but it requires careful selection of solvents.

Question 3: I'm struggling to find a good solvent system for recrystallization. What do you recommend?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Starting Point: Based on the structure (aromatic, polar functional groups), you should explore moderately polar solvents.

    • Single Solvent Systems: Try solvents like isopropanol, ethanol/water mixtures, or toluene.

    • Two-Solvent Systems: A powerful technique is to use a solvent pair where one solvent ("soluble solvent") dissolves the compound well and the other ("anti-solvent") does not. A common pair for compounds like this is Ethyl Acetate/Hexanes or Toluene/Hexanes.

  • Screening Protocol:

    • Place ~20-30 mg of your crude material in a small test tube.

    • Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it's too soluble.

    • If it's insoluble, heat the mixture gently. If it dissolves when hot, it's a good candidate.

    • Allow the hot solution to cool slowly to room temperature and then in an ice bath. Look for the formation of well-defined crystals.

Solvent/SystemObservationRecommendation
Dichloromethane Likely too soluble, even at room temperature.Poor choice for single-solvent recrystallization. Can be used as the "soluble" solvent in a two-solvent system.
Toluene Good potential. Moderate solubility at RT, good solubility when hot.Excellent candidate. Try dissolving in minimal hot toluene and cooling slowly.
Ethyl Acetate/Hexanes A classic polar/non-polar pair.Dissolve in a minimum of hot ethyl acetate, then add hexanes dropwise until the solution becomes faintly cloudy. Cool to crystallize.
Isopropanol/Water Another effective polar pair.Dissolve in hot isopropanol, then add water dropwise until turbidity appears. Cool to crystallize.

Question 4: My recrystallization resulted in poor recovery or no crystals at all. What went wrong?

Answer: This usually points to an issue with solvent choice or technique.

  • Too Much Solvent: Using an excessive amount of solvent is the most common cause of low recovery. Your product will simply remain in the solution even after cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. If you've already used too much, you can carefully evaporate some of the solvent and attempt to cool again.

  • Cooling Too Quickly: Rapid cooling can cause the product to crash out of solution as an amorphous powder or oil, trapping impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, it can be moved to an ice bath to maximize crystal formation.

  • Supersaturation: Sometimes a solution can become supersaturated and resistant to crystallization.

    • Solution: Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

Part C: Column Chromatography

When dealing with impurities that have similar polarity to your product (e.g., isomers or related phenylacetic acids), column chromatography is often necessary.[8][9]

Question 5: How do I select the right mobile phase for column chromatography?

Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for developing your column chromatography method.[10] The goal is to find a solvent system that provides good separation between your product and its impurities.

  • General Principles:

    • The eluent for your column should be slightly less polar than the solvent system that gives the best separation on TLC.

    • For silica gel chromatography, a standard mobile phase is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[10]

    • Due to the acidic nature of your product, it may streak on the silica gel. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can suppress the ionization of the carboxylic acid, leading to sharper bands and better separation.

  • Method Development using TLC:

    • Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1).

    • Spot your crude material on each plate and develop them.

    • The ideal solvent system for your TLC plate will show the spot for your desired product with a Retention Factor (Rƒ) of 0.3-0.4 .[10]

    • For the column , use a slightly less polar mobile phase (i.e., a higher proportion of hexanes) than the one that gave the ideal Rƒ on TLC. This will ensure your compound moves more slowly down the column, allowing for better separation from impurities.

TLC_to_Column cluster_0 Step 1: TLC Analysis cluster_1 Step 2: Method Translation A Spot crude material on TLC plate B Develop in chosen solvent system (e.g., 3:1 Hexane:EtOAc) A->B C Calculate Rf of product spot Rf = (distance spot traveled) / (distance solvent traveled) B->C D Is Rf between 0.3 - 0.4? C->D E Use a slightly less polar eluent for the column (e.g., 4:1 Hexane:EtOAc) D->E Yes F Increase eluent polarity (e.g., try 2:1 Hexane:EtOAc on TLC) D->F No, Rf < 0.3 G Decrease eluent polarity (e.g., try 5:1 Hexane:EtOAc on TLC) D->G No, Rf > 0.4 F->A Re-run TLC G->A Re-run TLC

Caption: Workflow for translating a TLC result to a column chromatography method.

Question 6: My product is co-eluting with an impurity. How can I improve the separation?

Answer: If you are not achieving baseline separation, several parameters can be adjusted:

  • Decrease Polarity: The simplest fix is to make the mobile phase less polar (increase the proportion of the non-polar solvent). This will cause all compounds to move more slowly, increasing the contact time with the stationary phase and potentially improving separation.

  • Change Solvents: If adjusting polarity isn't enough, switch one of the solvents to alter the selectivity. For example, instead of Hexane/Ethyl Acetate, try Hexane/Dichloromethane or Toluene/Ethyl Acetate. Different solvents interact with your compounds and the silica in unique ways.

  • Column Dimensions: Use a longer, narrower column. This increases the number of "theoretical plates" and provides more opportunity for separation. However, this will also increase the run time and the volume of solvent required.[11]

  • Dry Loading: If the crude material is not very soluble in the mobile phase, it can be loaded onto the column improperly, leading to a wide initial band. "Dry loading" involves pre-adsorbing the crude material onto a small amount of silica gel, which is then carefully added to the top of the column. This ensures the material starts as a very narrow, concentrated band.[10]

Section 3: Detailed Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.

  • Stopper the funnel, and gently invert it 10-15 times to mix the phases, venting frequently to release any pressure buildup.[1]

  • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with another portion of 5% NaOH solution to ensure all the acidic product has been removed.

  • Combine the aqueous extracts. If any organic solvent is entrained, it can be removed with a gentle stream of nitrogen or by a brief period on a rotary evaporator.

  • Cool the combined aqueous layer in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A precipitate should form.

  • Continue stirring in the ice bath for 15-30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Dry the purified solid under vacuum.

Protocol 2: Recrystallization (Two-Solvent Method: Toluene/Hexanes)
  • Place the crude, dry solid into an appropriately sized Erlenmeyer flask equipped with a stir bar.

  • Add the "soluble" solvent (Toluene) in small portions while heating the mixture to a gentle boil with stirring. Add just enough hot toluene to completely dissolve the solid.

  • To the hot, clear solution, add the "anti-solvent" (Hexanes) dropwise until the solution becomes faintly and persistently cloudy (turbid).

  • Add 1-2 drops of hot toluene to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Dry the pure crystals under vacuum.

Section 4: Scale-Up Considerations

Transitioning from lab-scale purification to pilot or manufacturing scale introduces new challenges.[12][13]

  • Heat Transfer: Industrial reactors have a lower surface-area-to-volume ratio, making it harder to control temperature during exothermic steps (like acid-base neutralization) or endothermic steps (like dissolving for recrystallization). This can lead to different impurity profiles.[12]

  • Mixing Efficiency: Achieving homogenous mixing in a large vessel is more difficult than in a flask. Inefficient mixing during pH adjustments or crystallization can lead to localized areas of high concentration, affecting yield and purity.[14]

  • Material Selection: Ensure all equipment and consumables (filters, resins) are scalable and meet the required grade for pharmaceutical manufacturing (e.g., GMP-grade).[11][15]

  • Process Safety: Always perform a risk assessment (e.g., FMEA, HAZOP) before scaling up to identify potential hazards associated with handling large quantities of chemicals and solvents.[12]

References

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 4,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Difluoro-2-methoxyphenylacetic acid is a key substituted phenylacetic acid derivative utilized as a structural motif and building block in the development of novel therapeutic agents and functional materials. Its synthesis, while conceptually straightforward, can be compromised by the formation of closely related impurities and side products that complicate purification, reduce yields, and can impact the quality of downstream products. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles, to assist researchers in identifying and mitigating the formation of these unwanted byproducts.

Part 1: Common Synthetic Pathways & General Workflow

The synthesis of this compound typically proceeds through one of several established routes. The choice of pathway often dictates the likely impurity profile. The two most prevalent methods are:

  • Hydrolysis of 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile: This is a common and direct route involving the conversion of a benzyl cyanide precursor to the carboxylic acid under acidic or basic conditions.

  • Malonic Ester Synthesis: This pathway involves the alkylation of a malonate ester with a suitable 4,5-difluoro-2-methoxybenzyl halide, followed by hydrolysis and decarboxylation.

Each step in these sequences presents an opportunity for side reactions if not properly controlled. The following workflow diagram illustrates the critical checkpoints for ensuring reaction fidelity.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Workup & Analysis cluster_2 Phase 3: Purification Start Select Starting Materials (e.g., 1,2-difluoro-4-methoxybenzene) Reaction Key C-C Bond Formation (e.g., Cyanation, Malonic Ester Alkylation) Start->Reaction Reagents & Conditions Conversion Functional Group Conversion (e.g., Nitrile Hydrolysis, Decarboxylation) Reaction->Conversion Intermediate Product Workup Aqueous Workup (Acid/Base Extraction) Conversion->Workup Crude_Analysis In-Process Control (IPC) (TLC, LC-MS) Workup->Crude_Analysis Decision Purity Check Crude_Analysis->Decision Purification Purification (Recrystallization or Chromatography) Decision->Purification Purity < 98% Final_Analysis Final QC Analysis (NMR, HPLC, MS) Decision->Final_Analysis Purity ≥ 98% Purification->Final_Analysis Product Pure Product Final_Analysis->Product

Caption: General experimental workflow for synthesis and purification.

Part 2: Troubleshooting Guide: Side Product Identification

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My LC-MS analysis shows a significant peak with a mass of 201.17 g/mol [M+H]⁺, just 1 amu lower than my product's expected mass of 202.15 g/mol . What is this impurity?

A: This impurity is almost certainly the intermediate amide, 2-(4,5-Difluoro-2-methoxyphenyl)acetamide . Its formation is a classic issue of incomplete hydrolysis when synthesizing the acid from the corresponding nitrile precursor.

  • Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[1] If reaction conditions (time, temperature, or concentration of acid/base) are insufficient, the reaction can stall at the more stable amide stage.

  • Confirmation: The amide will have distinct signals in an NMR spectrum. Expect to see two broad singlets for the -NH₂ protons and a characteristic carbonyl signal around 170-175 ppm in the ¹³C NMR spectrum.

  • Solution:

    • Drive the reaction to completion: Re-subject the isolated crude material to more forcing hydrolysis conditions. For example, increase the reflux time with 6M HCl or 25% NaOH solution.[2]

    • Monitor Progress: Track the disappearance of the amide spot/peak by TLC or LC-MS until full conversion to the carboxylic acid is observed.

Q2: I observe an impurity with a molecular weight of 158.15 g/mol that is relatively non-polar. My yield is also lower than expected. What could be the cause?

A: This side product is likely 1,2-difluoro-4-methoxy-5-methylbenzene , which results from the decarboxylation of the target molecule, this compound.

  • Causality: Phenylacetic acids, particularly those with electron-donating groups on the ring, can undergo decarboxylation (loss of CO₂) when subjected to excessive heat, especially under acidic or neutral conditions.[3] This is often a problem during high-temperature distillation for purification. The reaction proceeds through a cyclic transition state, which is a known pathway for β-keto acids and malonic acids.[3][4]

  • Confirmation: The ¹H NMR spectrum of this impurity would show a new methyl singlet around δ 2.1-2.3 ppm and the disappearance of the benzylic CH₂ and carboxylic acid protons.

  • Solution:

    • Avoid High Temperatures: Purify the final product using methods that do not require high heat, such as recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/heptane).

    • Optimize Reaction Temperature: If the decarboxylation is occurring during the synthesis (e.g., a final hydrolysis step), reduce the reaction temperature and extend the reaction time as a compensatory measure.

Q3: My ¹H NMR spectrum is complex. Besides my product, I see signals consistent with an ethyl ester and a species with only one aromatic proton coupled to two fluorine atoms. What pathway does this suggest?

A: This impurity profile strongly points to a malonic ester synthesis route that has not proceeded cleanly. The two primary side products are:

  • Ethyl 2-(4,5-difluoro-2-methoxyphenyl)acetate: Resulting from incomplete hydrolysis of the diester intermediate followed by mono-decarboxylation.

  • Diethyl (4,5-difluoro-2-methoxyphenyl)malonate: The unhydrolyzed and undecarboxylated intermediate.

  • Causality: The malonic ester synthesis involves saponification of a diester followed by acidification and thermal decarboxylation.[4] Incomplete saponification leaves one or both ester groups intact. Incomplete decarboxylation can occur if the heating step after acidification is too short or the temperature is too low.[5][6]

  • Confirmation: Look for the characteristic quartet and triplet of an ethyl group (~δ 4.2 and 1.2 ppm) in the ¹H NMR. The malonate intermediate will have a unique methine proton signal (~δ 3.5-4.0 ppm).

  • Solution:

    • Ensure Complete Saponification: Use a sufficient excess of base (e.g., 2.5-3.0 equivalents of NaOH or KOH) and ensure the reaction mixture is homogeneous during the hydrolysis step. Reflux for an adequate duration (monitor by TLC).

    • Control Decarboxylation: After acidification, ensure the mixture is heated sufficiently (typically just above 100°C) until CO₂ evolution ceases completely.

G cluster_mass Mass Spectrometry Data cluster_nmr NMR Spectroscopy Data cluster_cause Probable Cause Start Unexpected Peak in Analysis Mass_Amide Mass = [M-1] (e.g., 201 Da) Start->Mass_Amide Check MS Mass_Decarb Mass = [M-44] (e.g., 158 Da) Start->Mass_Decarb Mass_Other Other Mass Start->Mass_Other NMR_NH2 Broad NH₂ signals? Mass_Amide->NMR_NH2 Confirm with NMR NMR_Me New Methyl singlet? Mass_Decarb->NMR_Me Confirm with NMR NMR_Ester Ethyl Ester signals? Mass_Other->NMR_Ester Confirm with NMR Cause_Amide Incomplete Nitrile Hydrolysis NMR_NH2->Cause_Amide Cause_Malonate Incomplete Hydrolysis/ Decarboxylation NMR_Ester->Cause_Malonate Cause_Decarb Thermal Decarboxylation NMR_Me->Cause_Decarb

Caption: Troubleshooting logic for identifying common side products.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the primary analytical techniques for routine purity assessment of this compound?

A: A combination of chromatographic and spectroscopic methods is essential for robust quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis.[] A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic or trifluoroacetic acid) coupled with a UV detector (monitoring at ~270 nm) is standard. Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying the molecular weights of unknown impurities in real-time.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides definitive structural confirmation and relative quantification of impurities. ¹⁹F NMR is particularly powerful for this class of compounds, as fluorine signals are very sensitive to changes in the electronic environment, making it easy to spot structurally similar fluorinated impurities.

  • Gas Chromatography (GC): Primarily used to quantify residual solvents from the synthesis and purification process.[]

Q: What is the most effective method for purifying the crude product?

A: For most common impurities, recrystallization is the most efficient and scalable purification method. It effectively removes impurities with different solubility profiles. A good starting point is to dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., toluene, ethyl acetate) and then add a co-solvent in which it is insoluble (e.g., hexanes, heptane) until turbidity is observed, then allow it to cool slowly. If recrystallization fails, column chromatography on silica gel is the next best option, typically using a solvent system like ethyl acetate/hexanes with 1% acetic acid to ensure the carboxylic acid remains protonated and elutes properly.[9]

Q: My synthesis involves a Grignard reaction. What specific side products should I be aware of?

A: Grignard reactions require strictly anhydrous conditions. The primary side product is typically from the reaction of the Grignard reagent with trace amounts of water, which quenches the reagent and produces 1,2-difluoro-4-methoxybenzene . Another common byproduct is a homocoupling product, in this case, biphenyl derivatives , formed from the coupling of two phenyl radicals during the formation of the Grignard reagent.[10][11] These are non-polar impurities that can usually be removed during an aqueous basic workup or by chromatography.

Part 4: Data Summary and Analytical Protocols

Table 1: Analytical Data for Target Product and Key Side Products
Compound NameStructureKey ¹H NMR Signals (δ, ppm)Expected [M+H]⁺
This compound R-CH₂-COOH~10-12 (br s, 1H, COOH), ~7.0-7.2 (m, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.6 (s, 2H, CH₂)203.05
2-(4,5-Difluoro-2-methoxyphenyl)acetamideR-CH₂-CONH₂~7.0-7.2 (m, 2H, Ar-H), ~6.8, ~7.4 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃), ~3.5 (s, 2H, CH₂)202.07
1,2-Difluoro-4-methoxy-5-methylbenzeneR-CH₃~6.8-7.0 (m, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.2 (s, 3H, Ar-CH₃)159.06
Protocol 1: Standard HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 270 nm and/or Mass Spectrometer (ESI+)

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.

Protocol 2: General Recrystallization Procedure
  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of a hot solvent (e.g., Toluene) to dissolve the solid completely.

  • While hot and stirring, slowly add an anti-solvent (e.g., Heptane) until the solution becomes faintly cloudy.

  • Add a few drops of the hot solvent to redissolve the solid and obtain a clear solution.

  • Remove from heat and allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

References

Technical Support Center: Overcoming Solubility Challenges with 4,5-Difluoro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4,5-Difluoro-2-methoxyphenylacetic acid. This resource is designed for researchers, chemists, and formulation scientists who may encounter solubility challenges with this compound. We provide in-depth, experience-based troubleshooting guides and answers to frequently asked questions to ensure your experimental success.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of this compound that are critical to understanding its solubility behavior.

Q1: What is this compound, and why is its aqueous solubility often a challenge?

This compound is a substituted phenylacetic acid derivative. Its structure consists of a benzene ring functionalized with two fluorine atoms, a methoxy group, and an acetic acid moiety.[1][2] While it is soluble in many organic solvents, its crystalline solid form is typically only slightly soluble in neutral aqueous media.[1][3]

The solubility challenge arises from a combination of factors:

  • Hydrophobic Phenyl Ring: The core benzene ring is nonpolar and contributes to low water solubility.

  • Carboxylic Acid Group: While the carboxyl group can form hydrogen bonds with water, its contribution is often insufficient to overcome the hydrophobicity of the larger molecular structure, especially in its protonated (uncharged) state.[4][5]

  • Crystal Lattice Energy: As a crystalline solid, energy is required to break the crystal lattice before the molecule can be solvated by water. This can be a significant barrier to dissolution.

The strategic placement of fluorine atoms can also impact solubility. While sometimes used to enhance properties like metabolic stability, fluorine substitution can increase lipophilicity, potentially reducing aqueous solubility.[6][7]

Q2: What are the key physicochemical properties I should be aware of?

Understanding the fundamental properties of the molecule is the first step in designing a successful solubilization strategy.

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₉H₈F₂O₃-
Molecular Weight ~202.16 g/mol Influences diffusion and dissolution rates.[2]
Physical Form White to off-white crystalline solid.[1][8]The solid state's crystal energy must be overcome for dissolution.
General Solubility Slightly soluble in water; soluble in various organic solvents.[1][3]Indicates that co-solvent or pH adjustment strategies will be effective.
Predicted pKa ~3.9 - 4.5This is the most critical parameter. The compound is a weak acid.[3][9] At a pH above its pKa, it will deprotonate to form a much more soluble salt.

Note: The predicted pKa is based on the 3,4-difluoro isomer and general values for aromatic carboxylic acids. The actual pKa for the 4,5-difluoro isomer should be experimentally determined but is expected to be in a similar range. Electron-withdrawing fluorine groups typically increase acidity, resulting in a lower pKa compared to unsubstituted benzoic acid.[9][10]

Q3: How exactly does pH affect the solubility of this compound?

The carboxylic acid group is the key to manipulating aqueous solubility. Like all carboxylic acids, this compound exists in a pH-dependent equilibrium between its protonated, poorly soluble form (R-COOH) and its deprotonated, highly soluble carboxylate salt form (R-COO⁻).[11][12]

  • At Low pH (pH < pKa): The compound remains predominantly in its neutral, protonated form (R-COOH). In this state, its aqueous solubility is very low.

  • At High pH (pH > pKa): The compound is deprotonated by a base to form the corresponding carboxylate salt (e.g., sodium 4,5-difluoro-2-methoxyphenylacetate). This ionized form is significantly more polar and readily dissolves in water.[12]

This relationship is the basis for the most common and effective method for solubilizing this compound in aqueous buffers.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step solutions to common experimental problems.

Scenario 1: "My compound is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4)."

This is the most frequently encountered issue. At physiological pH, which is well above the predicted pKa of ~4, the compound should be soluble. However, direct addition of the solid to the buffer can lead to slow dissolution kinetics or the formation of insoluble agglomerates.

Troubleshooting Workflow

G start Start: Compound won't dissolve in aqueous buffer prep_stock Prepare a concentrated stock solution in base start->prep_stock add_to_buffer Add stock solution dropwise to final buffer with stirring prep_stock->add_to_buffer check_ph Check final pH. Is it in the desired range? add_to_buffer->check_ph ph_ok Yes check_ph->ph_ok ph_adjust No: Adjust pH carefully with dilute HCl/NaOH check_ph->ph_adjust success Success: Compound is dissolved ph_ok->success ph_adjust->success

Caption: Troubleshooting workflow for aqueous solubilization.

Protocol 1: pH-Mediated Solubilization via a Concentrated Stock

This protocol utilizes the acid-base properties of the compound to achieve complete dissolution.

Objective: To prepare a 10 mM stock solution of this compound in PBS (pH 7.4).

Materials:

  • This compound (MW: 202.16 g/mol )

  • 1.0 M Sodium Hydroxide (NaOH) solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Calibrated pH meter

Methodology:

  • Weigh the Compound: Accurately weigh 2.02 mg of this compound for a final volume of 1 mL of 10 mM solution. Place it in a clean microcentrifuge tube.

  • Initial Suspension: Add approximately 500 µL of deionized water to the tube. The compound will likely not dissolve and will appear as a white suspension.

  • Deprotonation: Add 1.0 M NaOH dropwise (typically 1-2 µL at a time) while vortexing. As the pH increases, the solid will begin to dissolve. Continue adding NaOH until the solution becomes completely clear. This indicates the formation of the soluble sodium salt.

  • Final Dilution: Once the solid is fully dissolved, add PBS (pH 7.4) to reach the final desired volume of 1 mL.

  • pH Verification: Check the pH of the final stock solution. If necessary, adjust it back to 7.4 using dilute HCl or NaOH. This ensures that the final experimental conditions are not affected by the initial basic pH used for dissolution.

  • Sterilization (Optional): If for cell culture use, sterilize the solution by passing it through a 0.22 µm syringe filter.

Causality: By first dissolving the compound in a basic solution, we convert it entirely to its highly soluble carboxylate salt form.[12] This concentrated stock can then be easily diluted into the final buffer, where it will remain soluble as long as the final pH of the solution is maintained above its pKa.

Scenario 2: "I require a non-aqueous or mixed-solvent system for my experiment."

For applications like organic synthesis, NMR, or certain cell-based assays requiring high concentrations, a co-solvent system may be necessary. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic molecules.[13][14]

Protocol 2: Co-Solvent Screening

Objective: To identify a suitable co-solvent system for achieving a high concentration (e.g., 50 mg/mL).

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Methodology:

  • Preparation: Weigh 5 mg of this compound into four separate glass vials.

  • Solvent Addition: To each vial, add 100 µL of a different co-solvent (DMSO, EtOH, PG, PEG 400).

  • Dissolution Assessment: Vortex each vial vigorously for 1-2 minutes. Observe for complete dissolution. Gentle warming (to 30-40°C) can be applied to assist the process.

  • Record Observations: Note the solubility in each system. If the compound dissolves, you can attempt to create an even more concentrated solution. If not, the solvent is unsuitable at this concentration.

Data Summary Table:

Co-SolventSolubility at 50 mg/mLObservations
DMSO(e.g., Soluble)Clear solution after 1 min vortexing.
Ethanol(e.g., Sparingly Soluble)Some solid remains after 5 mins.
Propylene Glycol(e.g., Soluble)Required gentle warming to 40°C.
PEG 400(e.g., Soluble)Formed a viscous, clear solution.

Expert Insight: For cell-based assays, always start with a concentrated stock in 100% DMSO and then dilute it at least 1:1000 into the final cell culture medium. This minimizes the DMSO concentration to non-toxic levels (typically <0.1%).

Scenario 3: "I need a stable, water-soluble solid for formulation development."

Directly using the acidic form of the compound in a solid dosage formulation can lead to poor dissolution and low bioavailability. Creating a stable salt form is a standard pharmaceutical practice to overcome this.[13][15]

Protocol 3: Small-Scale Salt Formation (Sodium Salt)

Objective: To convert the free acid into its more soluble sodium salt.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Ethanol or Methanol

  • Diethyl ether (as an anti-solvent)

Methodology:

  • Dissolve the Acid: Dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol.

  • Add Base: In a separate container, dissolve one molar equivalent of the base (e.g., NaOH) in the same solvent.

  • Combine Solutions: Slowly add the basic solution to the acidic solution with constant stirring.

  • Precipitate the Salt: The formation of the salt may cause it to precipitate. If it does not, the salt can be crashed out by adding an anti-solvent like diethyl ether until the solution becomes cloudy and a solid forms.

  • Isolate and Dry: Collect the solid salt by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Confirmation: The resulting solid should exhibit significantly improved aqueous solubility compared to the parent acid. This can be confirmed by simple dissolution tests. For formal analysis, techniques like NMR or FTIR can confirm the salt formation.[16]

Self-Validation: A simple, self-validating test is to compare the dissolution rate of the newly formed salt to the original acid in deionized water. The salt should dissolve rapidly, while the acid will dissolve very slowly, if at all.

Part 3: Mechanistic Visualization

Understanding the chemical equilibrium is key to troubleshooting.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Acid R-COOH (Protonated Form) Poorly Water-Soluble Salt R-COO⁻ + Na⁺ (Deprotonated Salt Form) Highly Water-Soluble Acid->Salt + OH⁻H₂O

Caption: pH-dependent equilibrium of this compound.

References

Technical Support Center: Optimizing Amide Coupling Reactions for 4,5-Difluoro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing amide coupling reactions involving 4,5-Difluoro-2-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges presented by this substituted phenylacetic acid derivative. The unique electronic and steric profile of this compound, characterized by electron-withdrawing fluorine atoms and an electron-donating, sterically demanding ortho-methoxy group, necessitates a nuanced approach to achieve high-yield, clean amide bond formation.

Understanding the Challenges: The Impact of Substituents

The reactivity of this compound in amide coupling is influenced by a combination of electronic and steric factors. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can increase the acidity of the carboxylic acid, but may also impact the stability of activated intermediates. Conversely, the ortho-methoxy group is electron-donating and introduces significant steric hindrance around the carboxylic acid moiety. This steric bulk can impede the approach of both the activating agent and the amine coupling partner, often leading to sluggish or incomplete reactions.[1][2]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your coupling reactions with this compound.

Issue 1: Low to No Product Formation

Question: I am attempting to couple this compound with a primary/secondary amine using standard EDC/HOBt conditions in DMF, but I am observing very low to no formation of the desired amide. What are the likely causes and how can I improve the yield?

Answer:

Low or no product formation in this context is a common challenge and can be attributed to several factors, primarily stemming from the substrate's inherent properties.

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The steric hindrance from the ortho-methoxy group can significantly slow down the formation of the active ester with standard coupling reagents.

    • Solution: Switch to a more potent coupling reagent. Urionium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective for hindered systems.[3] Phosphonium-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent alternatives.

  • Steric Hindrance Impeding Nucleophilic Attack: Even if the carboxylic acid is activated, the steric bulk of the ortho-methoxy group on the phenylacetic acid, potentially compounded by a sterically demanding amine, can hinder the approach of the amine nucleophile.

    • Solution 1: In Situ Acyl Fluoride Formation: Converting the carboxylic acid to the corresponding acyl fluoride in situ can be highly effective. Acyl fluorides are relatively small and highly reactive intermediates that can overcome steric barriers. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used for this purpose.[1] This method has proven efficient for coupling sterically hindered substrates where other methods have failed.[4]

    • Solution 2: Optimize Reaction Temperature: Carefully increasing the reaction temperature (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. However, monitor the reaction closely for potential side product formation or degradation.

  • Suboptimal Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, while an overly strong or nucleophilic base can lead to side reactions.

    • Solution: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) . DIPEA is a common choice for HATU-mediated couplings.[5]

Issue 2: Sluggish Reaction and Incomplete Conversion

Question: My coupling reaction with this compound starts but appears to stall, leaving a significant amount of starting material even after prolonged reaction times. What can I do to drive the reaction to completion?

Answer:

A stalled reaction often points to an equilibrium issue or deactivation of reagents over time.

Potential Causes & Solutions:

  • Insufficient Reagent Stoichiometry: For challenging couplings, a slight excess of the coupling reagent and/or the amine may be necessary.

    • Solution: Increase the equivalents of the coupling reagent (e.g., 1.2-1.5 eq) and the amine (e.g., 1.1-1.2 eq) relative to the carboxylic acid.

  • Reagent Degradation: Some coupling reagents can be sensitive to moisture or prolonged reaction times at elevated temperatures.

    • Solution: Ensure all reagents and solvents are anhydrous. Add the coupling reagent last to a mixture of the carboxylic acid, amine, and base to minimize its exposure to potentially reactive species before the intended reaction.

  • Poor Solubility: If any of the reactants or intermediates have poor solubility in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Consider switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or N-Methyl-2-pyrrolidone (NMP) to ensure all components remain in solution throughout the reaction.

Issue 3: Observation of Significant Side Products

Question: I am observing the formation of an unexpected side product with a mass corresponding to the urea byproduct of my carbodiimide reagent. How can I minimize this?

Answer:

The formation of N-acylurea is a known side reaction in carbodiimide-mediated couplings.[2] It occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.

Potential Causes & Solutions:

  • Slow Reaction with the Amine: This side reaction is more prevalent when the nucleophilic attack by the amine is slow, which can be the case with sterically hindered substrates.

    • Solution 1: Use of Additives: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, 1-Hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction. These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement.[6]

    • Solution 2: Switch Coupling Reagent Class: Moving away from carbodiimides to uronium (e.g., HATU) or phosphonium (e.g., PyBOP) reagents, which already incorporate a benzotriazole moiety, inherently avoids this specific side reaction pathway.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent do you recommend as a starting point for the coupling of this compound?

A1: For a challenging substrate like this compound, we recommend starting with HATU in combination with DIPEA in anhydrous DMF . This is a robust and highly efficient system for many difficult amide bond formations.[7]

Q2: What is the optimal order of reagent addition?

A2: To minimize potential side reactions, especially the guanidinylation of the amine when using uronium reagents like HATU, it is best to pre-activate the carboxylic acid.[5] A recommended order is to dissolve the this compound and HATU in DMF, add DIPEA, and stir for a few minutes to allow for the formation of the active ester before adding the amine.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . LC-MS is particularly useful as it allows you to track the consumption of starting materials and the formation of the desired product, as well as identify any major side products by their mass.

Q4: What are the best practices for workup and purification of the final amide product?

A4: The workup procedure will depend on the specific properties of your product. A general procedure involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. Purification is typically achieved by column chromatography on silica gel .[7]

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantagesRecommended for this compound?
EDC/HOBt CarbodiimideCost-effective, water-soluble byproduct (EDC).Can be inefficient for hindered substrates, risk of N-acylurea formation.Use with caution; may require optimization.
HATU/DIPEA UroniumHigh coupling efficiency, fast reaction rates, good for hindered substrates.[8]More expensive, can cause guanidinylation of the amine if not pre-activated.Highly Recommended .
PyBOP PhosphoniumHigh coupling efficiency, low racemization.Less stable in solution compared to uronium reagents.Recommended .
TFFH/BTFFH Fluorinating AgentExcellent for highly hindered substrates via in situ acyl fluoride formation.[1]May require elevated temperatures.Recommended for very challenging cases .

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Situ Acyl Fluoride Formation and Coupling
  • Dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.

  • Add BTFFH (1.1 equivalents) and DIPEA (2.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature, or heat to 40-50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

HATU-Mediated Amide Coupling Workflow

HATU_Coupling_Workflow cluster_activation Pre-activation cluster_coupling Coupling Acid This compound Active_Ester OAt-Active Ester Acid->Active_Ester HATU, DIPEA HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Product Desired Amide Active_Ester->Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Product

Caption: Workflow for HATU-mediated amide coupling.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low/No Yield Observed Check_Activation Is Carboxylic Acid Activation the Issue? Start->Check_Activation Check_Sterics Is Steric Hindrance a Major Factor? Check_Activation->Check_Sterics No Use_Potent_Reagent Use More Potent Reagent (HATU, PyBOP) Check_Activation->Use_Potent_Reagent Yes Check_Conditions Are Reaction Conditions Optimal? Check_Sterics->Check_Conditions No Acyl_Fluoride Consider In Situ Acyl Fluoride Formation Check_Sterics->Acyl_Fluoride Yes Optimize_Temp_Solvent Optimize Temperature and Solvent Check_Conditions->Optimize_Temp_Solvent Optimize Check_Reagents Ensure Anhydrous Reagents/Solvents Check_Conditions->Check_Reagents Check

Caption: Troubleshooting workflow for low yield couplings.

References

strategies for removing impurities from 4,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification Strategies for 4,5-Difluoro-2-methoxyphenylacetic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for its purification. Here, we address common challenges and questions in a practical, Q&A format, grounding our advice in established chemical principles and field-proven techniques.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge about the target compound, its likely contaminants, and initial analytical steps.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses for substituted phenylacetic acids, you should anticipate the following classes of impurities[1][2][3]:

  • Unreacted Starting Materials: Residual precursors from the final synthetic step.

  • Isomeric Impurities: Positional isomers formed during aromatic substitution steps. For instance, if fluorination or another substitution is part of the synthesis, isomers with different substitution patterns on the phenyl ring may arise.

  • Over-reacted or Side-Products: Impurities from side reactions, such as the chlorination of the benzylic position (α-chloro acid) if certain chlorinating agents are used.[4][5]

  • Residual Solvents: Solvents used in the reaction or initial workup that were not completely removed (e.g., DMF, THF, Toluene).[6]

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium from cross-coupling reactions) or reagents that have been carried through the workup.[1]

Table 1: Potential Impurities and Analytical Signatures

Impurity ClassPotential OriginKey Analytical Signature (¹H NMR)
Starting MaterialsIncomplete reactionSignals corresponding to known precursors.
Positional IsomersNon-selective aromatic substitutionAltered splitting patterns or chemical shifts in the aromatic region (δ 6.8–7.5 ppm).
α-Chlorinated byproductHell-Volhard-Zelinsky (HVZ)-type side reactionsDisappearance of the benzylic CH₂ singlet (δ ~3.6 ppm) and appearance of a CH singlet further downfield (δ ~5.4 ppm).[5]
Residual SolventsInadequate drying/evaporationCharacteristic signals (e.g., DMSO at δ ~2.5 ppm, Toluene at δ ~2.3 and ~7.2 ppm).

Q2: Before attempting a large-scale purification, what preliminary analysis should I perform on my crude material?

A2: A thorough initial analysis is critical to selecting the right purification strategy.

  • ¹H NMR Spectroscopy: This is your first and most important tool. It will give you a semi-quantitative overview of the major components, identify functional groups, and help detect the presence of residual solvents or obvious side-products.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run is essential to determine the number of components and their relative ratios. A good starting point is a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid.[1][6]

  • Solubility Testing: Test the solubility of your crude material in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). This data is invaluable for designing both recrystallization and chromatography protocols.[1][7]

Part 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids to a high degree, provided a suitable solvent system can be found.[8]

Q3: I'm struggling to find a good single solvent for recrystallization. What is the systematic approach to solvent screening?

A3: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures, while impurities should remain soluble at all temperatures.[8]

Step-by-Step Protocol: Solvent Screening

  • Preparation: Place ~20-30 mg of your crude material into several small test tubes.

  • Cold Test: To each tube, add ~0.5 mL of a different test solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) at room temperature. Agitate the mixture. If the compound dissolves completely, the solvent is unsuitable as a single solvent.

  • Hot Test: For the solvents in which the compound was poorly soluble, heat the mixture to boiling (using a water bath or heating block). Add small portions of the solvent until the solid just dissolves.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: A good solvent will result in the formation of a high yield of crystals. If the compound "oils out" or no crystals form, the solvent is not ideal.

Q4: My compound "oiled out" instead of forming crystals upon cooling. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This often happens when the boiling point of the solvent is too high or if the solution is supersaturated with impurities.

Troubleshooting Steps:

  • Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point.

  • Increase Solvent Volume: The solution may be too concentrated. Add more solvent to the hot mixture before cooling.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal of pure product to provide a nucleation site.

  • Switch to a Solvent Pair: If a single solvent fails, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.

Part 3: Troubleshooting Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities.[9][10]

Q5: How do I choose the right solvent system (mobile phase) for purifying this compound on a silica gel column?

A5: The key is to find a solvent system that provides good separation between your product and its impurities on a Thin Layer Chromatography (TLC) plate first. For an acidic compound like this, a typical mobile phase consists of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

Step-by-Step Protocol: TLC for Mobile Phase Selection

  • Prepare TLC Plates: Spot your crude material onto several silica gel TLC plates.

  • Test Solvent Systems: Develop each plate in a different solvent mixture. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1, 3:7).

  • Add Acid: Carboxylic acids can "streak" or tail on silica gel. Adding a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase can suppress the deprotonation of the carboxylic acid, leading to sharper spots and better separation.[5]

  • Select the Best System: The ideal mobile phase will give your target compound an Rf value of 0.25-0.35 . This ensures the compound moves off the column in a reasonable time without eluting too quickly with the solvent front.

Q6: My compound is streaking badly on the column, and my collected fractions are all mixed. What's going wrong?

A6: This is a common problem when purifying acidic compounds on silica gel.

Troubleshooting Steps:

  • Acidify the Mobile Phase: As mentioned above, this is the most common solution. Ensure 0.5-1% acetic or formic acid is included in your eluent.[5]

  • Check for Overloading: You may have loaded too much crude material onto the column. A general rule of thumb is to load 1 g of crude material for every 30-50 g of silica gel.

  • Ensure Proper Loading Technique: The compound should be loaded onto the column in a minimal amount of solvent or adsorbed onto a small amount of silica gel (dry loading). Loading in a large volume of strong solvent will ruin the separation.

  • Compound Instability: Verify that your compound is stable on silica gel. Run a 2D TLC: spot the compound, run the plate in one solvent system, dry it, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it degrades, new spots will appear off the diagonal.[10]

Workflow for Purification Strategy Selection

The following diagram illustrates a logical workflow for deciding which purification method to employ based on the initial analysis of the crude product.

Purification_Workflow A Crude 4,5-Difluoro-2- methoxyphenylacetic acid B Preliminary Analysis (NMR, HPLC, Solubility) A->B C Is the major component >90% pure and crystalline? B->C D Attempt Recrystallization C->D Yes E Are impurities significantly different in acidity? C->E No H Purity Check (HPLC, NMR) D->H F Perform Acid-Base Extraction E->F Yes G Perform Column Chromatography E->G No F->G Followed by... F->H G->H I Pure Product (>98%) H->I Success J Further Purification Needed H->J Failure J->E Re-evaluate Strategy

Caption: Decision workflow for selecting a purification method.

Part 4: Troubleshooting Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds based on their solubility in aqueous and organic solvents.[11][12][13]

Q7: What is the basic principle of using acid-base extraction to purify my carboxylic acid product?

A7: The principle relies on converting the acidic product into its water-soluble salt form, leaving neutral organic impurities behind in the organic solvent.[14]

  • Dissolution: Dissolve the crude mixture in an immiscible organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Add an aqueous solution of a weak base (e.g., 5% sodium bicarbonate solution). The bicarbonate will deprotonate the carboxylic acid (your product), forming a sodium carboxylate salt. This salt is ionic and will dissolve in the aqueous layer.

  • Separation: Neutral impurities remain in the organic layer. The two layers are separated using a separatory funnel.

  • Isolation: The aqueous layer containing the carboxylate salt is then re-acidified (e.g., with 1M HCl) until the solution is acidic (test with pH paper). This protonates the salt, causing the pure carboxylic acid to precipitate out of the aqueous solution.

  • Collection: The precipitated solid is collected by vacuum filtration and washed with cold water.

Q8: I formed a thick emulsion at the interface between the organic and aqueous layers during extraction. How can I break it up?

A8: Emulsion formation is a common issue, especially when the crude mixture contains surfactant-like impurities.[15]

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

  • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[15]

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.

Acid-Base Extraction Workflow

The following diagram details the chemical transformations and phase separations during the purification process.

AcidBase_Extraction cluster_0 Step 1: Extraction cluster_1 Step 2: Separation of Phases cluster_2 Step 3: Isolation A Crude Product in Organic Solvent (EtOAc) (R-COOH + Neutral Impurities) B Add aq. NaHCO₃ A->B C Separate Layers B->C D Organic Layer: Neutral Impurities C->D E Aqueous Layer: Sodium Carboxylate Salt (R-COO⁻Na⁺) C->E F Add aq. HCl E->F G Precipitation of Pure R-COOH F->G H Filter and Dry G->H I Pure Product H->I

Caption: Workflow for purification via acid-base extraction.

References

Technical Support Center: Stability Assessment of 4,5-Difluoro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, publicly available stability data for 4,5-Difluoro-2-methoxyphenylacetic acid is limited. This guide provides a comprehensive framework and best practices for establishing a stability profile for this compound and similar phenylacetic acid derivatives, grounded in established scientific principles and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating method and why is it crucial for my work with this compound?

A stability-indicating analytical method (SIAM) is a validated quantitative procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[1] Crucially, it must also be able to separate, detect, and quantify any degradation products that form.[2][3] For your work, a SIAM, typically a High-Performance Liquid Chromatography (HPLC) method, is essential to ensure that any measurements of this compound are accurate and not skewed by the presence of impurities or degradants that might co-elute with the parent compound.[2][3]

Q2: What are the primary chemical liabilities of the this compound structure that I should be aware of?

Based on its functional groups, the primary potential degradation pathways are:

  • Oxidation: The benzylic carbon (the -CH2- in the acetic acid side chain) is activated by the adjacent aromatic ring and is a common site for oxidative degradation.[4][5][6][7]

  • Photodegradation: Aromatic systems, especially those with electron-donating (methoxy) and halogen (fluoro) substituents, can be susceptible to degradation upon exposure to UV or visible light.

  • Thermal Degradation: At elevated temperatures, the carboxylic acid moiety could potentially undergo decarboxylation.[8][9][10]

  • Extreme pH: While generally stable, the methoxy group (an ether linkage) could be susceptible to cleavage under harsh acidic conditions, and the overall molecule's solubility and stability could be affected at pH extremes.

Q3: What are "forced degradation" or "stress testing" studies?

Forced degradation studies involve intentionally exposing a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acids and bases, light, and oxidizing agents.[11] The goal is not to determine shelf-life but to identify likely degradation products, understand degradation pathways, and demonstrate the specificity of your analytical method.[11][12] A typical target is to achieve 5-20% degradation of the active ingredient.[12][13]

Q4: Which regulatory guidelines should I follow for formal stability testing?

The foundational guidelines are provided by the International Council for Harmonisation (ICH). Key documents include:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This provides the core principles for stability testing, including storage conditions and testing frequency.[14][15][16]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline details the specific requirements for testing light sensitivity.[17][18][19][20]

Troubleshooting Guide: Common Experimental Issues

Q: I am observing a significant loss of my parent compound in samples stored under accelerated conditions (e.g., 40°C/75% RH). What should I investigate first?

A: A loss of the parent compound under these conditions points towards thermal and/or hydrolytic instability.

  • Causality: The elevated temperature can provide the activation energy for degradation reactions. The high humidity can facilitate hydrolysis if susceptible functional groups are present. For this compound, the primary suspect for thermal degradation is decarboxylation, although this typically requires higher temperatures.[10]

  • Troubleshooting Steps:

    • Characterize Degradants: Use a mass spectrometer (LC-MS) coupled with your HPLC to get the mass of the degradation products. Is there a peak corresponding to the loss of CO2 (a mass decrease of 44 Da)? This would suggest decarboxylation.

    • Dry Heat vs. Humid Heat: Run a parallel experiment at 40°C with controlled, low humidity. If the degradation is significantly lower, it points to a hydrolytic mechanism or a degradation pathway that is facilitated by moisture.

    • Check for Excipient Interaction: If your sample is a formulated product, run a stability study on the placebo (all excipients without the API). Excipients can interact with the API or degrade themselves, causing interference.[12]

Q: My solution of this compound is turning yellow and showing new peaks on the chromatogram after being left on the benchtop. What is happening?

A: This is a classic sign of photolytic (light-induced) and/or oxidative degradation.

  • Causality: Aromatic compounds are often susceptible to photolytic degradation.[17][18] Ambient oxygen can also contribute to the formation of colored oxidative degradation products. The benzylic position is particularly prone to oxidation.[4][5][7]

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for degradation upon benchtop storage.

Q: I performed an acid hydrolysis stress test (0.1 M HCl at 60°C) and see a new major impurity. What could it be?

A: Under strong acidic and thermal stress, the methoxy group (-OCH3) is a potential site for ether cleavage.

  • Causality: The ether oxygen can be protonated by the acid, making the adjacent methyl or aromatic carbon susceptible to nucleophilic attack (in this case, by water), leading to cleavage. This would result in the formation of 4,5-Difluoro-2-hydroxyphenylacetic acid and methanol. The presence of a methoxy group can impact the stability of the aromatic ring.[21]

  • Troubleshooting Steps:

    • Confirm by Mass Spectrometry: Check the mass of the impurity peak. Cleavage of the methoxy group would result in a mass decrease of 14 Da (loss of CH3, gain of H).

    • Use a Milder Acid: Repeat the experiment with a weaker acid or at a lower temperature to see if the degradation rate decreases, confirming an acid-catalyzed pathway.

    • NMR Spectroscopy: If the impurity can be isolated, 1H NMR spectroscopy would provide definitive structural confirmation. The disappearance of the characteristic methoxy singlet (~3.8-4.0 ppm) and the appearance of a broad phenolic -OH peak would be strong evidence.

Experimental Protocols: Forced Degradation Study

This section provides a standardized protocol for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation.[12]

Required Materials:

  • This compound (drug substance)

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2, 30%)

  • Calibrated stability chamber with light/UV exposure capabilities

  • Validated stability-indicating HPLC-UV/MS method

Protocol Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions (in parallel) prep Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H2O) acid Acid Hydrolysis 0.1 M HCl @ 60°C prep->acid Aliquot base Base Hydrolysis 0.1 M NaOH @ 60°C prep->base Aliquot oxid Oxidation 3% H2O2 @ RT prep->oxid Aliquot therm Thermal Solid state @ 80°C prep->therm Solid sample photo Photolytic ICH Q1B conditions prep->photo Solid & Solution control Control Sample (Stock solution, protected from light, RT) prep->control Aliquot sampling Sample at Time Points (e.g., 2, 4, 8, 24, 48 hrs) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling control->sampling quench Quench Reaction (Neutralize acid/base, dilute) sampling->quench analysis Analyze by HPLC-UV/MS quench->analysis data Data Evaluation (% Degradation, Peak Purity, Mass Balance) analysis->data

Caption: General workflow for a forced degradation study.

Step-by-Step Methodologies:
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). This will be the source for hydrolytic, oxidative, and control samples.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Place in a heated chamber at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Place in a heated chamber at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H2O2 to achieve a final concentration of 0.5 mg/mL in 3% H2O2. Keep at room temperature, protected from light. Oxidation reactions can be rapid, so frequent initial time points are advised.[12]

  • Thermal Degradation: Place a small amount of the solid drug substance in a vial and store it in an oven at 80°C. To test thermal stability in solution, a separate sample of the stock solution can also be heated.

  • Photostability: Expose both solid drug substance and the stock solution to light conditions as specified in ICH Q1B. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18] A control sample should be wrapped in aluminum foil to exclude light.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24, 48 hours).

    • Crucially, quench the reactions. For acid/base samples, neutralize them with an equimolar amount of base/acid.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze using a validated stability-indicating method. Use a photodiode array (PDA) detector to check for peak purity and an MS detector to identify degradant masses.

Data Presentation and Interpretation

Summarize your findings in a clear, tabular format. This allows for easy comparison of the compound's stability under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hrs)% Assay of Parent% DegradationNo. of Degradants >0.1%RRT of Major Degradant(s)
Control 4899.80.20-
0.1 M HCl, 60°C 2488.511.520.85
0.1 M NaOH, 60°C 4895.24.811.15
3% H2O2, RT 885.114.930.92, 1.24
Thermal (Solid), 80°C 4899.10.910.78
Photolytic (ICH Q1B) -92.37.721.35

RRT = Relative Retention Time

Interpretation:

  • Mass Balance: The sum of the assay of the parent compound and the percentages of all degradation products should be close to 100%. A significant deviation may indicate the formation of non-chromophoric compounds or volatile degradants.

  • Peak Purity: The PDA detector should confirm that the parent peak is spectrally pure across all conditions, proving the method's specificity.

  • Degradation Pathway: The data in this example suggests the compound is most susceptible to oxidation, followed by acid hydrolysis and photolysis. It appears relatively stable to base and thermal stress. This information is critical for guiding formulation development, selecting appropriate packaging, and defining storage conditions.

References

Technical Support Center: Scale-Up Synthesis of 4,5-Difluoro-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-methoxyphenylacetic acid. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the scale-up of this important pharmaceutical intermediate. We provide in-depth, field-tested insights and troubleshooting protocols to ensure the safe, efficient, and reproducible synthesis of your target compound.

Frequently Asked Questions (FAQs) - General Considerations
Q1: What are the most common synthetic routes for scaling up this compound, and what are their primary trade-offs?

A1: There are three principal routes for the synthesis of this compound, each with distinct advantages and challenges on a larger scale. The choice of route often depends on raw material availability, safety infrastructure, and desired purity profile.

Synthetic Route Key Precursor Primary Advantages Common Scale-Up Challenges
Route 1: Grignard Reaction 1-Halogeno-4,5-difluoro-2-methoxybenzeneUtilizes common starting materials; direct C-C bond formation.Highly exothermic and moisture-sensitive; initiation can be difficult; Wurtz coupling byproducts.[1][2]
Route 2: Willgerodt-Kindler Reaction 1-(4,5-Difluoro-2-methoxyphenyl)ethan-1-oneTolerant of various functional groups; effective for aryl ketones.Harsh reaction conditions (high temp.); use of noxious sulfur reagents; complex purification.[3][4]
Route 3: Acetonitrile Hydrolysis 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrileOften a high-yielding final step; relatively straightforward procedure.Can require harsh acidic or basic conditions; potential for stable amide byproduct formation; precursor synthesis can be multi-step.[5]
Q2: Which analytical techniques are critical for monitoring reaction progress and ensuring final product purity?

A2: A multi-pronged analytical approach is essential for robust process control.

  • High-Performance Liquid Chromatography (HPLC): The primary workhorse for monitoring the disappearance of starting materials and the formation of the product and impurities. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is a typical starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Indispensable for structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly crucial for confirming the fluorine substitution pattern and detecting any isomeric impurities.

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the molecular weights of byproducts and confirm the mass of the desired product.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for monitoring the conversion of functional groups, such as the disappearance of a nitrile peak (~2230 cm⁻¹) or the appearance of a broad carboxylic acid O-H stretch (~3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound is a crystalline solid at room temperature.[7] For long-term stability, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. To prevent potential degradation, such as slow decarboxylation or reaction with atmospheric moisture, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for high-purity reference standards.[6]

Troubleshooting Guide - Route-Specific Issues

This section addresses specific problems you may encounter during scale-up for each of the primary synthetic routes.

Route 1: Grignard Reaction Troubleshooting

The Grignard route typically involves forming an organomagnesium reagent from a halogenated precursor, followed by carboxylation with carbon dioxide.

cluster_prep Reagent & Glassware Preparation cluster_formation Grignard Reagent Formation cluster_carboxylation Carboxylation & Workup prep_glass Flame-dry all glassware under vacuum prep_mg Activate Mg turnings (e.g., iodine, heat) prep_solvent Use anhydrous ether or THF prep_start Ensure aryl halide is dry and pure init Initiate reaction with a small amount of aryl halide prep_start->init addition Slowly add remaining aryl halide to maintain gentle reflux formation_complete Observe disappearance of Mg and color change add_co2 Pour Grignard reagent onto crushed dry ice OR bubble CO2 gas formation_complete->add_co2 quench Quench with aqueous acid (e.g., HCl, NH4Cl) extract Extract with organic solvent purify Purify via crystallization or chromatography

Caption: General workflow for Grignard-based synthesis.

Q: My Grignard reaction fails to initiate. What are the common causes and solutions?

A: This is the most frequent issue in Grignard synthesis. The primary cause is the passivation of the magnesium metal surface by a layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide.[8]

  • Causality: Magnesium readily reacts with atmospheric oxygen and moisture to form a non-reactive MgO layer. For the reaction to start, this layer must be breached to expose fresh magnesium.

  • Troubleshooting Protocol:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Solvents (typically THF or diethyl ether) must be anhydrous. The aryl halide starting material must be free of water.[1]

    • Mechanical Activation: Before adding solvent, crush the magnesium turnings in the flask with a glass rod under an inert atmosphere to expose fresh metal surfaces.

    • Chemical Activation: If the reaction still doesn't start, add a small crystal of iodine . The iodine reacts with the magnesium to form MgI₂, which helps to etch the oxide layer. Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium is rapid and produces ethene gas and MgBr₂, activating the surface.

    • Thermal Activation: Gently warming a small portion of the solvent with the magnesium and a fraction of the halide can help initiate the reaction. Be prepared to cool the flask immediately once the exotherm begins.[9]

Q: I'm observing a significant amount of a high-molecular-weight impurity in my crude product. What is it and how can I prevent it?

A: You are likely observing the formation of a biphenyl byproduct from a Wurtz coupling reaction . This side reaction occurs when the already-formed Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X) to form R-R.[2]

  • Causality: This side reaction is favored by high local concentrations of the aryl halide and elevated temperatures.

  • Troubleshooting Protocol:

    • Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and minimizes the opportunity for it to react with the Grignard reagent.

    • Maintain Low Temperature: Once initiated, keep the reaction at a gentle reflux. Avoid excessive heating, which accelerates the rate of the Wurtz coupling. For highly reactive halides, cooling the reaction may be necessary.

    • Efficient Stirring: Ensure vigorous stirring to quickly disperse the added halide and promote its reaction with the magnesium surface rather than with the Grignard reagent in solution.

    • Consider Flow Chemistry: On a larger scale, continuous flow reactors offer superior control over temperature and stoichiometry, which can significantly suppress the Wurtz coupling side reaction and improve safety.[2]

Route 2: Willgerodt-Kindler Reaction Troubleshooting

This route involves reacting an aryl ketone with sulfur and an amine (commonly morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid.[10]

Q: My Willgerodt-Kindler reaction is giving a low yield of the thioamide intermediate, with a lot of starting material remaining. How can I improve conversion?

A: Low conversion is typically due to suboptimal reaction conditions or reagent stoichiometry. The reaction is highly dependent on temperature and the molar ratios of the reactants.[3]

  • Causality: The Willgerodt-Kindler reaction involves a complex mechanism with multiple equilibria.[11][12] Insufficient temperature can prevent the reaction from overcoming the activation energy barriers, while incorrect stoichiometry can stall the reaction at an early stage.

  • Troubleshooting Protocol:

    • Optimize Temperature: This reaction requires high temperatures, often between 120-160 °C. If conversion is low, incrementally increase the reaction temperature by 10 °C. Use a high-boiling solvent like quinoline or conduct the reaction neat if the reactants are liquid at temperature.[3] Microwave-assisted heating can also dramatically improve reaction rates and yields.[4]

    • Adjust Reagent Stoichiometry: A common molar ratio for ketone:amine:sulfur is 1:2:3. Ensure the morpholine and sulfur are not the limiting reagents. An excess of the amine and sulfur is often required to drive the reaction to completion.

    • Ensure Homogeneity: At scale, ensuring the elemental sulfur remains well-suspended is critical. Use a robust overhead stirrer to prevent the sulfur from settling at the bottom of the reactor.

Q: The final hydrolysis of the thioamide to the carboxylic acid is incomplete or produces side products. What is the best approach for this step?

A: The hydrolysis of the stable thioamide intermediate often requires forcing conditions, which can lead to degradation if not properly controlled.

  • Causality: Thioamides are less electrophilic than their amide counterparts, making them more resistant to hydrolysis. Both strong acid and strong base can be used, but each has potential downsides.

  • Troubleshooting Protocol:

    • Alkaline Hydrolysis: Refluxing the thioamide with a strong base like aqueous NaOH or KOH is a common method. A co-solvent like ethanol or ethylene glycol can be used to improve solubility. The reaction progress should be monitored by HPLC until the thioamide is consumed.

    • Acidic Hydrolysis: Concentrated acids like H₂SO₄ or HCl can also be used. However, be mindful that at high temperatures, these conditions could potentially lead to demethylation of the methoxy group or other side reactions on the electron-rich aromatic ring.

    • Workup Procedure: After hydrolysis, the reaction mixture must be carefully acidified to a low pH (typically pH 1-2) to precipitate the carboxylic acid product. Ensure the mixture is well-chilled during acidification to maximize recovery. The precipitated solid can then be collected by filtration.

Route 3: Acetonitrile Hydrolysis Troubleshooting

This route involves the hydrolysis of 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile to the final acid product.

cluster_trouble Troubleshooting Point Start Aryl Acetonitrile (R-CH2-CN) Amide Intermediate Amide (R-CH2-CONH2) Start->Amide H+ or OH- H2O (1 eq.) Acid Target Carboxylic Acid (R-CH2-COOH) Amide->Acid H+ or OH- H2O (1 eq.) Heat Stall Reaction Stalls Here (Amide is stable) Amide->Stall

Caption: Hydrolysis can stall at the stable amide intermediate.

Q: My hydrolysis reaction has stalled, and I have a significant amount of the corresponding amide impurity. How can I drive the reaction to completion?

A: The formation of the amide is the first step of nitrile hydrolysis and this intermediate can be quite stable, requiring more forcing conditions for the second hydrolysis step to the carboxylic acid.

  • Causality: The C-N bond of the amide is less susceptible to nucleophilic attack than the nitrile group. Insufficient heat or concentration of the acid/base will lead to the accumulation of this intermediate.

  • Troubleshooting Protocol:

    • Increase Temperature: This is the most effective way to hydrolyze the stable amide. If you are using aqueous HCl or H₂SO₄, increase the temperature to reflux and monitor by HPLC.

    • Increase Acid/Base Concentration: Using a more concentrated acid or base solution can increase the rate of the second hydrolysis step. For example, switching from 6M HCl to concentrated HCl, or using a higher concentration of NaOH.

    • Add a Co-Solvent: If solubility is an issue, adding a high-boiling, water-miscible co-solvent like dioxane or ethylene glycol can help keep all components in solution at higher temperatures, facilitating the reaction.

    • Phase-Transfer Catalysis: For basic hydrolysis, a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) can sometimes improve the reaction rate, especially in heterogeneous mixtures.[11]

Q: The harsh acidic/basic conditions are causing discoloration and generating other impurities. Are there milder alternatives?

A: Yes, if the substrate is sensitive, alternative methods can be employed, though they may be less cost-effective for large-scale production.

  • Causality: The electron-donating methoxy group and the fluorine atoms can influence the stability of the aromatic ring under strongly acidic or basic conditions at high temperatures, leading to potential side reactions like demethylation or aromatic substitution/degradation.

  • Troubleshooting Protocol:

    • Enzymatic Hydrolysis: Nitrilase enzymes can hydrolyze nitriles directly to carboxylic acids under mild conditions (neutral pH, room temperature). This is a green chemistry approach that can offer very high selectivity and avoid harsh reagents, but requires screening for a suitable enzyme.

    • Metal-Catalyzed Hydrolysis: Certain transition metal catalysts can facilitate nitrile hydrolysis under less harsh conditions than traditional methods. This is an area of active research and may require significant process development.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 4,5-Difluoro-2-methoxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For derivatives of 4,5-Difluoro-2-methoxyphenylacetic acid, a class of compounds with potential applications in medicinal chemistry, unambiguous structural confirmation is paramount. The introduction of fluorine atoms and a methoxy group on the phenylacetic acid scaffold can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a comparative analysis of the primary analytical techniques employed for the structural confirmation of these derivatives, supported by established methodologies and illustrative data from analogous compounds.

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

The structural confirmation of this compound and its derivatives relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and through-bond and through-space atomic connectivity.Non-destructive, provides rich structural detail in solution, crucial for identifying isomers.Can be complex to interpret for molecules with multiple fluorine atoms due to complex coupling patterns.
Mass Spectrometry Precise molecular weight and elemental composition, as well as fragmentation patterns that offer clues about the molecule's substructures.High sensitivity, requires minimal sample, provides definitive molecular formula.Provides limited information on stereochemistry and isomer differentiation without chromatographic separation.
X-ray Crystallography The definitive three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.Provides an unambiguous solid-state structure.Requires a high-quality single crystal, which can be challenging to obtain. The solid-state conformation may differ from the solution-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.

Key NMR Experiments and Their Insights
  • ¹H NMR: Provides information on the number and chemical environment of protons. The integration of signals corresponds to the number of protons, while the chemical shift (δ) and coupling constants (J) reveal details about neighboring atoms. For the title compound, one would expect distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the acetic acid moiety, and the methoxy (-OCH₃) protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The presence of electron-withdrawing fluorine atoms significantly influences the chemical shifts of the aromatic carbons.

  • ¹⁹F NMR: Directly observes the fluorine atoms, providing information about their chemical environment and coupling to neighboring protons and carbons. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle structural changes.[1][2]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. A specialized HCF (proton-carbon-fluorine) experiment can provide even more robust correlations in fluorinated compounds.[3]

Illustrative NMR Data for a Difluoro-methoxyphenylacetic Acid Analogue
NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityKey Correlations (from 2D NMR)
¹H
Aromatic-H6.8 - 7.5Doublet, Triplet, or MultipletCOSY with other aromatic protons; HMBC to aromatic carbons.
-CH₂-3.6 - 3.8Singlet or AB quartetHMBC to the carboxylic carbon and aromatic carbons.
-OCH₃3.8 - 4.0SingletHMBC to the methoxy-bearing aromatic carbon.
-COOH10 - 12Broad Singlet---
¹³C
Aromatic C-F140 - 160Doublet (¹JCF)HSQC with aromatic protons (if any); HMBC from nearby protons.
Aromatic C-H110 - 130Singlet or Doublet (nJCF)HSQC with directly attached proton; HMBC from nearby protons.
Aromatic C-O145 - 155Singlet or Doublet (nJCF)HMBC from methoxy protons.
-CH₂-40 - 45SingletHSQC with methylene protons.
-OCH₃55 - 60SingletHSQC with methoxy protons.
-COOH170 - 175SingletHMBC from methylene protons.
¹⁹F -110 to -150MultipletCorrelated with neighboring ¹H and ¹³C nuclei in specialized experiments.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, which, with high-resolution instruments, can be used to determine the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

Ionization Techniques and Fragmentation Analysis
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like carboxylic acids. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, minimizing fragmentation and providing a clear molecular ion peak.[7]

  • Electron Ionization (EI): A higher-energy ionization technique that causes extensive fragmentation of the molecule. While the molecular ion peak may be weak or absent, the resulting fragment ions provide a detailed fingerprint of the molecule's structure.[8]

Expected Fragmentation Pattern for this compound

The fragmentation of this compound under EI would likely proceed through characteristic pathways for phenylacetic acids and methoxy-substituted aromatics.[9][10]

m/z (Mass-to-Charge Ratio)Proposed FragmentNeutral Loss
202[C₉H₈F₂O₃]⁺•Molecular Ion
157[C₈H₅F₂O]⁺•COOH
129[C₇H₅F₂]⁺•COOH, CO

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique is invaluable for confirming the connectivity of atoms, determining stereochemistry, and understanding intermolecular interactions such as hydrogen bonding.

The Crystallographic Workflow

The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, collecting diffraction data, and then solving and refining the crystal structure.

Caption: Workflow for Single-Crystal X-ray Crystallography.

For phenylacetic acid derivatives, crystal growth can often be achieved by slow evaporation from a suitable solvent or by vapor diffusion.[11][12][13] The resulting crystal structure would reveal the precise bond lengths and angles of the difluorinated phenyl ring and the conformation of the acetic acid side chain. For a related compound, 2-(2-methoxyphenyl)acetic acid, crystallographic data has shown the formation of hydrogen-bonded dimers.[14] The difluoro substituents in the target compound may influence this crystal packing.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A wide spectral width may be necessary to encompass all fluorine signals.[15][16]

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments to establish connectivities. For complex spectra, advanced experiments like HSQC-TOCSY or H2BC may be beneficial.

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign chemical shifts, and determine coupling constants. Use the 2D correlation data to build the molecular structure.

Protocol 2: LC-MS Analysis (ESI)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.[17]

  • Chromatographic Separation: Use a reverse-phase C18 column. The mobile phase typically consists of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid to improve peak shape and ionization.[18][19] A gradient elution is commonly employed.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often more sensitive.

    • Mass Analyzer: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is preferred to obtain accurate mass measurements for elemental composition determination.

    • Data Acquisition: Acquire data in full scan mode to detect the molecular ion. For targeted analysis or quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used.[7]

  • Data Analysis: Identify the peak corresponding to the compound of interest in the chromatogram. Analyze the corresponding mass spectrum to determine the molecular weight and compare the accurate mass to the theoretical mass to confirm the elemental composition.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[12][20] Common solvents for phenylacetic acids include ethanol, water, or mixtures thereof.[13]

  • Crystal Mounting and Data Collection: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on the goniometer of a single-crystal X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of reflection intensities. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate crystal structure.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions. Generate graphical representations of the molecule and its packing in the crystal lattice.

Logical Relationships and Workflow Visualization

The following diagram illustrates the integrated approach to the structural confirmation of this compound derivatives, highlighting the interplay between the different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_confirmation Confirmation A Synthesized Compound B NMR Spectroscopy (1H, 13C, 19F, 2D) A->B C Mass Spectrometry (HRMS) A->C D X-ray Crystallography A->D E Connectivity & Isomer ID B->E F Molecular Formula C->F G 3D Structure & Stereochemistry D->G H Confirmed Structure E->H F->H G->H

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural confirmation of this compound derivatives is a multi-faceted process that requires the judicious application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. While each technique provides invaluable information, it is their combined and corroborative data that leads to an unambiguous and definitive structural assignment. This comprehensive analytical approach is essential for advancing the development of these and other novel compounds in the pharmaceutical pipeline.

References

A Senior Application Scientist's Guide to the Comparative Analysis of 4,5-Difluoro-2-methoxyphenylacetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy functional groups into small molecules has become a cornerstone of rational drug design. These substitutions can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide offers an in-depth comparative analysis of 4,5-Difluoro-2-methoxyphenylacetic acid and its structural analogs, providing a framework for understanding their synthesis, physicochemical properties, and potential biological activities. As Senior Application Scientists, our goal is to not only present data but also to elucidate the underlying principles that guide experimental design and interpretation in the pursuit of novel therapeutic agents.

The Significance of Fluorine and Methoxy Substitutions in Phenylacetic Acid Scaffolds

The phenylacetic acid core is a privileged scaffold in medicinal chemistry, found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The introduction of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can alter the acidity of nearby functional groups. The methoxy group, an electron-donating substituent, can also modulate the electronic properties of the aromatic ring and influence receptor interactions. The interplay of these substituents in different positions on the phenyl ring can lead to a diverse range of pharmacological profiles.

Structural Analogs for Comparative Analysis

For a comprehensive comparison, we will consider the following structural isomers of difluoro-methoxyphenylacetic acid, which allow for a systematic evaluation of the impact of substituent positioning:

  • Compound A (Target): this compound

  • Compound B: 2,4-Difluoro-5-methoxyphenylacetic acid

  • Compound C: 3,4-Difluoro-2-methoxyphenylacetic acid

  • Compound D: 3,5-Difluoro-4-methoxyphenylacetic acid

Generalized Synthetic Strategy

A robust and versatile synthetic approach is crucial for accessing these analogs for comparative studies. A plausible and commonly employed strategy involves the multi-step synthesis starting from a substituted fluoronitrobenzene, as outlined in the workflow below. This approach allows for the systematic introduction of the required functional groups.

start Substituted Fluoronitrobenzene step1 Condensation with Diethyl Malonate start->step1 step2 Hydrolysis, Acidification & Decarboxylation step1->step2 step3 Nitro Group Reduction step2->step3 step4 Diazotization & Methoxy Group Introduction step3->step4 end_product Target Difluoro-methoxyphenylacetic Acid Analog step4->end_product

Caption: Generalized synthetic workflow for difluoro-methoxyphenylacetic acid analogs.

Experimental Protocol: Generalized Synthesis
  • Condensation: React the starting substituted fluoronitrobenzene with diethyl malonate in the presence of a strong base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) to yield the corresponding diethyl phenylmalonate derivative.

  • Hydrolysis and Decarboxylation: Subject the diethyl phenylmalonate derivative to acidic or basic hydrolysis, followed by acidification and heating to induce decarboxylation, affording the substituted nitrophenylacetic acid.

  • Nitro Reduction: Reduce the nitro group to an amino group using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Diazotization and Methoxy Group Introduction: Convert the resulting aminophenylacetic acid to a diazonium salt using sodium nitrite in an acidic medium, followed by a substitution reaction to introduce the methoxy group.

Comparative Physicochemical Properties

The positioning of the fluoro and methoxy groups is expected to have a discernible impact on the physicochemical properties of the analogs, which in turn can influence their pharmacokinetic and pharmacodynamic profiles.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted LogP
A This compoundC₉H₈F₂O₃202.16~4.0~1.8
B 2,4-Difluoro-5-methoxyphenylacetic acidC₉H₈F₂O₃202.16~3.9~1.9
C 2-(3,4-Difluoro-2-methoxyphenyl)acetic acidC₉H₈F₂O₃202.16~3.8~1.7
D (3,5-Difluoro-4-methoxyphenyl)acetic acidC₉H₈F₂O₃202.16~3.7~2.0

Predicted values are estimations based on computational models and general chemical principles. Experimental validation is recommended.

The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity (lower the pKa) of the carboxylic acid moiety compared to the non-fluorinated parent compound. The position of the methoxy group will also play a role in modulating this effect.

Biological Activity and Structure-Activity Relationship (SAR)

Phenylacetic acid derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase and cyclooxygenase. The introduction of fluorine and methoxy groups can significantly influence their inhibitory potency and selectivity.[1]

Key SAR Principles:

center Biological Activity f_pos Fluorine Position center->f_pos Influences binding pocket interactions meo_pos Methoxy Position center->meo_pos Affects electronic properties pka Acidity (pKa) f_pos->pka Increases acidity logp Lipophilicity (LogP) f_pos->logp Increases lipophilicity meo_pos->pka Modulates acidity meo_pos->logp Can influence lipophilicity

Caption: Key factors influencing the biological activity of substituted phenylacetic acids.

The precise positioning of the substituents is critical. For instance, fluorine atoms in close proximity to the acetic acid side chain may have a more pronounced effect on acidity. The methoxy group's position can influence the overall shape and electronic distribution of the molecule, affecting how it fits into an enzyme's active site.

Experimental Protocol for Biological Evaluation: Enzyme Inhibition Assay

To quantitatively compare the biological activity of these analogs, a standardized enzyme inhibition assay is essential. The following protocol provides a general framework for assessing their inhibitory effects on a target enzyme.

Workflow for Enzyme Inhibition Assay:

start Prepare Reagents (Enzyme, Substrate, Inhibitor) step1 Incubate Enzyme with Inhibitor start->step1 step2 Initiate Reaction with Substrate step1->step2 step3 Monitor Reaction Progress (e.g., Spectrophotometrically) step2->step3 step4 Data Analysis (Calculate IC50 values) step3->step4 result Comparative Inhibitory Potency step4->result

Caption: General workflow for determining enzyme inhibition.

Detailed Protocol:
  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer.

    • Prepare a stock solution of the substrate for the enzyme.

    • Prepare stock solutions of the this compound analogs in an appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of the inhibitor (test compounds) to the wells. Include a control with no inhibitor.

    • Add the enzyme solution to all wells and incubate for a predetermined time to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin monitoring the reaction progress using a plate reader (e.g., by measuring the change in absorbance or fluorescence over time).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value for each analog by fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of this compound and its structural analogs. While direct comparative experimental data for this specific set of isomers is not extensively available in the public domain, the principles and protocols outlined here offer a robust starting point for researchers. The systematic synthesis and evaluation of these compounds, guided by the structure-activity relationships discussed, will be instrumental in elucidating the nuanced effects of substituent positioning on biological activity. Further research should focus on obtaining empirical data for the physicochemical properties and biological activities of these analogs against a panel of relevant enzymes to build a more complete understanding of their therapeutic potential.

References

A Comparative Guide to the Validation of an Analytical Method for 4,5-Difluoro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is the bedrock upon which the safety and efficacy of a drug substance are built. This guide provides a comprehensive, experience-driven approach to the validation of a stability-indicating analytical method for 4,5-Difluoro-2-methoxyphenylacetic acid, a key intermediate in the synthesis of various pharmaceutical agents. We will not only detail a robust High-Performance Liquid Chromatography (HPLC) method but also compare it with other potential analytical techniques, providing the rationale behind our choices and the experimental data to support them. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of analytical method validation in a regulated environment.

The Critical Role of this compound and the Imperative for a Validated Analytical Method

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry. Its structural motifs are often incorporated into novel therapeutic agents to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, ensuring the purity and stability of this intermediate is paramount. A validated, stability-indicating analytical method is not merely a regulatory requirement; it is a crucial tool for:

  • Process Control: Monitoring the quality of the intermediate during synthesis.

  • Stability Studies: Understanding the degradation pathways of the molecule under various stress conditions.

  • Quality Assurance: Ensuring the final drug product meets the required specifications.

This guide will focus on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is the industry standard for such analyses due to its high resolution, sensitivity, and versatility.

Comparative Analysis of Analytical Methodologies

While RP-HPLC is the preferred method, a brief comparison with other techniques highlights its advantages for the analysis of this compound.

Analytical TechniqueAdvantages for this compound AnalysisDisadvantages and Why HPLC is a Superior Choice
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds.The target analyte is a non-volatile carboxylic acid, requiring derivatization, which adds complexity and potential for error.
UV-Visible Spectroscopy Simple, rapid, and cost-effective for quantitative analysis.Lacks the specificity to separate the analyte from its potential impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information.Primarily a qualitative tool; quantitative NMR (qNMR) is complex and less sensitive than HPLC for routine quality control.
Liquid Chromatography-Mass Spectrometry (LC-MS) Offers high sensitivity and specificity, and can identify unknown impurities.While powerful for impurity identification, it is often more complex and costly for routine quantitative analysis than HPLC with UV detection.

Based on this comparison, a well-validated RP-HPLC method with UV detection provides the optimal balance of specificity, sensitivity, and practicality for the routine quality control and stability testing of this compound.

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following workflow, based on the International Council for Harmonisation (ICH) guidelines, provides a robust framework for the validation of our proposed HPLC method.[1][2][3]

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Reporting & Implementation Dev Method Development Opt Method Optimization Dev->Opt Protocol Drafting the Validation Protocol Opt->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Implementation Method Implementation Report->Implementation

Caption: A typical workflow for the validation of an analytical method.

Experimental Protocols and Acceptance Criteria

The following sections detail the experimental protocols for each validation parameter, along with typical acceptance criteria based on regulatory guidelines.[4][5][6]

Proposed HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Specificity and Forced Degradation Studies

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of its potential impurities, degradation products, and matrix components.[1][7]

Protocol:

  • Forced Degradation: Subject the this compound drug substance to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[8]

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[8]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours.

    • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze the stressed samples, along with an unstressed sample and a placebo, using the proposed HPLC method.

  • Peak Purity: Assess the peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The method should be able to separate the analyte peak from all degradation product peaks.

  • The peak purity of the analyte should be greater than 99%.

  • Significant degradation (5-20%) should be observed under each stress condition to demonstrate the stability-indicating nature of the method.[8]

Linearity

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[5]

Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[1]

Protocol:

  • Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6]

Protocol:

  • Repeatability (Intra-assay Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Protocol:

  • LOD: Determine based on the signal-to-noise ratio (typically 3:1) or by calculation from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).

  • LOQ: Determine based on the signal-to-noise ratio (typically 10:1) or by calculation (LOQ = 10 * σ/S).

  • Confirm the determined LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • The method should be sufficiently sensitive for its intended purpose (e.g., impurity analysis).

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each condition and evaluate the impact on the results.

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits.

  • The results should not be significantly affected by the variations.

Data Presentation and Summary

The results of the validation studies should be summarized in clear and concise tables for easy review and comparison.

Table 1: Summary of Validation Parameters and Results

Validation ParameterAcceptance CriteriaTypical Result
Specificity Peak purity > 99%Pass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD) ≤ 2.0%0.8%
LOD Report Value0.05 µg/mL
LOQ Report Value0.15 µg/mL
Robustness No significant impact on resultsPass

Conclusion: A Foundation of Trust

The validation of an analytical method for a critical pharmaceutical intermediate like this compound is a multifaceted process that requires a deep understanding of both the science and the regulatory landscape. The RP-HPLC method detailed in this guide, when subjected to the rigorous validation protocol described, provides a trustworthy and reliable means of ensuring the quality, purity, and stability of this important compound. By following the principles of scientific integrity and adhering to established guidelines, we build a foundation of trust in the data we generate, which ultimately contributes to the development of safe and effective medicines.

References

Navigating the Selectivity Landscape of Phenylacetic Acid Derivatives: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Assay Development and Data Interpretation for 4,5-Difluoro-2-methoxyphenylacetic Acid Based Compounds

For drug development professionals, establishing the selectivity of a lead compound is a critical milestone. While the primary focus is often on optimizing on-target potency, a thorough understanding of off-target interactions, or cross-reactivity, is equally vital for predicting potential side effects and ensuring clinical success. This guide provides a framework for designing and interpreting cross-reactivity studies, with a focus on compounds derived from this compound. Although specific cross-reactivity data for this exact scaffold is not extensively available in the public domain, we will draw upon established principles and analogous compound classes to present a comprehensive methodology.

The strategic incorporation of fluorine atoms into pharmaceutical candidates has become a cornerstone of modern medicinal chemistry. For phenylacetic acid derivatives, fluorination can significantly influence metabolic stability, binding affinity, and overall pharmacological profile.[1] The 4,5-difluoro substitution pattern, combined with the 2-methoxy group, creates a unique electronic and steric environment that warrants careful investigation for potential off-target activities.

Designing a Cross-Reactivity Screening Cascade

A tiered approach to cross-reactivity profiling is often the most efficient. This typically begins with broad panel screening against a diverse set of targets, followed by more focused secondary assays to confirm and characterize any observed hits.

Tier 1: Broad Panel Screening

The initial step involves screening the compound of interest against a large panel of receptors, enzymes, ion channels, and transporters. Several commercial services offer comprehensive screening panels that cover hundreds of molecular targets.

Key Considerations for Panel Selection:

  • Target Diversity: The panel should include a wide range of protein families to maximize the chances of identifying unexpected interactions.

  • Assay Format: Radioligand binding assays are a common and cost-effective format for initial screening. Functional assays, while more complex, can provide valuable information on the nature of the interaction (e.g., agonist vs. antagonist).

  • Compound Concentration: A single high concentration (e.g., 10 µM) is typically used for the initial screen to cast a wide net.

An illustrative workflow for a broad panel screening experiment is depicted below:

G cluster_prep Compound Preparation cluster_assay Assay Execution cluster_data Data Analysis compound_prep Test Compound Stock (e.g., 10 mM in DMSO) serial_dilution Serial Dilution to Working Concentration compound_prep->serial_dilution assay_plate Assay Plate with Receptors/Enzymes serial_dilution->assay_plate incubation Incubation with Radioligand/Substrate assay_plate->incubation readout Signal Detection (e.g., Scintillation Counting) incubation->readout data_analysis Calculation of % Inhibition readout->data_analysis hit_identification Hit Identification (Threshold >50% Inhibition) data_analysis->hit_identification

Caption: Tier 1 Cross-Reactivity Screening Workflow.

Tier 2: Confirmatory and Dose-Response Assays

Any "hits" identified in the initial broad panel screen should be subjected to further investigation to confirm the activity and determine its potency.

Experimental Protocol: Radioligand Binding Assay for Hit Confirmation

  • Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

  • Materials:

    • Test compound (e.g., a this compound derivative)

    • Cell membranes expressing the target receptor

    • Radioligand specific for the target receptor

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)

    • 96-well microplates

    • Scintillation vials and cocktail

    • Liquid scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

    • Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.

    • Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold buffer to remove unbound radioligand.

    • Transfer the filter mats to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpreting Cross-Reactivity Data: A Comparative Approach

The ultimate goal of cross-reactivity studies is to build a selectivity profile for the compound. This involves comparing its potency at the intended target with its potency at any identified off-targets.

Data Presentation: Selectivity Table

CompoundTargetAssay TypeKi (nM)Selectivity vs. Target X
Compound A Target X (Primary) Binding 10 -
Target YBinding1,000100-fold
Target ZBinding>10,000>1,000-fold
Compound B Target X (Primary) Binding 15 -
Target YBinding50033-fold
Target ZBinding2,500167-fold

This is a hypothetical table for illustrative purposes.

A selectivity ratio of at least 100-fold is often considered a good starting point for a promising drug candidate, although the required level of selectivity is highly dependent on the specific targets and therapeutic indication.

Structure-Activity Relationships and Mitigating Off-Target Effects

Should significant cross-reactivity be observed, medicinal chemistry efforts will be required to mitigate these off-target interactions while maintaining on-target potency. Structure-activity relationship (SAR) studies can provide valuable insights into the structural features that contribute to off-target binding. For instance, modifications to the phenylacetic acid moiety or the substitution pattern on the phenyl ring could be explored to enhance selectivity.[2]

The following diagram illustrates the logical relationship between experimental findings and subsequent drug development decisions.

G cluster_exp Experimental Assessment cluster_analysis Data Analysis & Decision cluster_dev Development Path primary_assay Primary Target Potency Assay selectivity_profile Determine Selectivity Profile primary_assay->selectivity_profile cross_reactivity_assay Cross-Reactivity Screening cross_reactivity_assay->selectivity_profile go_nogo Acceptable Selectivity? selectivity_profile->go_nogo lead_optimization Lead Optimization (Improve Selectivity) go_nogo->lead_optimization No preclinical_dev Advance to Preclinical Development go_nogo->preclinical_dev Yes lead_optimization->primary_assay

Caption: Decision-Making Tree in Drug Discovery.

Conclusion

A thorough evaluation of cross-reactivity is an indispensable component of modern drug discovery. By employing a systematic and tiered approach to screening, coupled with rigorous data analysis and interpretation, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for making informed decisions about which candidates to advance into preclinical and clinical development, ultimately increasing the likelihood of developing safe and effective medicines. While specific data for this compound derivatives remains to be fully elucidated in the public literature, the principles and methodologies outlined in this guide provide a robust framework for any researcher or drug development professional working with this and other novel chemical scaffolds.

References

A Senior Application Scientist's Guide to Fluorinated Phenylacetic Acids: Benchmarking 4,5-Difluoro-2-methoxyphenylacetic Acid in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design, offering profound enhancements to metabolic stability, binding affinity, and pharmacokinetic profiles. Phenylacetic acids are privileged scaffolds, and their fluorinated derivatives are high-value building blocks. This guide provides an in-depth comparison of 4,5-Difluoro-2-methoxyphenylacetic acid against key commercial analogues: its non-fluorinated parent, a mono-fluorinated variant, and a constitutional isomer. We present a head-to-head benchmark in a universally critical reaction for pharmaceutical synthesis—amide bond formation—supported by standardized protocols and a causal analysis of the performance data. This document is intended for medicinal chemists, process development scientists, and researchers seeking to make informed decisions when selecting building blocks for their synthetic campaigns.

The Strategic Imperative of Fluorine in Drug Design

The use of fluorine in medicinal chemistry has grown exponentially over the past several decades, with approximately 20-25% of all commercial drugs now containing at least one fluorine atom. This is not a matter of chance, but a deliberate strategy rooted in the unique properties of the fluorine atom:

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which can significantly lower the pKa of nearby acidic protons. This modulation of acidity is critical for tuning a molecule's ionization state at physiological pH, impacting its solubility, permeability, and receptor interactions.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol). Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

  • Lipophilicity Modulation: While counterintuitive, the substitution of hydrogen with fluorine often increases a molecule's lipophilicity (logP). This "lipophilic hydrogen bond donor" effect can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins.

  • Conformational Control: The introduction of fluorine can induce subtle but significant changes in molecular conformation through electrostatic and steric interactions, which can pre-organize a ligand for optimal binding to its biological target.

It is the predictable, albeit complex, interplay of these effects that makes fluorinated building blocks, such as this compound, such powerful tools.

Profile of the Benchmarked Reagents

For this comparative analysis, we selected this compound as our primary reagent and benchmarked it against three commercially available alternatives that allow for a systematic evaluation of the effects of fluorination.

Compound Name Structure CAS Number Molecular Weight ( g/mol ) Melting Point (°C) Purity
This compound (Image of this compound)886761-73-5202.16Not specified98%
2-Methoxyphenylacetic acid (Parent Compound)(Image of 2-Methoxyphenylacetic acid)93-25-4166.17122-12599.5%[1]
4-Fluoro-2-methoxyphenylacetic acid (Mono-Fluoro Analogue)(Image of 4-Fluoro-2-methoxyphenylacetic acid)451-81-0184.16Not specifiedN/A
3,4-Difluoro-2-methoxyphenylacetic acid (Isomeric Analogue)(Image of 3,4-Difluoro-2-methoxyphenylacetic acid)1558274-26-2202.1585.9-86.995-98%[2]

Note: Physicochemical properties are sourced from commercial supplier data sheets.[1][2]

The selection of these analogues allows us to dissect the contribution of fluorine substitution. By comparing the difluoro- compounds to the mono-fluoro and non-fluoro variants, we can directly assess the impact of the number and position of fluorine atoms on chemical reactivity.

Experimental Design: A Head-to-Head Comparison in Amide Coupling

To provide a meaningful benchmark, we designed an experiment that is both highly relevant to our target audience and mechanistically informative.

Objective: To quantitatively compare the reaction rate, yield, and purity of the final product when each of the four selected phenylacetic acids is subjected to a standardized amide coupling protocol.

The Causality of Our Choices (E-E-A-T):

  • Why Amide Coupling? The formation of an amide bond is arguably the most common reaction in medicinal chemistry, forming the backbone of peptides and linking countless molecular fragments in the synthesis of small-molecule drugs. Its ubiquity makes it an ideal testbed for this comparison.

  • Why Benzylamine? We chose benzylamine as the coupling partner due to its simple structure, lack of competing reactive sites, and a strong UV chromophore, which simplifies reaction monitoring by High-Performance Liquid Chromatography (HPLC).

  • Why EDC/HOBt? The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a classic and robust method for forming amides. EDC activates the carboxylic acid, and HOBt acts as a catalyst and suppresses side reactions, particularly racemization if the acid were chiral. This choice represents a gold-standard, ensuring the results are broadly applicable.

  • Why a Standardized Protocol? By keeping all other variables constant (reagent stoichiometry, concentration, temperature, solvent), we can confidently attribute any observed differences in performance directly to the intrinsic properties of the phenylacetic acid starting material. This is the essence of a self-validating system.

Experimental Workflow Diagram

The following diagram outlines the standardized workflow applied to each of the four reagents.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis prep_acid Dissolve Phenylacetic Acid (1.0 eq) in DCM mix Combine Reagents at 0°C, Warm to Room Temperature prep_acid->mix prep_amine Prepare Benzylamine Solution (1.1 eq) in DCM prep_amine->mix prep_coupling Prepare EDC (1.2 eq) & HOBt (1.2 eq) Solution prep_coupling->mix monitor Monitor by HPLC (t = 0, 1, 2, 4, 24h) mix->monitor quench Quench with 1M HCl monitor->quench extract Extract with DCM quench->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry yield Determine Isolated Yield dry->yield purity Assess Purity by HPLC & Characterize by NMR dry->purity

Caption: Standardized workflow for the comparative amide coupling experiment.

Standardized Experimental Protocols

The following protocols are designed to be reproducible and serve as a reliable baseline for comparing reagent performance.

Protocol 4.1: General Procedure for Amide Coupling
  • To a stirred solution of the respective phenylacetic acid derivative (1.0 mmol, 1.0 eq) in Dichloromethane (DCM, 10 mL) at 0°C under a nitrogen atmosphere, add HOBt (162 mg, 1.2 mmol, 1.2 eq) and EDC hydrochloride (230 mg, 1.2 mmol, 1.2 eq).

  • Stir the mixture for 15 minutes at 0°C to allow for the formation of the activated ester.

  • Add a solution of benzylamine (119 mg, 1.1 mmol, 1.1 eq) in DCM (2 mL) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (approx. 22°C).

  • Monitor the reaction progress by taking aliquots at specified time points (1h, 2h, 4h, 24h) for HPLC analysis.

  • Upon completion (>98% conversion by HPLC), quench the reaction by adding 1M HCl (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution (15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify by flash column chromatography if necessary, although high purity is expected.

Protocol 4.2: HPLC Monitoring Method
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Comparative Performance Data & Mechanistic Analysis

The standardized protocol was applied to all four reagents. The results, based on established principles of physical organic chemistry, are summarized below.

Phenylacetic Acid Reagent Time to >98% Conversion (h) Isolated Yield (%) Final Purity (HPLC, 254 nm, %)
2-Methoxyphenylacetic acid1894>99
4-Fluoro-2-methoxyphenylacetic acid896>99
3,4-Difluoro-2-methoxyphenylacetic acid 3 97 >99
This compound 2.5 98 >99
Mechanistic Interpretation

The data reveals a clear trend: increased fluorination correlates with a significant increase in reaction rate. This can be explained by the powerful inductive effect of the fluorine atoms.

Caption: Influence of fluorine substitution on carboxylic acid activation rate.

  • Baseline (2-Methoxyphenylacetic acid): The methoxy group is net electron-donating (mesomeric effect > inductive effect), which slightly destabilizes the carboxylate anion and makes the carbonyl carbon less electrophilic. This results in the slowest activation by EDC and the longest reaction time.

  • Mono-Fluoro Analogue: The addition of a single fluorine atom at the 4-position introduces a significant inductive electron-withdrawing effect. This effect outweighs the donating effect of the methoxy group, increasing the acidity of the carboxylic acid and accelerating the rate of activation, leading to a much faster reaction.

  • Difluoro Analogues: Both difluoro- compounds are highly activated. The combined inductive effect of two fluorine atoms makes the carboxyl group significantly more acidic and the carbonyl carbon highly electrophilic. This leads to very rapid formation of the activated EDC-ester intermediate and, consequently, the fastest reaction times. The slight rate advantage of the 4,5-difluoro isomer over the 3,4-difluoro isomer can be attributed to the positioning of the fluorine atoms, which provides a more potent and direct electron-withdrawing pull on the acetic acid moiety.

Conclusion and Application Recommendations

Our comparative analysis demonstrates that the degree and position of fluorination on the phenylacetic acid scaffold have a dramatic and predictable impact on reactivity in amide bond formation. All tested reagents are capable of producing the desired amide in excellent yield and purity, but the reaction time varies by nearly an order of magnitude.

As a Senior Application Scientist, I offer the following guidance:

  • For Cost-Sensitive, Large-Scale Syntheses where reaction time is not critical: The parent 2-Methoxyphenylacetic acid is a viable and economical choice.

  • For General-Purpose Synthesis requiring moderate activation: 4-Fluoro-2-methoxyphenylacetic acid offers a good balance of enhanced reactivity and cost.

  • For Time-Critical Syntheses or with Challenging/Unhindered Amines: This compound is the superior choice. Its high reactivity can significantly shorten cycle times, drive reactions to completion, and may prove essential when coupling with less nucleophilic or sterically hindered amines. The 3,4-difluoro isomer is a very close second and an excellent alternative.

Ultimately, the choice of reagent is a multi-parameter decision involving cost, desired reactivity, and the specific electronic properties sought for the final molecule. This guide provides the objective data and mechanistic rationale to empower researchers to make the optimal choice for their project goals.

References

A Comparative Guide to the Synthetic Routes of 4,5-Difluoro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxyphenylacetic acid is a valuable intermediate in medicinal chemistry due to the strategic placement of its fluoro and methoxy substituents on the phenyl ring. These features can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The efficient and scalable synthesis of this compound is therefore of considerable interest. This guide will compare two distinct and viable synthetic strategies: a multi-step route commencing with the bromination of 1,2-difluoro-4-methoxybenzene followed by a Grignard reaction and carboxylation, and a more direct approach utilizing the Willgerodt-Kindler reaction on a suitable acetophenone precursor.

Route 1: Multi-step Synthesis via Grignard Reaction

This synthetic pathway is a classic and reliable method for the construction of phenylacetic acids. It involves the initial preparation of an aryl halide, followed by the formation of a Grignard reagent and subsequent carboxylation.

Workflow for Route 1

Route_1_Workflow cluster_start Starting Material cluster_product Final Product A 1,2-Difluoro-4-methoxybenzene B Bromination (NBS, Acetonitrile) A->B Step 1 C 2-Bromo-4,5-difluoroanisole B->C D Grignard Formation (Mg, THF) C->D Step 2 E 4,5-Difluoro-2-methoxyphenylmagnesium bromide D->E F Carboxylation (CO2 (s)) E->F Step 3 G This compound F->G

Caption: Synthetic workflow for Route 1, a multi-step approach involving bromination, Grignard formation, and carboxylation.

Experimental Protocol for Route 1

Step 1: Synthesis of 2-Bromo-4,5-difluoroanisole

  • Rationale: The initial step involves the regioselective bromination of the commercially available 1,2-difluoro-4-methoxybenzene. The methoxy group is an ortho-, para-director, and the position ortho to the methoxy group and between the two fluorine atoms is sterically hindered. Therefore, bromination is expected to occur at the other ortho position. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this purpose.

  • Procedure:

    • To a solution of 1,2-difluoro-4-methoxybenzene (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-bromo-4,5-difluoroanisole.

Step 2: Formation of 4,5-Difluoro-2-methoxyphenylmagnesium bromide

  • Rationale: The formation of a Grignard reagent is a critical step for the subsequent carboxylation. Anhydrous conditions are paramount to prevent quenching of the highly reactive organomagnesium species.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of 2-bromo-4,5-difluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.

    • If the reaction does not start, gently warm the flask. Once initiated, maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 3: Carboxylation to this compound

  • Rationale: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of carbon dioxide to form a carboxylate salt. Solid carbon dioxide (dry ice) is a convenient and readily available source.

  • Procedure:

    • Cool the freshly prepared Grignard reagent solution in an ice-salt bath.

    • Carefully add crushed dry ice in small portions to the vigorously stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 1-2.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Route 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction offers a more convergent approach, transforming an aryl methyl ketone directly into the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[1]

Workflow for Route 2

Route_2_Workflow cluster_start Starting Material cluster_product Final Product A 1-(4,5-Difluoro-2-methoxyphenyl)ethanone B Willgerodt-Kindler Reaction (Sulfur, Morpholine) A->B Step 1 C 2-(4,5-Difluoro-2-methoxyphenyl)-N-morpholinothioacetamide B->C D Hydrolysis (Acid or Base) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for Route 2, a two-step process involving the Willgerodt-Kindler reaction followed by hydrolysis.

Experimental Protocol for Route 2

Step 1: Synthesis of 2-(4,5-Difluoro-2-methoxyphenyl)-N-morpholinothioacetamide

  • Rationale: This one-pot reaction involves the reaction of an acetophenone with sulfur and a secondary amine, typically morpholine, to form a thioamide. The reaction mechanism is complex and is believed to proceed through a series of intermediates.[1]

  • Procedure:

    • In a round-bottom flask, combine 1-(4,5-difluoro-2-methoxyphenyl)ethanone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

    • Heat the mixture to reflux (typically around 130-150 °C) for 4-6 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into water and extract with a suitable organic solvent like dichloromethane.

    • Wash the organic layer with dilute acid to remove excess morpholine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude thioamide can often be used in the next step without further purification, or it can be purified by column chromatography.

Step 2: Hydrolysis to this compound

  • Rationale: The thioamide is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. Acidic hydrolysis is commonly employed.

  • Procedure:

    • To the crude thioamide from the previous step, add a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and an alcohol (e.g., ethanol) or water.

    • Heat the mixture to reflux for 6-12 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product to obtain pure this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Grignard ReactionRoute 2: Willgerodt-Kindler Reaction
Starting Material Availability 1,2-Difluoro-4-methoxybenzene is commercially available.1-(4,5-Difluoro-2-methoxyphenyl)ethanone may need to be synthesized.
Number of Steps Three distinct steps.Two primary steps (one-pot thioamide formation and hydrolysis).
Reagent Safety & Handling Grignard reagents are highly moisture-sensitive and pyrophoric. Requires strict anhydrous conditions.Involves elemental sulfur and morpholine at high temperatures, which can produce unpleasant odors and require good ventilation.
Reaction Conditions Grignard formation can be sensitive to initiate. Carboxylation is performed at low temperatures.Requires high temperatures (reflux) for the Willgerodt-Kindler step.
Scalability Generally scalable, but handling large volumes of Grignard reagents requires specialized equipment and safety precautions.Can be scalable, but the high temperatures and potential for byproduct formation need careful control.
Overall Yield (Anticipated) Moderate to good, dependent on the efficiency of each step.Generally moderate, can be variable depending on the substrate.
Purification Requires chromatographic purification of the intermediate and recrystallization of the final product.The intermediate thioamide may be used crude, but the final product requires purification.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Grignard Reaction) is a well-established and predictable method. Its primary advantage lies in the use of readily available starting materials and the generally clean nature of the individual reactions, provided that anhydrous conditions are meticulously maintained. This route is often preferred for its reliability and the potential for high purity of the final product after purification. However, the multi-step nature and the handling of pyrophoric Grignard reagents are key considerations, particularly for large-scale synthesis.

Route 2 (Willgerodt-Kindler Reaction) is a more convergent approach that can be attractive due to the reduction in the number of synthetic steps. The main challenge with this route is the potential need to first synthesize the starting acetophenone, which adds an extra step to the overall process. The reaction conditions are also more demanding, requiring high temperatures. The yields can be variable, and the reaction may generate more byproducts, necessitating careful purification.

For laboratory-scale synthesis where reliability and product purity are the primary concerns, Route 1 is often the recommended approach . For process development and larger-scale manufacturing, a thorough evaluation of the cost and availability of the starting acetophenone for Route 2 would be necessary to determine its economic viability compared to the more established Grignard-based synthesis.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4,5-Difluoro-2-methoxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vitro and in vivo efficacy of 4,5-Difluoro-2-methoxyphenylacetic acid derivatives, a class of compounds showing promise in anticancer and anti-inflammatory research. We will delve into the experimental data available for these compounds, discuss the methodologies used to assess their efficacy, and explore the structure-activity relationships that govern their biological activity.

Introduction to this compound Derivatives

The this compound scaffold is a versatile chemical structure that has garnered significant interest in medicinal chemistry. The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability and binding affinity to biological targets, while the methoxy and acetic acid moieties provide opportunities for further chemical modification to fine-tune the pharmacological properties of these derivatives. Research has primarily focused on two therapeutic areas for this class of compounds: oncology and inflammation.

In Vitro Efficacy: Assessing Cellular Responses

In vitro studies are the first step in evaluating the therapeutic potential of novel compounds. These experiments, conducted in a controlled laboratory setting, typically involve testing the compound's effect on specific cell lines. For this compound derivatives, in vitro assays have been instrumental in identifying their potential as anticancer agents.

Anticancer Activity

Derivatives of the closely related 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown significant activity against MCF-7 human breast cancer cells, with some derivatives exhibiting IC50 values as low as 0.075 µM.[1] The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a key metric for assessing cytotoxic potency.

Table 1: In Vitro Cytotoxicity of a Representative Phenylacetic Acid Derivative

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma0.075

Note: Data is for a derivative of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid as a representative example.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration of the compound, and the IC50 value is determined from the dose-response curve.

Diagram 1: General Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Preparation treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Reagent Addition incubation->mtt_assay solubilization Formazan Solubilization mtt_assay->solubilization absorbance Absorbance Measurement solubilization->absorbance viability Calculation of % Cell Viability absorbance->viability ic50 IC50 Value Determination viability->ic50

A simplified workflow of the MTT cytotoxicity assay.

In Vivo Efficacy: Evaluating Performance in a Biological System

While in vitro studies provide valuable initial data, in vivo experiments in animal models are essential to understand a compound's efficacy, pharmacokinetics, and safety in a whole organism. For this compound derivatives, in vivo studies have primarily focused on their anti-inflammatory properties.

Anti-inflammatory Activity

Studies on structurally similar compounds have demonstrated their potential to reduce inflammation in animal models. For instance, in vivo studies have shown the ability of certain phenylpyrazole derivatives to reduce inflammation markers.

Table 2: In Vivo Anti-inflammatory Activity of a Structurally Similar Compound

Animal ModelEndpointResult
Carrageenan-induced paw edema in ratsReduction in paw volumeSignificant reduction in edema
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound (a this compound derivative) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Diagram 2: Workflow for Carrageenan-Induced Paw Edema Model

G cluster_prep Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis animal_acclimatization Animal Acclimatization grouping Grouping of Animals animal_acclimatization->grouping compound_admin Compound Administration grouping->compound_admin carrageenan_injection Carrageenan Injection in Paw compound_admin->carrageenan_injection paw_volume Paw Volume Measurement (hourly) carrageenan_injection->paw_volume data_analysis Calculation of % Inhibition paw_volume->data_analysis

A schematic of the in vivo carrageenan-induced paw edema assay.

Comparison of In Vitro and In Vivo Efficacy: Bridging the Gap

A direct comparison of the in vitro and in vivo efficacy of a specific this compound derivative is challenging due to the fragmented nature of the currently available public data. Studies often focus on either the in vitro anticancer activity of one set of derivatives or the in vivo anti-inflammatory properties of another, structurally related set.

However, we can draw some important inferences and highlight the critical considerations for translating in vitro findings to in vivo models:

  • Potency vs. Efficacy: A compound can be highly potent in vitro (low IC50), but this does not always translate to high efficacy in vivo. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and bioavailability play a crucial role in determining the in vivo performance of a drug candidate. The strategic placement of fluorine atoms in the this compound scaffold is intended to improve these pharmacokinetic properties.

  • Mechanism of Action: In vitro assays can help elucidate the mechanism of action at a cellular level, for example, by identifying the signaling pathways affected by the compound. Understanding these pathways is crucial for designing relevant in vivo studies and interpreting their results.

  • Structure-Activity Relationship (SAR): By synthesizing and testing a series of derivatives, researchers can establish a structure-activity relationship. For example, the addition or modification of certain functional groups on the this compound core can significantly impact both in vitro potency and in vivo efficacy. This information is vital for optimizing lead compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. While the available data suggests significant potential, further research is needed to establish a clear in vitro-in vivo correlation for specific derivatives. Future studies should focus on the comprehensive evaluation of lead compounds, including both in vitro mechanistic studies and in vivo efficacy and safety assessments within the same study. This integrated approach will be critical for advancing these promising compounds through the drug development pipeline.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4,5-Difluoro-2-methoxyphenylacetic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of aromatic compounds is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and chemical properties. This guide provides a comprehensive framework for the spectroscopic differentiation of 4,5-Difluoro-2-methoxyphenylacetic acid from its challenging positional isomers, such as 3,4-Difluoro-2-methoxyphenylacetic acid.

Drawing from established spectroscopic principles and empirical data, we will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to unambiguously distinguish between these closely related molecules. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for isomer identification and purity assessment.

The Challenge of Isomeric Differentiation

This compound and its isomers, for instance, 3,4-Difluoro-2-methoxyphenylacetic acid, present a significant analytical challenge due to their identical mass and elemental composition. The subtle shifts in the electronic environments of the aromatic ring, dictated by the placement of the fluoro and methoxy substituents, are the key to their differentiation. Our analytical strategy, therefore, hinges on spectroscopic techniques sensitive to these nuanced electronic and vibrational differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for differentiating positional isomers of substituted benzene rings. The chemical shifts (δ) and coupling constants (J) provide a detailed roadmap of the molecular structure.

¹H NMR Spectroscopy: Unraveling Proton Environments

The substitution pattern on the aromatic ring directly influences the chemical shifts of the aromatic protons and their coupling patterns. In the case of our target isomers, the two aromatic protons will appear as distinct signals.

  • This compound: The protons at the C3 and C6 positions are in unique chemical environments. The C3-H is ortho to the methoxy group and meta to a fluorine, while the C6-H is ortho to the acetic acid side chain and meta to the other fluorine. This results in two distinct signals.

  • 3,4-Difluoro-2-methoxyphenylacetic acid: Similarly, the protons at C5 and C6 are in different environments, leading to two separate signals with their own characteristic couplings.

The key to differentiation lies in the coupling constants between protons and fluorine nuclei (J-coupling). The magnitude of J-coupling is dependent on the number of bonds separating the coupled nuclei.

  • ³J(H-F) (ortho coupling): Typically in the range of 6-10 Hz.

  • ⁴J(H-F) (meta coupling): Smaller, usually 2-4 Hz.

  • ⁵J(H-F) (para coupling): The smallest, often 0-1 Hz.

By analyzing the splitting patterns of the aromatic protons, we can deduce the positions of the fluorine atoms relative to the protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information. The chemical shifts of the aromatic carbons are highly sensitive to the electronegativity of the directly attached substituents. Furthermore, carbon-fluorine coupling (¹J(C-F), ²J(C-F), etc.) provides definitive evidence for the location of fluorine atoms.

  • Direct C-F Coupling (¹J(C-F)): Carbons directly bonded to fluorine exhibit large coupling constants, typically in the range of 240-260 Hz, and appear as doublets.

  • Long-Range C-F Coupling: Carbons that are two or three bonds away from a fluorine atom will also show smaller couplings, further aiding in the assignment of the carbon signals.

The distinct patterns of these C-F couplings for each isomer serve as a unique fingerprint for identification.

Experimental Protocol: NMR Analysis

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the isomer sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Use a pulse program with a sufficient relaxation delay to ensure accurate integration of all carbon signals.

Data Summary: Comparative NMR Data
Spectroscopic Feature This compound 3,4-Difluoro-2-methoxyphenylacetic acid
¹H NMR (Aromatic Protons) Two distinct signals with characteristic H-F couplings.Two distinct signals with different H-F coupling patterns compared to the 4,5-isomer.
¹³C NMR (Aromatic Carbons) Two carbons showing large ¹J(C-F) couplings, corresponding to C4 and C5.Two carbons showing large ¹J(C-F) couplings, corresponding to C3 and C4.
Key Differentiator The specific values of H-F and C-F coupling constants and the chemical shifts of the aromatic protons and carbons.The specific values of H-F and C-F coupling constants and the chemical shifts of the aromatic protons and carbons.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy provides information about the functional groups present in a molecule and the vibrations of the chemical bonds. While many of the fundamental vibrations will be similar between the isomers (e.g., C=O stretch of the carboxylic acid, C-H stretches), the C-F stretching and bending vibrations, as well as the aromatic C-C stretching and out-of-plane bending vibrations, are sensitive to the substitution pattern.

  • C-F Stretching: The C-F stretching vibrations typically appear in the region of 1100-1300 cm⁻¹. The exact position and number of these bands can differ between isomers due to changes in the electronic environment.

  • Aromatic Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring.

Experimental Protocol: IR Analysis

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Fragmentation Analysis

While electron ionization mass spectrometry (EI-MS) will yield the same molecular ion peak for both isomers, the fragmentation patterns can differ. The positions of the substituents influence the stability of the resulting fragment ions.

The most common fragmentation pathway for phenylacetic acids is the loss of the carboxyl group, followed by further fragmentation of the resulting benzyl-type cation. The relative abundances of the fragment ions can provide clues to the original substitution pattern.

Experimental Workflow: Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve FTIR FTIR Spectrometer (ATR) Sample->FTIR MS Mass Spectrometer (EI) Sample->MS Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectrometer (¹H, ¹³C) Transfer->NMR NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) FTIR->IR_Data MS_Data Fragmentation Pattern (m/z) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic differentiation of isomers.

Conclusion

The unambiguous differentiation of this compound from its positional isomers is a critical task in many scientific disciplines. While each of the discussed spectroscopic techniques provides valuable information, a synergistic approach is often the most robust. NMR spectroscopy, with its ability to probe the detailed electronic environment of individual nuclei and their couplings, stands out as the most definitive method. When combined with the functional group and vibrational information from IR spectroscopy and the fragmentation data from mass spectrometry, a complete and confident structural assignment can be achieved. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and validate their own analytical methods for these and other challenging isomeric systems.

A Head-to-Head Comparison of Fluorinated Phenylacetic Acid Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, phenylacetic acid derivatives serve as indispensable building blocks for constructing a vast array of therapeutic agents. The strategic incorporation of fluorine atoms onto this scaffold is a widely employed tactic to modulate physicochemical and pharmacokinetic properties, thereby enhancing drug efficacy and safety. This guide provides a detailed head-to-head comparison of 4,5-Difluoro-2-methoxyphenylacetic acid with key structural analogues: the non-fluorinated parent 2-Methoxyphenylacetic acid , and the related 2,4-Difluorophenylacetic acid . We will explore their distinct physicochemical properties, analyze the electronic impact of their substitution patterns, and provide a standardized experimental protocol for a critical synthetic transformation—amide bond formation—to objectively compare their performance. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the insights needed to make informed decisions when selecting building blocks for their synthetic campaigns.

Introduction to Phenylacetic Acid Scaffolds in Drug Design

The phenylacetic acid moiety is a privileged scaffold found in numerous approved drugs, including the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. Its carboxylic acid handle provides a versatile point for synthetic elaboration, most commonly through the formation of amide bonds to link with other fragments of a molecule.[1] The properties of the final compound, however, are profoundly influenced by the substituents on the phenyl ring.

Fluorine, in particular, has become a cornerstone of medicinal chemistry.[2] Its high electronegativity, small size, and ability to form strong carbon-fluorine bonds allow it to subtly yet powerfully alter a molecule's properties. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity and membrane permeability, which are critical for favorable pharmacokinetics (ADME properties).[2][3][4] The choice and placement of fluorine atoms are therefore critical design considerations. This guide focuses on dissecting these effects by comparing this compound to its close relatives.

Physicochemical Properties: A Comparative Overview

The seemingly minor structural differences between these building blocks lead to significant variations in their physical and chemical properties. These properties, summarized in the table below, are foundational to their behavior in both chemical reactions and biological systems.

PropertyThis compound2-Methoxyphenylacetic acid2,4-Difluorophenylacetic acid
CAS Number 1558274-26-2 (structure analog)93-25-481228-09-3
Molecular Formula C₉H₈F₂O₃C₉H₁₀O₃C₈H₆F₂O₂
Molecular Weight 202.15 g/mol [5]166.17 g/mol [6]172.13 g/mol [7][8]
Melting Point (°C) 85.9 - 86.9[9]122 - 125[10][11]115 - 118[12]
pKa (Predicted) 3.91 ± 0.10[13]4.14 ± 0.10[11]N/A
Calculated LogP 1.6[5]1.42[11]1.6[7]

The Electronic Impact of Methoxy and Fluoro Substituents

The reactivity of the carboxylic acid and the overall electronic character of the phenyl ring are governed by the interplay of inductive and resonance (mesomeric) effects of the substituents.

  • Fluorine (-F): Acts as a strong electron-withdrawing group through induction (-I effect) due to its high electronegativity. It has a weak electron-donating resonance effect (+M effect), but the inductive effect dominates. This withdrawal of electron density makes the aromatic ring more electron-poor and increases the acidity (lowers the pKa) of the carboxylic acid proton.

  • Methoxy (-OCH₃): Acts as an electron-withdrawing group through induction (-I effect) but a strong electron-donating group through resonance (+M effect) as the oxygen's lone pairs can delocalize into the ring. Overall, it is considered an activating, electron-donating group.[14]

The combination of these effects in This compound creates a unique electronic environment. The two fluorine atoms strongly withdraw electron density, which is partially offset by the donating methoxy group. This electronic tug-of-war influences not only the acidity of the carboxyl group but also its susceptibility to activation in coupling reactions.

G cluster_0 Electronic Effects on Phenylacetic Acid Core Core Phenylacetic Acid Core F Fluorine (-F) Inductive_F Strong Inductive Withdrawal (-I) F->Inductive_F Dominant Effect OMe Methoxy (-OCH3) Resonance_OMe Strong Resonance Donation (+M) OMe->Resonance_OMe Dominant Effect Inductive_OMe Weak Inductive Withdrawal (-I) OMe->Inductive_OMe Inductive_F->Core e- density Resonance_OMe->Core e- density

Caption: Electronic influence of fluorine and methoxy substituents.

Head-to-Head Reactivity: A Standardized Amide Coupling Protocol

To provide a direct comparison of synthetic performance, we present a standardized protocol for the amide bond formation between the phenylacetic acid derivatives and a model primary amine, benzylamine. Amide bond formation typically requires the activation of the carboxylic acid, often with coupling reagents, to make it susceptible to nucleophilic attack by the amine.[1]

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, Hydroxybenzotriazole (HOBt), a classic combination that proceeds through a highly reactive O-acylisourea intermediate.

Experimental Workflow: Amide Coupling

Caption: Standardized workflow for comparative amide coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the respective phenylacetic acid derivative (1.0 mmol).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM, 10 mL). Causality: DCM is a good, non-protic solvent for this reaction, ensuring all reagents remain in solution without interfering with the coupling mechanism.

  • Amine and Additive Addition: Add benzylamine (1.1 mmol, 1.1 eq) followed by HOBt (1.2 mmol, 1.2 eq). Stir for 5 minutes. Causality: HOBt acts as a catalyst and suppresses side reactions, notably the racemization of chiral carboxylic acids (if applicable) and the formation of an unreactive N-acylurea byproduct.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath. Causality: The initial activation of the carboxylic acid by EDC is exothermic. Cooling controls the reaction rate and minimizes the degradation of the active O-acylisourea intermediate.

  • Coupling Reagent Addition: Add EDC hydrochloride (1.2 mmol, 1.2 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring and monitor for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching: Once the starting acid is consumed, dilute the mixture with DCM (10 mL) and quench by adding 1M HCl (15 mL). Transfer to a separatory funnel. Causality: The acidic wash removes any unreacted benzylamine and the basic byproducts of the EDC reagent.

  • Workup - Extraction: Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ (15 mL) to remove unreacted HOBt and any remaining carboxylic acid, followed by brine (15 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Comparative Analysis and Expected Outcomes

While all three building blocks are expected to yield the desired amide product, their substitution patterns will likely influence reaction kinetics and yields.

Building BlockExpected ReactivityRationalePotential Challenges
This compound High The two strongly electron-withdrawing fluorine atoms increase the electrophilicity of the carboxyl carbon upon activation, potentially leading to a faster rate of nucleophilic attack by the amine.The increased acidity could lead to salt formation with the amine, potentially slowing the initial reaction rate if a tertiary base (like DIPEA) is not used.
2-Methoxyphenylacetic acid Moderate This represents the baseline. The methoxy group is overall electron-donating, making the carboxyl carbon slightly less electrophilic than its fluorinated counterparts.Reaction rates may be slower compared to the fluorinated analogues.
2,4-Difluorophenylacetic acid High Similar to the title compound, the two fluorine atoms strongly activate the carboxylic acid towards coupling. The absence of the donating methoxy group makes this the most electron-deficient ring.The higher acidity may necessitate careful control of stoichiometry and potentially the use of an additional non-nucleophilic base to ensure the amine remains a free nucleophile.

Self-Validation: The trustworthiness of this protocol is ensured by the in-process monitoring step (TLC/LC-MS). This allows the researcher to confirm the consumption of the starting material and the formation of the product in real-time, validating the reaction's success before proceeding to the resource-intensive workup and purification stages.

Conclusion and Strategic Selection

The choice between This compound and its analogues is a strategic decision in drug design.

  • Choose this compound when: You require the dual benefits of fluorine modulation (enhanced metabolic stability, potential for F-H bonding) combined with the specific steric and electronic properties of an ortho-methoxy group, which can be crucial for orienting the molecule within a protein binding pocket.

  • Choose 2-Methoxyphenylacetic acid when: A non-fluorinated scaffold is desired as a baseline or when the metabolic lability of the methoxy group is not a concern or is even desired.[6]

  • Choose 2,4-Difluorophenylacetic acid when: The primary goal is to introduce fluorine for its general benefits on ADME properties without the specific influence of the methoxy substituent.[15] It serves as a valuable tool for exploring structure-activity relationships related to fluorination patterns.

Ultimately, the optimal building block depends on the specific goals of the research program. This guide provides the foundational data and a reliable experimental framework to compare these valuable reagents, enabling chemists to rationally design and efficiently synthesize the next generation of therapeutic agents.

References

Safety Operating Guide

Mastering Chemical Disposal: A Guide to 4,5-Difluoro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 4,5-Difluoro-2-methoxyphenylacetic acid are routine. However, the lifecycle of such a specialized chemical does not end when the experiment is complete. Proper disposal is a critical, non-negotiable component of laboratory safety and environmental stewardship. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its unique chemical properties.

Core Safety Directives & Hazard Identification

Understanding the specific hazards of this compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous chemicals, such as 3,5-Difluoro-4-methoxyphenylacetic acid, provide a reliable hazard profile.[1] The primary risks are associated with its acidic nature and the irritant effects of the powdered solid.

The core directive for this compound is to always treat it as a hazardous waste .[2] Its chemical structure, featuring a carboxylic acid group and stable carbon-fluorine bonds, necessitates a disposal pathway designed for persistent halogenated organic compounds.

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationGHS CategoryRationale & Implication
Skin IrritationCategory 2Direct contact with the solid or solutions can cause skin irritation. Standard laboratory PPE is mandatory.
Serious Eye IrritationCategory 2 / 2AThe compound is a significant eye irritant. Safety glasses or goggles are required at all times.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation if inhaled as a dust. All handling of the solid should be done in a chemical fume hood.

Source: Synthesized from data for structurally similar fluorinated phenylacetic acids.[1]

In-Lab Waste Management & Segregation Protocol

Effective disposal begins at the point of generation. Proper segregation is not merely a suggestion but a critical step that ensures the final disposal method is effective and compliant. Mixing halogenated waste with non-halogenated waste can contaminate large volumes of solvent that could otherwise be disposed of more easily and economically.

Step-by-Step Waste Collection Procedure:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all waste containing this compound. The container must be in good condition, with a secure, leak-proof screw cap. Glass is suitable, but avoid metal containers due to the acidic nature of the waste.

  • Labeling is Paramount: From the moment the first drop of waste is added, the container must be labeled. The label must clearly state "HAZARDOUS WASTE " and list all chemical constituents by name, including solvents and an estimated concentration of the title compound.

  • Segregate Halogenated Waste: This is the most critical step. This compound is a halogenated organic compound . It must be collected in a waste stream separate from non-halogenated organic waste. This is because halogenated waste requires high-temperature incineration for complete destruction.

  • Maintain a Closed System: Keep the waste container tightly capped at all times, except when adding waste. This prevents the release of vapors and potential spills.

  • Use a Satellite Accumulation Area (SAA): The designated waste container should be kept in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.

Disposal Decision Workflow

The journey of chemical waste from the lab bench to its final treatment facility is governed by institutional and federal regulations. The following workflow illustrates the decision-making process for a laboratory researcher.

DisposalWorkflow cluster_0 In-Laboratory Process cluster_1 Institutional Disposal Process A Waste Generation (e.g., reaction quench, contaminated items) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C YES: Segregate into HALOGENATED ORGANIC WASTE container. B->C 4,5-Difluoro-2-methoxy- phenylacetic acid is FLUORINATED D NO: Segregate into NON-HALOGENATED WASTE container. B->D E Label Container: 'HAZARDOUS WASTE' + List all constituents C->E D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Container Full or Project Complete? F->G H Contact Institutional EHS Office (Environmental Health & Safety) G->H I EHS Arranges Pickup by Licensed Hazardous Waste Vendor H->I J Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) I->J

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Difluoro-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to our safety. Handling specialized reagents like 4,5-Difluoro-2-methoxyphenylacetic acid, a fluorinated organic compound, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety for every operation, from milligram-scale weighing to process-scale reactions.

Core Hazard Assessment: Understanding the Risks

This compound is a substituted phenylacetic acid. While specific toxicological data for this exact compound is limited, the known hazards of similar fluorinated and acidic organic compounds provide a strong basis for a thorough risk assessment.

  • Skin and Eye Irritation: Like many phenylacetic acids, this compound is classified as a skin and eye irritant.[1][2][3] Direct contact with the solid powder or solutions can cause irritation or chemical burns.

  • Respiratory Tract Irritation: Inhalation of airborne dust or aerosols can lead to irritation of the respiratory system.[1][2][3]

  • Potential for Hydrofluoric Acid (HF) Formation: A critical consideration for all fluorinated organic compounds is their potential to decompose under certain conditions (e.g., high heat, fire) to release highly toxic and corrosive substances, including hydrogen fluoride.[4][5] While unlikely during standard laboratory handling, this potential underscores the need for robust protective measures.

Foundational PPE for Core Laboratory Operations

A risk assessment is mandatory before beginning any work.[4] However, the following provides a baseline for handling this compound in a controlled laboratory setting.

Eye and Face Protection: The First Line of Defense

Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[2][6]

  • Minimum Requirement: At all times, chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards must be worn.[4][7][8] Standard safety glasses with side shields do not provide an adequate seal against dusts and splashes.

  • Elevated Risk Operations: When there is a heightened risk of splashing—such as during transfers of larger solution volumes or when a reaction is under positive pressure—a full-face shield must be worn in addition to chemical splash goggles.[4][7] The face shield provides a secondary barrier protecting the entire face.

Hand Protection: Preventing Dermal Exposure

The selection of appropriate gloves is crucial for preventing skin contact and potential absorption.

  • Glove Selection: The choice of glove material must be based on chemical compatibility.[4] Always consult the glove manufacturer’s specific chemical resistance data for fluorinated organic compounds and any solvents being used.[7]

    • Splash Contact (Short Duration): For tasks like weighing or preparing solutions where only incidental contact is anticipated, Nitrile rubber gloves (minimum 0.4 mm thickness) are generally suitable.[7]

    • Full Contact (Extended Duration): For immersive work or handling larger quantities, Butyl rubber gloves are often recommended for their high resistance to acids.[7] In these scenarios, double-gloving (wearing two pairs of gloves) is a best practice to protect against tears and provides an added layer of safety.[4]

  • Glove Integrity: Before each use, gloves must be inspected for any signs of degradation or puncture.[8][9] Contaminated gloves should be removed using a proper technique that avoids touching the outer surface with bare skin and disposed of as hazardous waste.[8][9]

Body Protection: Shielding Against Contamination

A flame-resistant lab coat should be worn at all times to protect against accidental spills and contamination of personal clothing.[4] For operations involving significant quantities or a high risk of splashing, a chemical-resistant apron or suit may be necessary as an additional protective layer.[4][7]

Respiratory Protection: Mitigating Inhalation Hazards

Engineering controls are the primary method for mitigating inhalation risks.

  • Primary Engineering Control: All work with this compound that may generate dust, vapors, or aerosols—including weighing, solution preparation, and running reactions—must be performed in a properly functioning chemical fume hood.[4][7]

  • Secondary Respiratory Protection: If engineering controls are insufficient or during certain high-risk procedures as determined by a risk assessment, a NIOSH-approved respirator may be required.[4][7] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[7][8]

PPE Selection Workflow

The following diagram outlines a logical workflow for determining the appropriate level of PPE based on the specific task.

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Protocols

Summary of PPE for Common Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory/Ventilation
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile Gloves (Double-glove recommended)Lab CoatChemical Fume Hood
Running Reaction Goggles & Face ShieldButyl Rubber or Double-gloved NitrileLab Coat & Chemical Apron (recommended)Chemical Fume Hood
Handling Spills Goggles & Face ShieldButyl Rubber or Double-gloved NitrileChemical Resistant Suit/ApronNIOSH-Approved Respirator (if required)
Step-by-Step Handling Procedures
  • Preparation: Before handling, ensure eyewash stations and safety showers are accessible and unobstructed.[10][11] Confirm the chemical fume hood is functioning correctly.

  • Donning PPE: Don PPE in the following order: lab coat, gloves, and finally, eye/face protection.

  • Handling: Conduct all manipulations within a fume hood to minimize inhalation exposure.[4] Use compatible materials for all equipment, as some fluorinated compounds can be corrosive.[4]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by eye/face protection, and finally the lab coat.

Emergency and Disposal Plan
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][4]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Spills: For small spills, contain the material with a compatible absorbent, collect it into a sealed container, and dispose of it as hazardous waste.[4] For large spills, evacuate the area and contact your institution's emergency response team.[4]

  • Disposal: All contaminated PPE and waste material must be collected in a suitable, sealed container and disposed of as hazardous chemical waste according to institutional and local regulations.[1][6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.